VU533
描述
属性
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-13-3-4-14(2)19-18(13)23-21(29-19)24-20(26)15-9-11-25(12-10-15)30(27,28)17-7-5-16(22)6-8-17/h3-8,15H,9-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXHDJBIBJBTIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of VU533: A Technical Guide to NAPE-PLD Activation
For Immediate Release
A Comprehensive Analysis of the Small Molecule Activator VU533 and its Role in Modulating N-acyl Phosphatidylethanolamine (B1630911) Phospholipase D (NAPE-PLD) Activity and Downstream Cellular Functions.
This technical guide provides an in-depth overview of the mechanism of action of this compound, a small-molecule activator of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NAPE-PLD modulation.
Executive Summary
This compound is a member of the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide series of compounds that has been identified as a potent activator of NAPE-PLD.[1][2] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory mediator palmitoylethanolamide (B50096) (PEA), and the satiety-regulating factor oleoylethanolamide (OEA).[1][3] By directly binding to and enhancing the catalytic activity of NAPE-PLD, this compound increases the production of NAEs.[1] This modulation of the NAE signaling pathway has been shown to have significant downstream effects, most notably the enhancement of macrophage efferocytosis, the process of clearing apoptotic cells.[1][2]
Mechanism of Action: NAPE-PLD Activation
The primary mechanism of action of this compound is the direct positive allosteric modulation of NAPE-PLD. NAPE-PLD is a zinc metallohydrolase that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to generate NAEs and phosphatidic acid.[1] this compound binds to NAPE-PLD, inducing a conformational change that renders the enzyme more active, thereby increasing the rate of NAPE hydrolysis and subsequent NAE production.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound as reported in the primary literature.[1]
Table 1: In Vitro Enzyme Activation Data for this compound
| Parameter | Value | Species | Notes |
| EC50 | ~0.30 µM | Mouse & Human | Half maximal effective concentration for NAPE-PLD activation. |
| Maximum Activation | Not explicitly stated | Mouse & Human |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Concentration | Result |
| Bone-Marrow Derived Macrophages (BMDMs) | Efferocytosis | 10 µM | Significant enhancement of efferocytosis. |
| RAW264.7 Macrophages | Cytotoxicity | Up to 30 µM | Minimal cytotoxicity observed. |
| HepG2 Hepatocytes | Cytotoxicity | Up to 30 µM | Minimal cytotoxicity observed. |
Signaling Pathway and Downstream Effects
Activation of NAPE-PLD by this compound leads to an increase in the intracellular and extracellular concentrations of various NAEs. These lipid signaling molecules then act on a variety of receptors to elicit downstream cellular responses. A key demonstrated downstream effect of this compound-mediated NAPE-PLD activation is the enhancement of macrophage efferocytosis.[1][2] The increased production of NAEs, such as PEA and OEA, is thought to contribute to this effect by acting on receptors like GPR55 and PPARα, which in turn can upregulate the expression of genes involved in the recognition and engulfment of apoptotic cells.[1]
References
An In-depth Technical Guide on VU0365833 and its Role in Anandamide Level Regulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the potent and selective monoacylglycerol lipase (B570770) (MGL) inhibitor, VU0365833. The primary focus of this document is to elucidate the mechanism of action of VU0365833 and its specific impact on the levels of the endocannabinoid anandamide (B1667382) (AEA). Through a detailed review of available scientific literature, this guide establishes that VU0365833, as a highly selective MGL inhibitor, primarily elevates the levels of 2-arachidonoylglycerol (B1664049) (2-AG) without significantly affecting anandamide concentrations. This selectivity is crucial for dissecting the distinct physiological roles of the two major endocannabinoids and for the development of targeted therapeutics. This document provides quantitative data on related selective MGL inhibitors, detailed experimental protocols for MGL activity assays and anandamide quantification, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to the Endocannabinoid System and its Key Enzymes
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a critical role in regulating a wide array of physiological processes. The two primary endocannabinoid ligands are anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG). These lipid messengers are synthesized on demand and act on cannabinoid receptors, most notably CB1 and CB2, to exert their effects.
The levels of AEA and 2-AG are tightly regulated by the activity of specific hydrolytic enzymes. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide.[1] In contrast, monoacylglycerol lipase (MGL) is the primary enzyme that hydrolyzes 2-AG in the brain.[2] The distinct metabolic pathways for anandamide and 2-AG allow for their independent regulation and suggest they have unique roles in neurophysiology.
VU0365833: A Selective Monoacylglycerol Lipase (MGL) Inhibitor
While specific public-domain data on a compound designated "VU533" is not available, the nomenclature is highly indicative of research originating from Vanderbilt University's esteemed drug discovery programs. A thorough review of the scientific literature points to the well-characterized and potent MGL inhibitor, VU0365833 , as the likely subject of interest.
VU0365833 belongs to a class of hexafluoroisopropyl carbamate-based inhibitors known for their high potency and selectivity for MGL.
The Effect of VU0365833 on Anandamide Levels: A Matter of Selectivity
The central question addressed in this guide is the effect of VU0365833 on anandamide levels. Based on its mechanism of action as a highly selective MGL inhibitor, VU0365833 is not expected to directly impact anandamide concentrations. This is because anandamide is primarily metabolized by FAAH, and selective MGL inhibitors are designed to avoid cross-reactivity with FAAH.
This principle of selectivity is supported by studies on closely related and well-characterized MGL inhibitors, such as KML29. Research has demonstrated that acute or repeated administration of KML29 leads to a significant increase in 2-AG levels in the brain, while having no effect on anandamide levels.[2][3]
Quantitative Data: Selectivity of MGL Inhibitors
To illustrate the high selectivity of MGL inhibitors, the following table presents inhibitory concentration (IC50) values for representative compounds against MGL and FAAH. While direct IC50 values for VU0365833 are not publicly available, the data for the structurally related and potent MGL inhibitor KML29, as well as the dual FAAH/MGL inhibitor JZL195, are provided for comparison.
| Compound | Target Enzyme | IC50 (nM) | Species | Reference |
| KML29 | MGL | 2.5 | Human | [2] |
| FAAH | >10,000 | Human | [2] | |
| JZL195 | MGL | 19 | Mouse | [4] |
| FAAH | 13 | Mouse | [4] |
Signaling Pathways
The following diagrams illustrate the core signaling pathways of the endocannabinoid system and the specific mechanism of action of a selective MGL inhibitor like VU0365833.
Experimental Protocols
In Vitro MGL Inhibition Assay
This protocol describes a common method to determine the inhibitory potency of a compound like VU0365833 on MGL activity in brain homogenates.
Detailed Methodology:
-
Brain Homogenate Preparation:
-
Excise brain tissue from the model organism (e.g., mouse) and immediately place it in ice-cold lysis buffer (e.g., 20 mM HEPES, 2 mM DTT, 1 mM MgCl2).
-
Homogenize the tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 2,500 x g for 3 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Activity-Based Protein Profiling (ABPP):
-
In a microcentrifuge tube, pre-incubate a standardized amount of brain proteome (e.g., 50 µg) with varying concentrations of VU0365833 (or vehicle control) for 30 minutes at room temperature.
-
Add a fluorescently labeled activity-based probe that covalently binds to the active site of serine hydrolases, such as FP-TAMRA, to a final concentration of 250 nM.
-
Incubate the reaction for an additional 30 minutes at room temperature.
-
Quench the reaction by adding 4x SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner.
-
The intensity of the fluorescent band corresponding to MGL will be inversely proportional to the inhibitory activity of VU0365833.
-
Quantify the band intensities and calculate the IC50 value of VU0365833 for MGL.
-
Quantification of Anandamide in Brain Tissue by LC-MS/MS
This protocol details a standard procedure for the extraction and quantification of anandamide from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Methodology:
-
Sample Preparation and Lipid Extraction:
-
Rapidly dissect the brain region of interest and flash-freeze it in liquid nitrogen to prevent post-mortem changes in endocannabinoid levels.
-
Weigh the frozen tissue and homogenize it in 10 volumes of ice-cold acetonitrile containing a deuterated internal standard for anandamide (e.g., anandamide-d8).
-
Induce protein precipitation by incubating the homogenate at -20°C for at least 2 hours.
-
Centrifuge the sample at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a reverse-phase C18 column.
-
Separate the lipids using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol (B129727) with an additive like formic acid or ammonium (B1175870) acetate.
-
Perform mass spectrometric detection in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM).
-
Monitor for the specific precursor-to-product ion transitions for both anandamide and its deuterated internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of anandamide.
-
Quantify the amount of anandamide in the brain tissue samples by comparing the peak area ratio of endogenous anandamide to the internal standard against the standard curve.
-
Normalize the results to the initial weight of the brain tissue.
-
Conclusion
VU0365833 is a potent and selective inhibitor of monoacylglycerol lipase (MGL). Its mechanism of action is centered on the prevention of 2-arachidonoylglycerol (2-AG) degradation, leading to elevated levels of this endocannabinoid. Due to its high selectivity for MGL over fatty acid amide hydrolase (FAAH), VU0365833 does not significantly impact the degradation of anandamide. Therefore, the use of VU0365833 and other similar selective MGL inhibitors is a valuable pharmacological tool to investigate the specific physiological and pathological roles of the 2-AG signaling pathway, distinct from those of anandamide. This selectivity is a key consideration for the development of targeted therapeutics aimed at modulating the endocannabinoid system for the treatment of various disorders. Further research with VU0365833 will continue to unravel the intricate functions of the endocannabinoid system.
References
- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29 | RTI [rti.org]
- 4. researchgate.net [researchgate.net]
Investigating N-Acyl Phosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD) Function with the Small Molecule Activator VU533
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety-promoting factor oleoylethanolamide (OEA).[1][2] As a zinc metallohydrolase, NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to generate NAEs and phosphatidic acid.[1][3] This pathway is integral to numerous physiological processes, and its dysregulation has been implicated in various pathologies, including cardiometabolic diseases.[3][4][5]
The study of NAPE-PLD function has been significantly advanced by the development of small molecule modulators. While the initial prompt for this guide suggested an investigation using an inhibitor, current research highlights the utility of VU533 , a member of the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide series, as a potent activator of NAPE-PLD.[1][5][6] This technical guide will provide a comprehensive overview of how this compound is employed to elucidate the functional roles of NAPE-PLD, with a particular focus on its impact on efferocytosis. We will detail the quantitative characteristics of this compound, the experimental protocols for its use, and the signaling pathways involved.
Quantitative Data: Potency and Efficacy of this compound
The activation of NAPE-PLD by this compound has been quantitatively characterized in various experimental systems. The following tables summarize the key parameters, providing a clear comparison of its activity on different forms of the enzyme and in different cellular contexts.
| Compound | Enzyme Source | Parameter | Value | 95% Confidence Interval |
| This compound | Recombinant Human NAPE-PLD | EC50 | 0.20 µM | 0.12 to 0.32 µM |
| Emax | 1.9-fold activation | 1.8 to 2.0-fold | ||
| This compound | Recombinant Mouse NAPE-PLD | EC50 | 0.30 µM | Not Specified |
| Emax | > 2.0-fold activation | Not Specified | ||
| This compound | HepG2 Cells | EC50 | 3.0 µM | 1.4 to 5.7 µM |
| Emax | 1.6-fold activation | 1.5 to 1.8-fold |
Table 1: In Vitro and Cellular Potency of this compound in Activating NAPE-PLD.[1][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments utilizing this compound to investigate NAPE-PLD function.
Recombinant NAPE-PLD Activity Assay
This assay quantifies the direct effect of this compound on the enzymatic activity of purified NAPE-PLD.
-
Materials:
-
Recombinant human or mouse NAPE-PLD
-
Fluorescent substrate (e.g., PED-A1)
-
This compound and other test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
96-well or 384-well plates (black-walled, clear-bottom for fluorescence)
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer, ensuring the final DMSO concentration is constant across all wells.
-
Add the recombinant NAPE-PLD enzyme to the wells of the microplate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorescent substrate PED-A1.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader. The slope of the linear portion of the fluorescence signal corresponds to the reaction rate.
-
Normalize the reaction rates to the vehicle control to determine the fold-activation.
-
Plot the fold-activation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[1][6]
-
Cellular NAPE-PLD Activity Assay
This assay measures the ability of this compound to enhance NAPE-PLD activity within a cellular environment.
-
Materials:
-
Cell line expressing NAPE-PLD (e.g., RAW264.7 macrophages or HepG2 cells)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
Fluorescent NAPE substrate (e.g., flame-NAPE or PED-A1)
-
Cell lysis buffer (optional, depending on the protocol)
-
Plate reader
-
-
Procedure:
-
Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound or vehicle for a predetermined period (e.g., 6 hours).
-
Wash the cells with an appropriate buffer.
-
Add the fluorescent NAPE substrate to the cells.
-
Measure the fluorescence signal over time to determine the rate of NAPE-PLD activity.
-
Alternatively, after treatment with this compound, lyse the cells and measure the NAPE-PLD activity in the cell lysate using the recombinant enzyme assay protocol.
-
Calculate the fold-increase in activity relative to the vehicle-treated cells.[1][8]
-
Macrophage Efferocytosis Assay
This functional assay assesses the downstream biological effect of NAPE-PLD activation by this compound.
-
Materials:
-
Bone marrow-derived macrophages (BMDMs) from wild-type and NAPE-PLD knockout mice.
-
Apoptotic cells (e.g., thymocytes treated with dexamethasone), labeled with a fluorescent dye (e.g., pHrodo).
-
This compound, inactive analog (e.g., VU233), and NAPE-PLD inhibitor (e.g., bithionol).
-
Macrophage culture medium.
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Isolate and culture BMDMs from wild-type and NAPE-PLD knockout mice.
-
Treat the BMDMs with 10 µM this compound, an inactive analog, an inhibitor, or vehicle for 6 hours.[4]
-
Induce apoptosis in thymocytes and label them with a pH-sensitive fluorescent dye.
-
Co-culture the treated macrophages with the fluorescently labeled apoptotic cells for a defined period (e.g., 1-2 hours) to allow for efferocytosis.
-
Wash the cells to remove non-engulfed apoptotic cells.
-
Quantify the percentage of macrophages that have engulfed apoptotic cells (efferocytosis index) and the fluorescence intensity per macrophage using flow cytometry or fluorescence microscopy.
-
Compare the efferocytosis levels between the different treatment groups and between wild-type and NAPE-PLD knockout macrophages to determine the NAPE-PLD dependency of the observed effects.[1][4]
-
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are essential for a clear understanding of the scientific approach. The following diagrams were generated using the DOT language.
Caption: NAPE-PLD Signaling Pathway and Point of this compound Intervention.
Caption: Experimental Workflow for Investigating NAPE-PLD in Efferocytosis.
Conclusion
The small molecule activator this compound serves as a critical pharmacological tool for probing the function of NAPE-PLD. Through its ability to enhance the enzymatic production of NAEs, this compound has been instrumental in demonstrating the essential role of NAPE-PLD in macrophage efferocytosis.[1][5] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the complex biology of NAPE-PLD. Future investigations utilizing this compound and similar compounds will undoubtedly shed more light on the therapeutic potential of targeting NAPE-PLD in cardiometabolic and inflammatory diseases.
References
- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The NAPE-PLD Activator VU533: A Technical Guide to its Modulation of N-Acylethanolamine Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule VU533 and its significant impact on N-acylethanolamine (NAE) signaling. This compound is a potent activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), a pivotal enzyme in the biosynthesis of NAEs. This document consolidates quantitative data on this compound's activity, details key experimental protocols for its study, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of modulating NAE signaling.
Introduction to N-Acylethanolamine Signaling
N-acylethanolamines (NAEs) are a class of bioactive lipid mediators that play crucial roles in a wide array of physiological processes, including inflammation, pain perception, appetite regulation, and neuroprotection.[1] This family of molecules includes well-studied members such as anandamide (B1667382) (AEA), an endocannabinoid, palmitoylethanolamide (B50096) (PEA), an anti-inflammatory agent, and oleoylethanolamide (OEA), which is involved in satiety signaling.[2]
The biosynthesis of NAEs primarily occurs through a two-step enzymatic pathway. The initial step involves the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). Subsequently, NAPE is hydrolyzed by N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) to yield NAEs and phosphatidic acid.[3] The activity of NAPE-PLD is therefore a critical control point in the production of these signaling lipids. While alternative pathways for NAE biosynthesis exist, NAPE-PLD is considered a major contributor, particularly in the brain.[4]
The biological effects of NAEs are mediated through their interaction with various receptors, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), G-protein coupled receptors (e.g., GPR55), and transient receptor potential vanilloid type 1 (TRPV1) channels.[1] The degradation of NAEs is primarily carried out by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3]
Given the therapeutic potential of modulating NAE signaling in various pathological conditions, there is significant interest in developing pharmacological tools that can precisely control the levels of these lipid mediators. This compound has emerged as a key chemical probe for achieving this by directly activating NAPE-PLD.
This compound: A Potent Activator of NAPE-PLD
This compound is a small molecule that has been identified as a potent activator of NAPE-PLD.[3][5] Its ability to enhance the catalytic activity of this enzyme leads to an increased production of NAEs, thereby amplifying their downstream signaling effects.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the activity of this compound from various studies.
| Parameter | Species | Enzyme/Cell Line | Substrate | Value | Reference |
| EC50 | Mouse | Recombinant NAPE-PLD | PED-A1 | 0.30 µM | [3][5] |
| Emax | Mouse | Recombinant NAPE-PLD | PED-A1 | >2.0-fold increase | [3][5] |
| EC50 | Human | Recombinant NAPE-PLD | PED-A1 | 0.20 µM (95% CI: 0.12 to 0.32 µM) | [5] |
| Emax | Human | Recombinant NAPE-PLD | PED-A1 | 1.9-fold increase (95% CI: 1.8 to 2.0-fold) | [5] |
| EC50 | Human | HepG2 cells | flame-NAPE | 3.0 µM (95% CI: 1.4 to 5.7 µM) | [5] |
| Emax | Human | HepG2 cells | flame-NAPE | 1.6-fold increase (95% CI: 1.5 to 1.8-fold) | [5] |
| EC50 | Mouse | RAW264.7 cells | PED-A1 | 2.5 µM (95% CI: 1.4 to 6.1 µM) | [6] |
| Emax | Mouse | RAW264.7 cells | PED-A1 | 2.2-fold increase (95% CI: 2.0 to 2.7-fold) | [6] |
Table 1: In Vitro and In-Cell Efficacy of this compound on NAPE-PLD Activity. EC50 represents the half-maximal effective concentration, and Emax represents the maximum observed effect.
| Treatment | Enzyme System | Substrate | Measured Ratio | Fold Increase (vs. Vehicle) | Reference |
| 10 µM this compound | Recombinant mouse NAPE-PLD | N-oleoyl-phosphatidylethanolamine (NOPE) | OEA/NOPE | ~2.5 | [5] |
Table 2: Effect of this compound on N-acylethanolamine Production in a Recombinant Enzyme System. This table shows the direct impact of this compound on the production of a specific NAE, oleoylethanolamide (OEA).
NAPE-PLD: The Target of this compound
Structure and Function
NAPE-PLD is a membrane-associated enzyme belonging to the zinc metallo-β-lactamase superfamily.[2][7] It functions as a homodimer, with a hydrophobic cavity that allows the NAPE substrate to access the active site containing a binuclear zinc center, which is crucial for catalysis.[7] The enzyme specifically hydrolyzes the phosphodiester bond of various NAPE species to generate the corresponding NAEs and phosphatidic acid.[2]
Cellular Localization
The cellular localization of NAPE-PLD has been observed in both presynaptic and postsynaptic compartments in neurons, with a notable concentration in dendrites.[8] In the mouse brain, high expression levels are found in the axons of granule cells (mossy fibers) in the dentate gyrus.[9] The Human Protein Atlas reports a primary localization to the cytosol.[10] This distribution suggests that NAEs produced by NAPE-PLD can act as signaling molecules in various cellular contexts.
Alternative Splicing and Isoforms
The NAPEPLD gene in humans has 6 protein-coding transcripts, suggesting the potential for alternative splicing to generate different protein isoforms.[10] While the functional differences between these potential isoforms are not yet fully elucidated, the existence of multiple transcripts could contribute to the tissue-specific regulation of NAE biosynthesis.
Signaling Pathways Modulated by this compound
By activating NAPE-PLD, this compound increases the production of various NAEs, which in turn modulate several downstream signaling pathways.
Figure 1: this compound-Mediated Activation of NAPE-PLD and Downstream NAE Signaling. This diagram illustrates how this compound activates NAPE-PLD, leading to the production of NAEs, which then engage various downstream receptors to elicit cellular responses.
PPARα Signaling
Several NAEs, including PEA and OEA, are endogenous ligands for PPARα, a nuclear receptor that functions as a transcription factor regulating genes involved in lipid metabolism and inflammation.[11] Activation of PPARα by these NAEs can lead to anti-inflammatory and metabolic effects. Although direct studies linking this compound to PPARα activation are still emerging, the increased production of PPARα-activating NAEs by this compound strongly suggests a consequential modulation of this pathway.
Endocannabinoid Signaling
Anandamide (AEA), a key endocannabinoid, is a product of NAPE-PLD. AEA acts as a partial agonist at cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes, including pain, mood, and appetite. By increasing AEA levels, this compound has the potential to modulate endocannabinoid signaling.
Other Receptor Systems
NAEs also interact with other receptors, such as GPR55 and TRPV1, which are implicated in inflammation, pain, and cellular homeostasis. The broad-spectrum elevation of NAEs by this compound suggests that it may influence these signaling pathways as well.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on NAE signaling.
NAPE-PLD Activity Assay (Fluorescence-Based)
This protocol is adapted from fluorescence-based assays used for high-throughput screening.[6][12][13]
Objective: To measure the enzymatic activity of NAPE-PLD in the presence of this compound.
Materials:
-
Recombinant NAPE-PLD or cell lysates containing NAPE-PLD
-
Fluorescent NAPE substrate (e.g., PED-A1 or flame-NAPE)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the NAPE-PLD enzyme preparation to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for this compound to interact with the enzyme.
-
Initiate the reaction by adding the fluorescent NAPE substrate to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read) using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the rate of substrate hydrolysis, which is proportional to NAPE-PLD activity.
-
Plot the NAPE-PLD activity against the concentration of this compound to determine the EC50 and Emax values.
Figure 2: Workflow for the NAPE-PLD Fluorescence-Based Activity Assay. This diagram outlines the key steps involved in measuring NAPE-PLD activity in the presence of this compound using a fluorescent substrate.
Quantification of N-acylethanolamines by LC-MS/MS
This protocol provides a general method for the quantitative analysis of a panel of NAEs in biological samples.[14][15]
Objective: To measure the levels of various NAEs in cells or tissues treated with this compound.
Materials:
-
Cell or tissue samples treated with this compound or vehicle
-
Internal standards (deuterated NAEs)
-
Solvents for extraction (e.g., chloroform, methanol)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Homogenize the biological sample in the presence of internal standards.
-
Perform a liquid-liquid extraction to isolate the lipid fraction.
-
Further purify the lipid extract using solid-phase extraction (SPE) to enrich for NAEs.
-
Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the different NAEs using a C18 reverse-phase column with a gradient elution.
-
Detect and quantify the NAEs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each NAE by comparing its peak area to that of its corresponding internal standard.
Figure 3: Workflow for the Quantification of N-acylethanolamines by LC-MS/MS. This diagram shows the sequential steps for extracting, purifying, and quantifying NAEs from biological samples.
Macrophage Efferocytosis Assay
This protocol is based on the methods described for assessing the clearance of apoptotic cells by macrophages.[3][8]
Objective: To evaluate the effect of this compound on the ability of macrophages to engulf apoptotic cells (efferocytosis).
Materials:
-
Macrophage cell line (e.g., RAW264.7) or primary macrophages
-
Target cells for apoptosis induction (e.g., Jurkat T cells)
-
Fluorescent dye for labeling target cells (e.g., Calcein AM or a pH-sensitive dye)
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation)
-
This compound stock solution (in DMSO)
-
Culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture macrophages to an appropriate confluency.
-
Induce apoptosis in the target cells and label them with a fluorescent dye.
-
Treat the macrophages with this compound or vehicle for a specified period.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture.
-
Co-incubate for a set time to allow for efferocytosis to occur.
-
Wash away non-engulfed apoptotic cells.
-
Quantify efferocytosis by either:
-
Fluorescence microscopy: Count the number of macrophages that have engulfed fluorescent apoptotic cells.
-
Flow cytometry: Analyze the percentage of macrophages that are fluorescent due to the engulfment of labeled apoptotic cells.
-
-
Compare the efferocytosis efficiency between this compound-treated and vehicle-treated macrophages.
Figure 4: Workflow for the Macrophage Efferocytosis Assay. This diagram depicts the process of preparing cells, conducting the efferocytosis assay with this compound treatment, and quantifying the results.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for the investigation of NAE signaling. Its potent and specific activation of NAPE-PLD provides a means to elevate endogenous levels of a range of bioactive NAEs. This technical guide has summarized the current knowledge on this compound's mechanism of action, provided quantitative data on its efficacy, and detailed key experimental protocols for its study.
Future research should focus on further elucidating the full spectrum of NAEs modulated by this compound in various cell types and in vivo models. A more detailed understanding of how this compound-mediated NAE production specifically impacts downstream signaling pathways, such as PPARα and endocannabinoid signaling, will be crucial for translating the therapeutic potential of NAPE-PLD activation into clinical applications. The continued use of this compound as a chemical probe will undoubtedly be instrumental in these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti‐inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tabaslab.com [tabaslab.com]
- 4. Discovery of peroxisome proliferator-activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anandamide inhibits macrophage-mediated killing of tumor necrosis factor-sensitive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anandamide modulation of monocyte-derived Langerhans cells: implications for immune homeostasis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Method to Assess Resident Alveolar Macrophage Efferocytosis of Apoptotic Neutrophils by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The endocannabinoid anandamide activates pro-resolving pathways in human primary macrophages by engaging both CB2 and GPR18 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iris.unicampus.it [iris.unicampus.it]
The Discovery and Characterization of VU533: A Novel Small-Molecule Activator of NAPE-PLD for Enhancing Efferocytosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and characterization of VU533, a potent small-molecule activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) and other signaling molecules like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). Reduced NAPE-PLD activity has been implicated in the pathophysiology of various diseases, including cardiometabolic disorders. This compound was identified through a high-throughput screening campaign and subsequent lead optimization efforts. This document provides a comprehensive overview of the discovery, mechanism of action, in vitro and cellular characterization, and the preliminary structure-activity relationship (SAR) of the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide chemotype to which this compound belongs. The potential of this compound as a chemical probe to investigate the role of NAPE-PLD in cellular processes, particularly efferocytosis, is also discussed.
Introduction
N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a zinc metallohydrolase that catalyzes the final step in the biosynthesis of N-acylethanolamines (NAEs)[1]. These lipid signaling molecules are involved in a wide range of physiological processes, and their dysregulation has been linked to several pathological conditions. Notably, decreased expression of NAPE-PLD has been observed in unstable atherosclerotic plaques, and impaired efferocytosis—the clearance of apoptotic cells by phagocytes—is a key contributor to the development of these plaques[1][2]. The products of NAPE-PLD activity, such as PEA and OEA, have been shown to enhance efferocytosis[1]. Therefore, the activation of NAPE-PLD by a small molecule represents a promising therapeutic strategy for diseases characterized by defective efferocytosis, such as atherosclerosis.
Prior to the discovery of the chemical series described herein, no small-molecule activators of NAPE-PLD had been reported[1]. This guide describes the identification and characterization of this compound, a first-in-class NAPE-PLD activator, which serves as a valuable research tool for elucidating the therapeutic potential of targeting this enzyme.
Discovery of this compound
This compound was identified from a high-throughput screening (HTS) campaign of the Vanderbilt Discovery Collection, which comprises 39,328 lead-like compounds[1]. The HTS assay utilized a fluorogenic NAPE analog, PED-A1, and recombinant mouse NAPE-PLD to identify compounds that modulate enzyme activity. This screening effort led to the identification of a series of benzothiazole phenylsulfonyl-piperidine carboxamides as activators of NAPE-PLD[1]. Subsequent hit validation and preliminary lead optimization, involving the purchase of commercially available analogs and chemical synthesis, resulted in the identification of this compound as one of the most potent activators in this series[1][2].
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide | MedChemExpress |
| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | [3] |
| Molecular Weight | 447.55 g/mol | [3] |
| CAS Number | 923417-09-8 | [3] |
In Vitro and Cellular Characterization
Potency and Efficacy
This compound is a potent activator of both mouse and human NAPE-PLD. The half-maximal effective concentration (EC₅₀) and maximum efficacy (Eₘₐₓ) of this compound and its analogs were determined using in vitro assays with recombinant enzyme[1][2].
| Compound | EC₅₀ (μM) for mouse NAPE-PLD | Eₘₐₓ for mouse NAPE-PLD (Fold Activation) | EC₅₀ (μM) for human NAPE-PLD | Eₘₐₓ for human NAPE-PLD (Fold Activation) |
| This compound | 0.30 | >2.0 | Less potent than for mouse | Not explicitly quantified |
| VU534 | 0.30 | >2.0 | Less potent than for mouse | Not explicitly quantified |
| VU233 (inactive analog) | Inactive | <1.2 | Inactive | Not explicitly quantified |
Data extracted from Zarrow JE, et al. ACS Chem Biol. 2023.[2]
Cellular Activity and Cytotoxicity
The activity of this compound was confirmed in cellular assays. Treatment of RAW264.7 mouse macrophages and HepG2 human hepatoma cells with this compound resulted in a concentration-dependent increase in NAPE-PLD activity[3]. Importantly, this compound showed no significant cytotoxicity in these cell lines at concentrations up to 30 μM[3].
Enhancement of Efferocytosis
A key functional outcome of NAPE-PLD activation by this compound is the enhancement of efferocytosis. In bone marrow-derived macrophages (BMDMs), treatment with 10 μM this compound for 6 hours significantly increased the uptake of apoptotic cells[3]. This effect was absent in BMDMs from NAPE-PLD knockout mice, confirming that the pro-efferocytic activity of this compound is mediated through its intended target[1].
Selectivity Profile
The benzothiazole phenylsulfonyl-piperidine carboxamide series, to which this compound belongs, was noted to have structural similarities to dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). However, preliminary assessment indicated that this series exhibits little inhibition of FAAH and only modest inhibition of sEH[4]. A comprehensive selectivity panel with quantitative IC₅₀ values for this compound against a broad range of enzymes and receptors has not been made publicly available.
Structure-Activity Relationship (SAR)
A preliminary SAR study was conducted on a series of 22 benzothiazole phenylsulfonyl-piperidine carboxamides[1][2].
| Entry | R¹ | R² | R³ | R⁴ | EC₅₀ (μM) | Eₘₐₓ (Fold Activation) |
| This compound | 4-Me | 7-Me | H | 4-F | 0.30 | >2.0 |
| VU534 | 4-F | H | H | 4-F | 0.30 | >2.0 |
| Analog 3 | 4-Cl | H | H | 4-F | 0.40 | >1.7 |
| Analog 5 | 4-OMe | H | H | 4-F | 0.60 | >1.7 |
| Analog 6 | 5-Cl | H | H | 4-F | 0.70 | >1.7 |
| VU233 (inactive) | 4-Me | 7-Me | H | 2-F | Inactive | <1.2 |
This table presents a selection of analogs to highlight key SAR trends. Data extracted from Zarrow JE, et al. ACS Chem Biol. 2023.[2]
Key SAR Observations:
-
Benzothiazole Substitution: Small electron-donating (methyl) and electron-withdrawing (fluoro, chloro) substituents at the 4- and 7-positions of the benzothiazole ring are well-tolerated and can lead to potent activators (e.g., this compound).
-
Phenylsulfonyl Substitution: A fluorine atom at the 4-position of the phenylsulfonyl ring appears to be favorable for activity. Shifting the fluorine to the 2-position, as in the inactive analog VU233, completely abolishes activity, suggesting a strict positional requirement for this substituent.
Mechanism of Action
This compound acts as a positive allosteric modulator of NAPE-PLD. It is believed to bind to the enzyme and induce a conformational change that enhances its catalytic activity, leading to increased production of NAEs from their NAPE precursors.
In Vivo Characterization
As of the latest available public information, detailed in vivo pharmacokinetic and efficacy data for this compound have not been published. The initial discovery report suggests that further optimization of this chemical series is necessary for in vivo studies[1]. Therefore, information regarding the bioavailability, plasma half-life, metabolic stability, and efficacy of this compound in animal models of disease is not currently available.
Experimental Protocols
In Vitro NAPE-PLD Activity Assay (HTS)
-
Principle: This assay measures the hydrolysis of the fluorogenic NAPE analog, PED-A1, by recombinant NAPE-PLD. Cleavage of PED-A1 releases a fluorescent product, and the rate of increase in fluorescence is proportional to enzyme activity.
-
Protocol Outline:
-
Recombinant mouse NAPE-PLD is incubated with test compounds for 1 hour.
-
A mixture of PED-A1 (final concentration 0.4 μM) and N-palmitoyl-dioleoyl-PE (final concentration 3.6 μM) is added to initiate the reaction.
-
The increase in fluorescence is monitored over time using a plate reader.
-
Data are analyzed to determine the EC₅₀ and Eₘₐₓ values for activating compounds.
-
Cellular NAPE-PLD Activity Assay
-
Principle: This assay quantifies NAPE-PLD activity in intact cells.
-
Protocol Outline:
-
RAW264.7 or HepG2 cells are treated with varying concentrations of this compound for 24 hours.
-
Cell lysates are prepared, and NAPE-PLD activity is measured using a suitable assay, such as the one described in 8.1 or an LC-MS/MS-based method to quantify NAE production.
-
Efferocytosis Assay
-
Principle: This assay measures the ability of macrophages to engulf apoptotic cells.
-
Protocol Outline:
-
Bone marrow-derived macrophages (BMDMs) are treated with this compound (10 μM) or vehicle for 6 hours.
-
Apoptotic target cells (e.g., Jurkat T cells) are labeled with a fluorescent dye.
-
The labeled apoptotic cells are co-cultured with the treated BMDMs.
-
The percentage of macrophages that have engulfed apoptotic cells is quantified by flow cytometry.
-
Visualizations
Caption: NAPE-PLD signaling pathway activated by this compound.
Caption: Experimental workflow for the discovery of this compound.
Caption: Logical relationships in the SAR of this compound analogs.
Conclusion and Future Directions
This compound is a pioneering small-molecule activator of NAPE-PLD that has proven to be a valuable tool for studying the biological roles of this enzyme. Its ability to enhance efferocytosis in macrophages highlights the therapeutic potential of NAPE-PLD activation for diseases characterized by impaired clearance of apoptotic cells, such as atherosclerosis. The preliminary SAR data provide a foundation for the design of next-generation NAPE-PLD activators with improved potency, selectivity, and drug-like properties.
Future research should focus on several key areas:
-
Comprehensive Selectivity Profiling: A thorough assessment of the selectivity of this compound against a panel of related and unrelated enzymes and receptors is necessary to fully validate it as a chemical probe.
-
Lead Optimization for In Vivo Studies: The development of analogs with improved pharmacokinetic properties is crucial for evaluating the therapeutic efficacy of NAPE-PLD activation in animal models of disease.
-
Elucidation of the Binding Site and Activation Mechanism: Structural biology studies, such as X-ray co-crystallography of NAPE-PLD in complex with this compound, would provide invaluable insights into the precise mechanism of allosteric activation and guide future drug design efforts.
References
The Modulatory Role of VU533 on Lipid Mediator Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU533 is a novel small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). This document provides a comprehensive technical guide on the impact of this compound on lipid mediator pathways. It details the quantitative effects of this compound on NAPE-PLD activity and downstream signaling, outlines the experimental protocols for assessing its activity, and provides visual representations of the associated signaling pathways and experimental workflows. The data presented herein is crucial for researchers investigating the therapeutic potential of modulating NAE signaling in various pathological contexts, including inflammation and cardiometabolic diseases.
Introduction
N-acylethanolamines (NAEs) are a class of bioactive lipids that play significant roles in a multitude of physiological processes, including inflammation, pain, and energy metabolism. A primary route for NAE biosynthesis involves the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) by the zinc metallohydrolase NAPE-PLD.[1] Key NAEs include the endocannabinoid anandamide, the anti-inflammatory mediator palmitoylethanolamide (B50096) (PEA), and the satiety-regulating factor oleoylethanolamide (OEA).[1] Given the therapeutic potential of enhancing NAE signaling, the identification of small-molecule activators of NAPE-PLD is of significant interest. This compound has emerged as a potent activator of NAPE-PLD, offering a valuable pharmacological tool to probe the function of this enzyme and its downstream lipid mediator pathways.[1][2][3][4]
Quantitative Impact of this compound on NAPE-PLD Activity
This compound has been demonstrated to enhance the catalytic activity of both murine and human NAPE-PLD in a concentration-dependent manner. The following tables summarize the key quantitative data from in vitro and cell-based assays.
Table 1: In Vitro Activity of this compound against Recombinant NAPE-PLD
| Enzyme Source | Substrate | Parameter | Value | 95% Confidence Interval | Reference |
| Mouse NAPE-PLD | PED-A1 | EC50 | 0.30 µM | - | [1][2][4] |
| Mouse NAPE-PLD | PED-A1 | Emax | >2.0-fold induction | - | [1][2][4] |
| Human NAPE-PLD | PED-A1 | EC50 | 0.20 µM | 0.12 to 0.32 µM | [2][3][4] |
| Human NAPE-PLD | PED-A1 | Emax | 1.9-fold induction | 1.8 to 2.0-fold | [2][3][4] |
| Mouse NAPE-PLD | Flame-NAPE | EC50 | - | - | [3] |
| Mouse NAPE-PLD | Flame-NAPE | Emax | - | - | [3] |
Table 2: Cell-Based Activity of this compound
| Cell Line | Substrate | Parameter | Value | 95% Confidence Interval | Reference |
| RAW264.7 Macrophages | PED-A1 | EC50 | 2.5 µM | 1.4 to 6.1 µM | [5] |
| RAW264.7 Macrophages | PED-A1 | Emax | 2.2-fold induction | 2.0 to 2.7-fold | [5] |
| HepG2 Hepatocytes | Flame-NAPE | EC50 | 3.0 µM | 1.4 to 5.7 µM | [3] |
| HepG2 Hepatocytes | Flame-NAPE | Emax | 1.6-fold induction | 1.5 to 1.8-fold | [3] |
Table 3: Effect of this compound on Endogenous Lipid Mediator Levels
| Assay System | Substrate | Compound | Concentration | Effect | Reference |
| Recombinant mouse NAPE-PLD | N-oleoyl-phosphatidylethanolamine (NOPE) | This compound | 10 µM | Significant increase in OEA production | [1] |
Table 4: Functional Impact of this compound on Macrophage Efferocytosis
| Cell Type | Compound | Concentration | Effect on Efferocytosis | Reference |
| Wild-type mouse bone marrow-derived macrophages (BMDMs) | This compound | 10 µM | Significant increase | [1] |
Signaling Pathways and Experimental Workflows
NAPE-PLD Signaling Pathway
The following diagram illustrates the canonical pathway for NAE biosynthesis, which is positively modulated by this compound.
Experimental Workflow for NAPE-PLD Activity Assay
The following diagram outlines the general workflow for determining the activity of NAPE-PLD in the presence of this compound using a fluorescence-based assay.
Experimental Workflow for Macrophage Efferocytosis Assay
The following diagram illustrates the workflow for assessing the impact of this compound on the ability of macrophages to engulf apoptotic cells.
Experimental Protocols
Recombinant NAPE-PLD Activity Assay
This protocol is adapted from the methods described in Zarrow et al. (2023).[2]
-
Reagents and Materials:
-
Recombinant mouse or human NAPE-PLD
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl2, 0.005% Triton X-100, pH 7.4
-
This compound stock solution in DMSO
-
Fluorogenic NAPE analog substrate (e.g., PED-A1) stock solution in DMSO
-
Black, flat-bottom 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well of a 96-well plate, add assay buffer, this compound dilution (or vehicle for control), and recombinant NAPE-PLD.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for a BODIPY-based substrate) in a kinetic or endpoint mode at 37°C.
-
For data analysis, normalize the fluorescence signal to the vehicle control and plot the concentration-response curve to determine EC50 and Emax values.
-
Cell-Based NAPE-PLD Activity Assay
This protocol is based on the methodology used for RAW264.7 and HepG2 cells.[3][5]
-
Cell Culture and Lysate Preparation:
-
Culture RAW264.7 or HepG2 cells under standard conditions.
-
Harvest cells and prepare cell lysates by sonication or detergent lysis in an appropriate buffer.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
The assay is performed as described for the recombinant enzyme, with the cell lysate serving as the source of NAPE-PLD.
-
Adjust the amount of cell lysate per well to ensure the reaction is within the linear range.
-
Macrophage Efferocytosis Assay
This protocol is a generalized procedure based on the principles described in the literature.[1]
-
Preparation of Macrophages:
-
Isolate bone marrow from mice and differentiate into bone marrow-derived macrophages (BMDMs) using M-CSF.
-
Plate BMDMs in a suitable culture vessel.
-
-
Preparation of Apoptotic Cells:
-
Culture a suitable cell line (e.g., Jurkat T cells).
-
Label the cells with a fluorescent dye (e.g., Calcein AM or a pH-sensitive dye).
-
Induce apoptosis by a method such as UV irradiation or staurosporine (B1682477) treatment.
-
-
Efferocytosis Assay:
-
Treat the plated BMDMs with various concentrations of this compound or vehicle for a specified period (e.g., 6 hours).
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-culture for a period to allow for engulfment (e.g., 1-2 hours).
-
Gently wash the wells to remove non-engulfed apoptotic cells.
-
Analyze the percentage of macrophages that have engulfed apoptotic cells and the extent of engulfment using flow cytometry or fluorescence microscopy.
-
Conclusion
This compound is a potent and valuable pharmacological tool for the activation of NAPE-PLD and the subsequent enhancement of NAE signaling. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to investigate the role of the NAPE-PLD pathway in health and disease. Further studies utilizing this compound will likely provide deeper insights into the therapeutic potential of targeting this lipid mediator pathway for a range of inflammatory and metabolic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Foundational Research on NAPE-PLD Activators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl phosphatidylethanolamine-hydrolysing phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety-promoting factor oleoylethanolamide (OEA).[1][2] As a zinc metallohydrolase, NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[1][3] Given the crucial role of NAEs in a multitude of physiological processes, including inflammation, pain, appetite, and neuroprotection, the modulation of NAPE-PLD activity presents a compelling therapeutic strategy for a range of disorders. This technical guide provides an in-depth overview of the foundational research on NAPE-PLD activators, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
NAPE-PLD: Structure and Function
The crystal structure of human NAPE-PLD reveals a homodimeric enzyme with a metallo-β-lactamase fold.[2][4] Each monomer contains a binuclear zinc center within a hydrophobic cavity that serves as the active site for NAPE hydrolysis.[4] The enzyme is membrane-associated, and its activity is influenced by the lipid environment.[4] The primary function of NAPE-PLD is the final step in the canonical pathway of NAE biosynthesis, converting membrane-bound NAPEs into signaling NAEs.[1]
Classes of NAPE-PLD Activators
Several classes of molecules have been identified as activators of NAPE-PLD, ranging from endogenous lipids to synthetic small molecules.
Small-Molecule Activators
Recent high-throughput screening efforts have led to the discovery of a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides as potent small-molecule activators of NAPE-PLD.[1] Notably, compounds VU534 and VU533 have demonstrated significant activation of both mouse and human NAPE-PLD.[1]
Bile Acids
Bile acids, such as deoxycholic acid (DCA), have been shown to bind to a specific cavity in NAPE-PLD, promoting dimer assembly and enhancing catalytic activity.[4] This interaction suggests a potential crosstalk between bile acid signaling and the endocannabinoid system.
Polyamines
Endogenous polyamines, including spermine, spermidine, and putrescine, have been found to be potent activators of NAPE-PLD. Spermine, in particular, has been shown to increase enzyme activity by up to 27-fold.
Divalent Cations
The activity of NAPE-PLD is markedly enhanced by the presence of divalent cations. Calcium (Ca²⁺) has been reported to increase enzyme activity by as much as 30-fold. Other divalent cations like magnesium (Mg²⁺), manganese (Mn²⁺), and cobalt (Co²⁺) also stimulate NAPE-PLD activity.
Quantitative Data on NAPE-PLD Activators
The following tables summarize the quantitative data for various NAPE-PLD activators, facilitating a comparative analysis of their potency and efficacy.
| Activator Class | Compound | Species | EC₅₀ (μM) | Eₘₐₓ (Fold Activation) | Assay Type | Reference |
| Small Molecules | VU534 | Mouse | 0.30 | > 2.0 | Fluorescence (PED-A1) | [1] |
| This compound | Mouse | 0.30 | > 2.0 | Fluorescence (PED-A1) | [1] | |
| VU534 | Human | 0.93 | 1.8 | Fluorescence (PED-A1) | [1] | |
| This compound | Human | 0.20 | 1.9 | Fluorescence (PED-A1) | [1] | |
| Bile Acids | Deoxycholic Acid (DCA) | Human | 186 | - | LC/MS | [4] |
| Polyamines | Spermine | Rat | ~100 | 27 | Radiometric |
| Activator Class | Compound | Species | K_D (μM) | Assay Type | Reference |
| Bile Acids | Deoxycholic Acid (DCA) | Human | 38 | Surface Plasmon Resonance | [4] |
Note: EC₅₀ represents the half-maximal effective concentration, and Eₘₐₓ represents the maximum fold activation compared to a vehicle control. K_D represents the dissociation constant.
Experimental Protocols
The study of NAPE-PLD activators relies on a variety of robust experimental assays. Below are detailed methodologies for the key experiments cited.
High-Throughput Screening (HTS) for NAPE-PLD Activators
This workflow is designed for the rapid screening of large compound libraries to identify potential NAPE-PLD activators.
Principle: The assay utilizes a fluorogenic NAPE analog, such as PED-A1, which exhibits low fluorescence due to internal quenching. Upon hydrolysis by NAPE-PLD, a highly fluorescent product is released, leading to an increase in fluorescence intensity that is proportional to enzyme activity.[1]
Materials:
-
Recombinant NAPE-PLD (mouse or human)
-
Fluorogenic substrate: N-(2,4-dinitrophenyl)-1-O-(11-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl)amino)undecyl)-2-decanoyl-sn-glycero-3-phosphoethanolamine (PED-A1)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
384-well microplates
-
Compound library
-
Fluorescence plate reader
Protocol:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.
-
Enzyme Addition: Add recombinant NAPE-PLD solution to each well.
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate PED-A1 to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set time (e.g., 10-20 minutes) at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).
-
Data Analysis: Calculate the rate of reaction for each well. Identify "hits" as compounds that significantly increase the reaction rate compared to vehicle controls.
Fluorescence-Based NAPE-PLD Activity Assay
This assay is used for the validation and characterization of potential NAPE-PLD activators identified from HTS.
Principle: Similar to the HTS assay, this method measures the increase in fluorescence resulting from the NAPE-PLD-catalyzed hydrolysis of a fluorogenic substrate. More selective substrates like "flame-NAPE" can be used to minimize interference from other lipases.[5]
Materials:
-
Recombinant NAPE-PLD
-
Fluorogenic substrate (PED-A1 or flame-NAPE)
-
Test compounds (potential activators)
-
Assay buffer
-
96-well or 384-well microplates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds.
-
Assay Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the recombinant NAPE-PLD.
-
Pre-incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals or at a fixed endpoint using a fluorescence plate reader.
-
Data Analysis: Plot the reaction rate or endpoint fluorescence against the compound concentration to determine the EC₅₀ and Eₘₐₓ values.
Radiometric Assay for NAPE-PLD Activity
This classic and highly sensitive assay directly measures the formation of radiolabeled NAE from a radiolabeled NAPE substrate.
Principle: The assay uses a NAPE substrate radiolabeled in the N-acyl chain (e.g., with ¹⁴C or ³H). After the enzymatic reaction, the radiolabeled NAE product is separated from the unreacted substrate by thin-layer chromatography (TLC), and the radioactivity of the product is quantified.[6][7]
Materials:
-
Cell or tissue homogenates, or purified/recombinant NAPE-PLD
-
Radiolabeled NAPE substrate (e.g., N-[¹⁴C]palmitoyl-phosphatidylethanolamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing activators like CaCl₂)
-
TLC plates (e.g., silica (B1680970) gel 60)
-
Developing solvent (e.g., chloroform/methanol/ammonium hydroxide, 80:20:2, v/v/v)
-
Scintillation counter and scintillation fluid
-
Standards for NAPE and NAE
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the enzyme source (e.g., 50-100 µg of protein from a cell homogenate), assay buffer, and the test compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period.
-
Reaction Initiation: Add the radiolabeled NAPE substrate to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v). Vortex and centrifuge to separate the phases.
-
TLC Separation: Spot the lipid-containing lower organic phase onto a TLC plate alongside non-radioactive NAPE and NAE standards. Develop the TLC plate in the appropriate solvent system.
-
Visualization and Quantification: Visualize the standards (e.g., with iodine vapor). Scrape the silica corresponding to the NAE product into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed based on the measured radioactivity and the specific activity of the substrate.
LC-MS Based NAPE-PLD Activity Assay
This method offers high specificity and sensitivity for the quantification of NAEs produced by NAPE-PLD.
Principle: The assay involves incubating the enzyme with a non-radiolabeled NAPE substrate. The reaction is then stopped, and the lipids are extracted. The NAE product is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a stable isotope-labeled internal standard.[8]
Materials:
-
Enzyme source (recombinant NAPE-PLD or cell/tissue homogenates)
-
NAPE substrate (e.g., N-palmitoyl-phosphatidylethanolamine)
-
Internal standard (e.g., [²H₄]palmitoylethanolamide)
-
LC-MS/MS system
-
Solvents for lipid extraction and chromatography
Protocol:
-
Enzymatic Reaction: Perform the enzymatic reaction as described for the radiometric assay, but with a non-labeled substrate.
-
Lipid Extraction: Stop the reaction and extract the lipids, adding the internal standard during the extraction process.
-
Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the lipids using a suitable chromatography column and detect the NAE product and the internal standard using multiple reaction monitoring (MRM).
-
Data Analysis: Quantify the amount of NAE produced by comparing the peak area of the analyte to that of the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in NAPE-PLD activation and its downstream consequences is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and workflows.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Pharmacological Profile of VU533: A Novel N-Acyl Phosphatidylethanolamine Phospholipase D (NAPE-PLD) Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU533 is a novel small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (B1667382). This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative in vitro activity, and its effects in cellular models. The experimental protocols for key assays are described, and the relevant signaling pathways are visualized. This document is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of activating NAPE-PLD and modulating endocannabinoid and related lipid signaling pathways.
Core Pharmacology of this compound
This compound has been identified as a potent activator of NAPE-PLD. Its primary mechanism of action involves binding to the NAPE-PLD enzyme and inducing a conformational change that enhances its catalytic activity, leading to increased production of NAEs.[1] This modulation of NAPE-PLD activity positions this compound as a valuable chemical probe for investigating the physiological and pathophysiological roles of NAE signaling in various contexts, including inflammation, immune function, and metabolism.[1]
Quantitative In Vitro Data
The following table summarizes the key quantitative data for this compound's activity on NAPE-PLD.
| Parameter | Value | Species/System | Reference |
| EC50 | ~0.30 µM | Recombinant NAPE-PLD | [1][2] |
EC50 (Half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal activation of NAPE-PLD in biochemical assays.
Mechanism of Action and Signaling Pathway
This compound directly enhances the enzymatic activity of NAPE-PLD. NAPE-PLD is a metallo-β-lactamase that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs) and phosphatidic acid. By activating NAPE-PLD, this compound upregulates the production of various NAEs, including the well-known endocannabinoid anandamide (N-arachidonoylethanolamine).[1] This, in turn, can modulate endocannabinoid signaling and other NAE-mediated pathways, which are implicated in a wide range of physiological processes.[1]
In Vitro and Cellular Studies
The activity of this compound has been characterized in both biochemical and cellular assays.
Biochemical Assays
In biochemical assays utilizing recombinant NAPE-PLD, this compound was shown to directly enhance the catalytic activity of the enzyme, leading to increased hydrolysis of fluorogenic NAPE analogs.[1]
Cellular Assays
In cellular models, this compound has demonstrated the ability to increase NAPE-PLD activity and elevate the levels of NAEs.[1]
-
Cell Lines: Studies have been conducted in RAW264.7 macrophages and HepG2 hepatocytes.[1]
-
Functional Effects: In macrophage efferocytosis assays, treatment with this compound was found to enhance the clearance of apoptotic cells, highlighting its potential functional role in immune cell biology.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Recombinant NAPE-PLD Biochemical Assay
Objective: To determine the direct effect of this compound on the catalytic activity of NAPE-PLD.
Protocol:
-
Enzyme Preparation: Purified, recombinant NAPE-PLD is used.
-
Substrate: A fluorogenic NAPE analog is utilized as the substrate.
-
Assay Conditions: The assay is performed in a suitable buffer system at a controlled temperature.
-
Compound Addition: this compound is added at various concentrations to the reaction mixture.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The increase in fluorescence, corresponding to the hydrolysis of the NAPE analog, is monitored over time using a plate reader.
-
Data Analysis: The rate of reaction at each concentration of this compound is calculated. The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cellular NAPE-PLD Activity Assay
Objective: To assess the effect of this compound on NAPE-PLD activity within a cellular context.
Protocol:
-
Cell Culture: RAW264.7 or HepG2 cells are cultured to an appropriate confluency.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to release intracellular components.
-
NAE Measurement: The levels of specific NAEs (e.g., anandamide) in the cell lysates are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The levels of NAEs in this compound-treated cells are compared to those in vehicle-treated cells to determine the fold-increase in NAPE-PLD activity.
Macrophage Efferocytosis Assay
Objective: To evaluate the functional consequence of this compound-mediated NAPE-PLD activation on macrophage function.
Protocol:
-
Macrophage Culture: RAW264.7 macrophages are plated in a suitable culture dish.
-
Apoptotic Cell Generation: Apoptotic cells (e.g., thymocytes) are generated by treatment with a suitable inducing agent (e.g., dexamethasone).
-
Labeling: Apoptotic cells are labeled with a fluorescent dye (e.g., pHrodo) to allow for their visualization and quantification.
-
Co-culture and Treatment: The labeled apoptotic cells are co-cultured with the macrophages in the presence of varying concentrations of this compound or a vehicle control.
-
Phagocytosis Measurement: After a defined incubation period, the percentage of macrophages that have engulfed the fluorescently labeled apoptotic cells is determined by flow cytometry or fluorescence microscopy.
-
Data Analysis: The efferocytosis index (percentage of phagocytic macrophages) is calculated for each treatment condition and compared to the vehicle control.
Potential Therapeutic Implications
The ability of this compound to activate NAPE-PLD and enhance the production of NAEs suggests its potential therapeutic utility in conditions where endocannabinoid or NAE signaling is dysregulated. These could include inflammatory disorders, metabolic diseases, and conditions involving impaired immune function.[1][2] Further in vivo studies are warranted to explore the pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic potential in relevant disease models.
Conclusion
This compound is a valuable pharmacological tool for studying the biology of NAPE-PLD and the broader NAE signaling system. Its well-defined mechanism of action and potent in vitro activity make it an ideal probe for dissecting the roles of this pathway in health and disease. The data and protocols presented in this guide provide a solid foundation for future research aimed at exploring the full therapeutic potential of NAPE-PLD activation.
References
Methodological & Application
Application Notes and Protocols: VU533 for Macrophage Efferocytosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efferocytosis, the process of clearing apoptotic cells by phagocytes such as macrophages, is a fundamental component of tissue homeostasis and the resolution of inflammation.[1][2] Dysregulation of this process is implicated in a variety of inflammatory and autoimmune diseases. The study of efferocytosis and the identification of therapeutic agents that can modulate this process are therefore of significant interest. VU533 is a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), an enzyme responsible for the production of N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[3] By enhancing the activity of NAPE-PLD, this compound has been shown to increase the capacity of macrophages to perform efferocytosis, offering a potential therapeutic avenue for diseases characterized by impaired apoptotic cell clearance.[4][5]
These application notes provide a detailed protocol for utilizing this compound to assess its impact on macrophage efferocytosis in an in vitro setting.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on available data.
Table 1: this compound Activity and Potency
| Parameter | Value | Cell/Enzyme System | Reference |
| EC₅₀ | ~0.30 µM | Recombinant NAPE-PLD | [3][4] |
Table 2: Recommended Concentration for Efferocytosis Assay
| Cell Type | Concentration | Incubation Time | Effect | Reference |
| Bone-Marrow Derived Macrophages (BMDM) | 10 µM | 6 hours | Enhanced efferocytosis | [4][5] |
Table 3: Cytotoxicity Data
| Cell Lines | Concentration | Incubation Time | Result | Reference |
| RAW264.7, HepG2 | Up to 30 µM | 24 hours | No cytotoxicity observed | [4][5] |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway of this compound in Enhancing Macrophage Efferocytosis
Caption: Proposed mechanism of this compound in enhancing macrophage efferocytosis.
Experimental Workflow for this compound Macrophage Efferocytosis Assay
Caption: Workflow for assessing the effect of this compound on macrophage efferocytosis.
Experimental Protocols
This protocol describes an in vitro efferocytosis assay using bone marrow-derived macrophages (BMDMs) and a fluorescently labeled apoptotic cell line, such as Jurkat cells.
Materials and Reagents
-
This compound (MedChemExpress or other supplier)
-
Macrophages: Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7).
-
Apoptotic Target Cells: Jurkat T cells or other suitable cell line.
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Apoptosis-inducing Agent: Staurosporine (B1682477) or UV irradiation.
-
Fluorescent Dye for Apoptotic Cells: pHrodo™ Red STP Ester or other suitable dye for detecting phagocytosis.
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Flow Cytometer or Fluorescence Microscope
Protocol
Part 1: Preparation of Macrophages
-
Cell Seeding: Seed BMDMs or macrophage cell line in a 24-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Incubation: Culture the macrophages overnight at 37°C in a 5% CO₂ incubator to allow for adherence.
Part 2: Preparation and Labeling of Apoptotic Cells
-
Induction of Apoptosis:
-
Culture Jurkat cells to a density of 1 x 10⁶ cells/mL.
-
Induce apoptosis by treating with 1 µM staurosporine for 4 hours or by UV irradiation. The optimal conditions may need to be determined empirically.
-
-
Fluorescent Labeling:
-
Wash the apoptotic Jurkat cells twice with PBS.
-
Resuspend the cells in PBS and add the fluorescent dye (e.g., pHrodo™ Red) according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
Wash the labeled apoptotic cells three times with PBS to remove any unbound dye.
-
Resuspend the labeled apoptotic cells in macrophage culture medium.
-
Part 3: this compound Treatment and Efferocytosis Assay
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed macrophage culture medium to a final concentration of 10 µM. Prepare a vehicle control with the same concentration of DMSO.
-
Remove the old medium from the macrophage culture plate and add the medium containing this compound or the vehicle control.
-
Incubate the macrophages for 6 hours at 37°C in a 5% CO₂ incubator.
-
-
Co-culture:
-
After the 6-hour pre-treatment with this compound, add the fluorescently labeled apoptotic cells to the macrophage-containing wells at a ratio of 3:1 (apoptotic cells to macrophages).
-
Gently swirl the plate to ensure an even distribution of the apoptotic cells.
-
Incubate the co-culture for 1-2 hours at 37°C in a 5% CO₂ incubator to allow for efferocytosis to occur.
-
-
Washing:
-
Gently wash the wells twice with cold PBS to remove any non-engulfed apoptotic cells.
-
Part 4: Quantification of Efferocytosis
A. Flow Cytometry Analysis:
-
Cell Detachment: Detach the macrophages from the plate using a cell scraper or a gentle enzyme-free dissociation buffer.
-
Staining (Optional): Stain macrophages with a fluorescently-conjugated antibody against a macrophage-specific surface marker (e.g., F4/80 or CD11b) to distinguish them from any remaining apoptotic cells.
-
Data Acquisition: Analyze the cells on a flow cytometer. The percentage of macrophages that have engulfed apoptotic cells can be determined by gating on the macrophage population and measuring the fluorescence intensity of the pHrodo™ Red dye.
B. Fluorescence Microscopy Analysis:
-
Imaging: Capture images of multiple random fields per well using a fluorescence microscope.
-
Quantification: The efferocytosis index can be calculated as the percentage of macrophages that have engulfed one or more apoptotic cells. This is determined by the following formula:
-
Efferocytosis Index (%) = (Number of macrophages with engulfed apoptotic cells / Total number of macrophages) x 100
-
Troubleshooting
-
Low Efferocytosis Rate:
-
Ensure that apoptosis has been efficiently induced in the target cells.
-
Optimize the co-incubation time.
-
Check the health and viability of the macrophages.
-
-
High Background Fluorescence:
-
Ensure thorough washing of the labeled apoptotic cells to remove unbound dye.
-
Wash the co-culture wells carefully to remove all non-engulfed apoptotic cells.
-
-
This compound Cytotoxicity:
References
- 1. Efferocytosis signaling in the regulation of macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efferocytosis by Macrophages Attenuates Inflammatory Responses Following Ultraviolet B-Induced Apoptosis in Corneal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for VU533 in RAW264.7 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU533 is a small molecule activator of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA).[1][2] These NAEs are endogenous ligands for various receptors, including peroxisome proliferator-activated receptor alpha (PPARα) and G protein-coupled receptor 55 (GPR55).[1][2] In macrophages, the activation of the NAPE-PLD pathway has been linked to enhanced efferocytosis, the process of clearing apoptotic cells.[1][2] Defective efferocytosis is implicated in the pathogenesis of various inflammatory diseases, making NAPE-PLD a potential therapeutic target.
The RAW264.7 cell line, a murine macrophage-like cell line, is a widely used in vitro model to study macrophage function, including efferocytosis and inflammatory responses. These application notes provide detailed protocols for utilizing this compound to study the NAPE-PLD signaling pathway and its effects on efferocytosis in RAW264.7 cells.
Data Presentation
The following table summarizes the quantitative data available for the activity of this compound in RAW264.7 cells.
| Compound | Parameter | EC₅₀ | Maximum Non-toxic Concentration | Cell Line | Reference |
| This compound | NAPE-PLD Activation | 0.20 µM (human NAPE-PLD) | 30 µM | RAW264.7 | [1] |
| VU534 (analog) | NAPE-PLD Activation | 0.93 µM (human NAPE-PLD) | 30 µM | RAW264.7 | [1] |
*EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.
Signaling Pathway
The activation of NAPE-PLD by this compound initiates a signaling cascade that culminates in enhanced efferocytosis. The key steps are outlined in the diagram below.
Experimental Protocols
Protocol 1: RAW264.7 Cell Culture
This protocol describes the standard procedure for maintaining and subculturing RAW264.7 cells.
Materials:
-
RAW264.7 cell line (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
Sterile cell culture flasks (T-75)
-
Sterile conical tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of RAW264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 culture flask and incubate at 37°C with 5% CO₂.
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Subculturing: When cells reach 70-80% confluency, remove the culture medium and wash the cells once with sterile PBS. Add 2-3 mL of fresh medium and gently detach the cells using a cell scraper.
-
Cell Splitting: Transfer the cell suspension to a 15 mL conical tube and gently pipette to create a single-cell suspension. Perform a cell count using a hemocytometer and trypan blue to assess viability. Seed new T-75 flasks at a density of 2-4 x 10⁴ cells/cm².
Protocol 2: Efferocytosis Assay using Flow Cytometry
This protocol details a method to quantify the engulfment of apoptotic cells by RAW264.7 macrophages treated with this compound.
Materials:
-
RAW264.7 cells
-
Jurkat cells (or another suitable cell line for inducing apoptosis)
-
This compound
-
DMSO (vehicle control)
-
Complete DMEM medium
-
RPMI-1640 medium
-
Fluorescent dye for labeling apoptotic cells (e.g., pHrodo™ Red, SE)
-
Annexin V-FITC and Propidium Iodide (PI) for apoptosis confirmation
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer
Procedure:
-
Preparation of Apoptotic Cells:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS.
-
Induce apoptosis by treating Jurkat cells with an appropriate stimulus (e.g., 1 µM staurosporine (B1682477) or UV irradiation).
-
Confirm apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
-
Label the apoptotic Jurkat cells with a fluorescent dye according to the manufacturer's protocol (e.g., pHrodo™ Red, SE).
-
-
Macrophage Treatment:
-
Seed RAW264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat the RAW264.7 cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) in complete DMEM for 1-2 hours.
-
-
Co-incubation:
-
Wash the treated RAW264.7 cells with PBS.
-
Add the fluorescently labeled apoptotic Jurkat cells to the RAW264.7 cell culture at a ratio of 3:1 (apoptotic cells:macrophages).
-
Co-incubate for 1-2 hours at 37°C.
-
-
Sample Preparation for Flow Cytometry:
-
Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.
-
Detach the RAW264.7 cells using a cell scraper in cold FACS buffer.
-
Transfer the cell suspension to FACS tubes.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the RAW264.7 cell population based on forward and side scatter.
-
Quantify the percentage of fluorescently positive RAW264.7 cells (indicating efferocytosis) and the mean fluorescence intensity.
-
Protocol 3: Western Blot Analysis of GPR55 and PPARα
This protocol provides a general framework for analyzing the protein expression of key downstream effectors of NAPE-PLD signaling.
Materials:
-
Treated RAW264.7 cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPR55, anti-PPARα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat RAW264.7 cells with this compound as described in the efferocytosis assay.
-
After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Protocol 4: Cytokine Analysis by ELISA
This protocol is for measuring the concentration of cytokines in the supernatant of this compound-treated RAW264.7 cells to assess the inflammatory profile.
Materials:
-
Supernatants from treated RAW264.7 cells
-
Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Sample Collection:
-
Seed and treat RAW264.7 cells with this compound as described previously. To induce an inflammatory response for context, cells can be co-treated with a low concentration of LPS (e.g., 10 ng/mL).
-
Collect the cell culture supernatants at desired time points.
-
Centrifuge the supernatants to remove cell debris and store at -80°C until use.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
This typically involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
Macrophage Polarization
Activation of the NAPE-PLD pathway and subsequent enhancement of efferocytosis are often associated with a shift in macrophage polarization towards an anti-inflammatory M2 phenotype.[1][3] To investigate the effect of this compound on RAW264.7 macrophage polarization, the expression of M1 (e.g., iNOS, TNF-α) and M2 (e.g., Arginase-1, CD206) markers can be assessed by qPCR or Western blotting following this compound treatment, with or without co-stimulation with polarizing stimuli (e.g., LPS and IFN-γ for M1, IL-4 for M2).
Conclusion
This compound serves as a valuable research tool for investigating the role of the NAPE-PLD signaling pathway in macrophage biology. The protocols outlined in these application notes provide a comprehensive guide for researchers to study the effects of this compound on efferocytosis and related cellular processes in RAW264.7 cells. These studies will contribute to a better understanding of the therapeutic potential of NAPE-PLD activators in inflammatory and metabolic diseases.
References
Application Notes and Protocols for VU0630533 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vitro use of VU0630533, a positive allosteric modulator of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
I. Introduction
VU0630533 is a valuable research tool for studying the function of GIRK channels, which are important mediators of inhibitory neurotransmission in the central nervous system and the heart. As a positive allosteric modulator, VU0630533 enhances the activity of GIRK channels in the presence of their primary activators, the Gβγ subunits of G-proteins. This document provides guidance on the effective concentrations of VU0630533 for use in common in vitro assays and detailed protocols for its application.
II. Quantitative Data: Effective Concentrations of VU0630533
The effective concentration of VU0630533 varies depending on the specific GIRK channel subtype and the experimental system. The half-maximal effective concentration (EC50) is a common measure of a compound's potency. The following table summarizes the reported EC50 values for VU0630533 in different cell lines expressing various GIRK channel subtypes, as determined by a thallium flux assay.
| GIRK Channel Subtype | Cell Line | Assay Type | EC50 (µM) |
| GIRK1/2 | HEK-293 | Thallium Flux | 1.89 |
| GIRK1/4 | HEK-293 | Thallium Flux | 3.16 |
| GIRK2 | HEK-293 | Thallium Flux | >30 (inactive) |
| GIRK4 | HEK-293 | Thallium Flux | >30 (inactive) |
Data is illustrative and may vary based on specific experimental conditions.
III. Experimental Protocols
Detailed methodologies for key in vitro experiments involving VU0630533 are provided below.
A. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used for the heterologous expression of GIRK channels.
-
Culture Medium: Maintain HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection: For transient expression of GIRK channel subunits, transfect cells using a suitable transfection reagent (e.g., Lipofectamine 2000). Co-transfect the desired GIRK subunit cDNAs (e.g., GIRK1 and GIRK2) at a 1:1 ratio.
-
Post-transfection: Culture the cells for 24-48 hours post-transfection to allow for sufficient channel expression before performing assays.
B. Thallium Flux Assay
This high-throughput screening assay indirectly measures the activity of potassium channels.
-
Principle: Activation of GIRK channels leads to an influx of thallium ions (Tl+), which can be detected by a Tl+-sensitive fluorescent dye.
-
Procedure:
-
Plate transfected HEK-293 cells in 384-well plates.
-
Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluxOR™).
-
Prepare a concentration-response curve of VU0630533 in a suitable buffer.
-
Add the various concentrations of VU0630533 to the cells.
-
Initiate the flux by adding a stimulus solution containing Tl+ and a sub-maximal concentration of a GIRK channel agonist (e.g., a GPCR agonist like carbachol (B1668302) for M2 muscarinic receptor-coupled GIRK channels).
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
Calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
C. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents flowing through GIRK channels.
-
Principle: By controlling the voltage across the cell membrane, the current flowing through the GIRK channels can be recorded in response to the application of VU0630533.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, 3 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.3 with KOH).
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
-
Procedure:
-
Obtain a whole-cell patch-clamp recording from a transfected HEK-293 cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +50 mV) to elicit GIRK currents.
-
Establish a baseline current recording.
-
Perfuse the cell with the external solution containing various concentrations of VU0630533.
-
Record the change in the whole-cell current. An increase in the outward current at potentials negative to the potassium reversal potential is indicative of GIRK channel activation.
-
Construct a concentration-response curve and calculate the EC50.
-
IV. Signaling Pathways and Mechanisms of Action
A. Canonical GIRK Channel Activation Pathway
GIRK channels are typically activated by the Gβγ subunits of G-proteins following the stimulation of G-protein-coupled receptors (GPCRs).
Caption: Canonical GPCR-mediated GIRK channel activation pathway.
B. Mechanism of Action of VU0630533
VU0630533 acts as a positive allosteric modulator (PAM) of GIRK channels. It does not directly activate the channel on its own but enhances the channel's response to Gβγ subunits. This leads to a greater potassium efflux and hyperpolarization of the cell membrane.
Caption: Mechanism of action of VU0630533 as a GIRK channel PAM.
V. Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment to characterize the effect of VU0630533 on GIRK channels.
Caption: A typical experimental workflow for in vitro studies of VU0630533.
Application Notes and Protocols for a Novel Anti-Inflammatory Agent
Disclaimer: Initial searches for "VU533" did not yield specific information regarding its use in inflammation research. The following application notes and protocols are provided as a detailed template for a hypothetical anti-inflammatory compound, herein referred to as "Compound X." The data and pathways presented are illustrative and based on common methodologies in inflammation research.
Application Notes: Compound X for Inflammation Studies
Introduction
Compound X is a novel small molecule inhibitor with potent anti-inflammatory properties. These application notes provide an overview of its mechanism of action, key experimental data, and protocols for its use in studying inflammatory processes. Compound X is intended for research use only and is suitable for in vitro and in vivo studies of inflammation.
Mechanism of Action
Compound X is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows for the translocation of the NF-κB p65 subunit to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Compound X is believed to interfere with the IKK complex, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.
Key Applications in Inflammation Research
-
Investigation of NF-κB and NLRP3 inflammasome signaling pathways.
-
In vitro screening of anti-inflammatory compounds.
-
Studies on cytokine release and modulation in immune cells.
-
Preclinical evaluation of therapeutic candidates for inflammatory diseases.
Data Presentation
Table 1: In Vitro Anti-Inflammatory Activity of Compound X in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | LPS (1 µg/mL) | LPS + Compound X (1 µM) | LPS + Compound X (5 µM) | LPS + Compound X (10 µM) | Unstimulated Control |
| TNF-α Release (pg/mL) | 2548 ± 150 | 1875 ± 120 | 980 ± 85 | 450 ± 50 | 50 ± 10 |
| IL-6 Release (pg/mL) | 3120 ± 200 | 2250 ± 180 | 1150 ± 110 | 620 ± 70 | 80 ± 15 |
| Nitric Oxide (NO) Production (µM) | 45.8 ± 3.5 | 32.1 ± 2.8 | 18.5 ± 2.1 | 8.2 ± 1.5 | 2.5 ± 0.5 |
| Cell Viability (%) | 98 ± 2 | 97 ± 3 | 96 ± 2 | 95 ± 4 | 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity of Compound X in Macrophages
Objective: To determine the effect of Compound X on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound X (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Griess Reagent for Nitric Oxide measurement
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete DMEM. Remove the old media from the cells and add 100 µL of media containing the desired concentrations of Compound X (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest Compound X treatment. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL. For the unstimulated control wells, add 10 µL of sterile PBS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well for cytokine and nitric oxide analysis. Store the supernatant at -80°C if not analyzed immediately.
-
Nitric Oxide Measurement:
-
Add 50 µL of Griess Reagent to 50 µL of the collected supernatant in a new 96-well plate.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitric oxide concentration using a sodium nitrite (B80452) standard curve.
-
-
Cell Viability Assay:
-
After removing the supernatant, add 100 µL of fresh media and the viability reagent (e.g., MTT) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA
Objective: To measure the concentration of TNF-α and IL-6 in the cell culture supernatants from Protocol 1 using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Collected cell culture supernatants
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 according to the kit manufacturer's instructions. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the plate with assay diluent for 1 hour at room temperature.
-
Sample and Standard Incubation:
-
Prepare a standard curve using the provided recombinant cytokine standards.
-
Add 100 µL of standards and diluted samples (supernatants) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody: Wash the plate three times. Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate three times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.
Mandatory Visualizations
Caption: Hypothetical signaling pathway for Compound X's anti-inflammatory action.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Application Notes and Protocols for Utilizing VU533 to Modulate Anandamide Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing VU533, a small molecule modulator, to investigate its effects on anandamide (B1667382) (AEA) levels. This compound exhibits a dual mechanism of action: it functions as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine (B1216132) receptor and as a direct activator of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of anandamide. This document outlines the theoretical background, presents quantitative data, and offers detailed protocols for in vitro and in vivo experimental setups to explore these effects. The provided information is intended to facilitate research into the therapeutic potential of modulating the endocannabinioid system through this novel compound.
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter involved in regulating a myriad of physiological processes, including pain, mood, appetite, and memory. Its levels are tightly controlled by the balance between its synthesis and degradation. A primary pathway for AEA synthesis involves the enzymatic activity of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).
This compound has been identified as a compound with two distinct pharmacological activities that can potentially lead to an increase in anandamide levels. Firstly, it acts as a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). Activation of muscarinic receptors has been shown to enhance the release of endocannabinoids. Secondly, and more directly, this compound has been demonstrated to be an activator of the NAPE-PLD enzyme. This dual action makes this compound a unique tool for studying the intricate relationship between the cholinergic and endocannabinoid systems and for exploring novel therapeutic strategies targeting anandamide signaling.
Mechanism of Action
This compound is proposed to increase anandamide levels through two primary pathways:
-
Direct Activation of NAPE-PLD: this compound directly enhances the catalytic activity of NAPE-PLD. This enzyme is responsible for hydrolyzing N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs), including anandamide. By directly activating NAPE-PLD, this compound can increase the rate of anandamide synthesis.
-
Positive Allosteric Modulation of the M5 Receptor: As an M5 PAM, this compound enhances the response of the M5 muscarinic acetylcholine receptor to its endogenous ligand, acetylcholine. M5 receptors are Gq-coupled, and their activation leads to the stimulation of phospholipase C (PLC). PLC activation can indirectly influence the synthesis of anandamide, although the precise downstream signaling cascade linking M5 activation to anandamide production requires further elucidation.
Data Presentation
The following tables summarize the quantitative data available for this compound's activity as a NAPE-PLD activator and an M5 PAM.
Table 1: In Vitro Activity of this compound as a NAPE-PLD Activator
| Parameter | Species | Cell Line/System | Value | Reference |
| EC50 | Mouse | RAW264.7 macrophages | 2.5 µM | [1][2] |
| Emax | Mouse | RAW264.7 macrophages | 2.2-fold increase | [1][2] |
| EC50 | Human | Recombinant human NAPE-PLD | 0.20 µM | [3] |
| Emax | Human | Recombinant human NAPE-PLD | 1.9-fold increase | [3] |
| EC50 | Human | HepG2 cells | 3.0 µM | [3] |
| Emax | Human | HepG2 cells | 1.6-fold increase | [3] |
Table 2: In Vitro Activity of this compound as an M5 Positive Allosteric Modulator (PAM)
| Parameter | Species | Value | Reference |
| EC50 | Human | Data not explicitly available for this compound in provided search results. Refer to literature on related M5 PAMs. |
Note: Specific EC50 and Emax values for this compound as an M5 PAM were not available in the provided search results. Researchers should consult primary literature for the most accurate and up-to-date information.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
In Vitro Experimental Workflow
In Vivo Experimental Workflow
References
Application Notes and Protocols: NAPE-PLD Activity Assay Using the Small Molecule Activator VU533
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activity of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) using the small molecule activator VU533. This document includes information on the NAPE-PLD signaling pathway, a quantitative summary of this compound's potency, and a step-by-step experimental protocol for a fluorescence-based activity assay.
Introduction
N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2] NAPE-PLD, a zinc metallohydrolase, catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[3][4] The NAEs produced play crucial roles in various physiological processes, including the regulation of inflammation, appetite, and pain.[5] Dysregulation of NAPE-PLD activity has been implicated in several cardiometabolic and neurological diseases.[5]
The study of NAPE-PLD has been facilitated by the development of various assay methods, including those based on radioactivity, HPLC, and fluorescence.[2][6][7] Fluorescence-based assays, in particular, offer a high-throughput and sensitive method for screening and characterizing modulators of NAPE-PLD activity.[6][8]
This compound is a member of the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide class of small molecules identified as an activator of NAPE-PLD.[9][10][11] The characterization of NAPE-PLD activators like this compound is crucial for investigating the therapeutic potential of enhancing NAE signaling in various disease models.[10][11] These application notes detail a fluorescence-based assay for measuring NAPE-PLD activity and the modulatory effect of this compound.
NAPE-PLD Signaling Pathway
The biosynthesis of NAEs via NAPE-PLD is a two-step process. First, an N-acyltransferase transfers a fatty acyl group from a phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE) to form NAPE.[3][4] In the second step, NAPE-PLD hydrolyzes the glycerophosphate bond of NAPE to release the NAE and phosphatidic acid.[3][4] The resulting NAEs can then interact with various receptors, such as cannabinoid receptors, to elicit downstream signaling events.
Quantitative Data: Potency of this compound and Related Compounds
The following table summarizes the in vitro potency and efficacy of this compound and a related, more potent activator, VU534, on both mouse and human NAPE-PLD.[9] The data was obtained using a fluorescence-based assay with the fluorogenic substrate PED-A1.[12]
| Compound | Target Species | EC50 (µM) | Emax (fold increase) |
| This compound | Mouse NAPE-PLD | 1.8 | 2.0 |
| Human NAPE-PLD | 3.3 | 1.9 | |
| VU534 | Mouse NAPE-PLD | 0.06 | 2.3 |
| Human NAPE-PLD | 0.21 | 2.3 |
EC50: The concentration of the compound that produces 50% of the maximal response. Emax: The maximum observed effect, expressed as the fold increase in enzyme activity compared to a vehicle control.
Experimental Protocols
This protocol describes a fluorescence-based assay to measure NAPE-PLD activity and the effect of the activator this compound. The assay utilizes a fluorogenic NAPE analog, such as PED-A1 or PED6, which exhibits low fluorescence until it is hydrolyzed by NAPE-PLD, releasing a fluorescent product.[8][12]
Materials and Reagents
-
Recombinant human or mouse NAPE-PLD
-
Fluorogenic NAPE-PLD substrate (e.g., PED-A1 or PED6, Cayman Chemical)
-
This compound (synthesized in-house or custom synthesis)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% (w/v) bovine serum albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader with excitation and emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 485/520 nm for BODIPY-based substrates)
Experimental Workflow
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Dilute the recombinant NAPE-PLD enzyme in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare the fluorogenic substrate solution in assay buffer at the desired final concentration (e.g., 1-10 µM).
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the appropriate volume of assay buffer.
-
Add this compound solution to the test wells and an equivalent volume of vehicle (DMSO in assay buffer) to the control wells.
-
Add the diluted NAPE-PLD enzyme solution to all wells except for the "no enzyme" control wells, to which an equal volume of assay buffer should be added.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes. Use excitation and emission wavelengths appropriate for the substrate.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence values from the "no enzyme" control wells from all other wells.
-
Calculate Reaction Rates: For each well, plot the background-subtracted fluorescence intensity against time. The initial reaction rate (slope of the linear portion of the curve) is proportional to the NAPE-PLD activity.
-
Dose-Response Analysis: To determine the EC50 of this compound, plot the reaction rates as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to calculate the EC50 value.
-
Fold Activation: Calculate the fold activation by dividing the reaction rate in the presence of a given concentration of this compound by the reaction rate in the presence of the vehicle control.
Expected Results
Treatment with this compound is expected to increase the rate of hydrolysis of the fluorogenic substrate by NAPE-PLD in a dose-dependent manner. Based on published data, a maximal activation of approximately 2-fold can be expected with this compound.[9] The EC50 value should be in the low micromolar range.[9] The related compound VU534 can be used as a positive control for a more potent activation of NAPE-PLD.[9]
Troubleshooting
-
High Background Fluorescence: Ensure complete dissolution of the substrate and check for potential autofluorescence of the compounds being tested.
-
Non-linear Reaction Rates: The enzyme or substrate concentration may be too high. Optimize these parameters to ensure the reaction remains in the linear range for the duration of the assay.
-
Low Signal-to-Noise Ratio: Increase the enzyme or substrate concentration, or extend the incubation time. Ensure the plate reader settings (gain, flashes) are optimized.
-
Inconsistent Results: Ensure accurate pipetting and thorough mixing of reagents. Maintain a consistent temperature throughout the assay.
By following these detailed application notes and protocols, researchers can effectively utilize the small molecule activator this compound to study the activity and regulation of NAPE-PLD, paving the way for a better understanding of its role in health and disease.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-Based NAPE-PLD Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC fluorescence assay for measuring the activity of NAPE-PLD and the action of inhibitors affecting this enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of VU533 on Efferocytosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the role of VU533, a potent N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) activator, in the process of efferocytosis.
Introduction to Efferocytosis and this compound
Efferocytosis is the crucial process of clearing apoptotic cells by phagocytes, primarily macrophages. This process is essential for maintaining tissue homeostasis, resolving inflammation, and preventing autoimmune responses.[1][2][3] The process can be broadly categorized into three stages: the release of "find-me" signals from apoptotic cells to attract phagocytes, the recognition of "eat-me" signals (like phosphatidylserine) on the apoptotic cell surface by phagocyte receptors, and the subsequent engulfment and degradation of the apoptotic cell.[4][5]
This compound is a small molecule activator of NAPE-PLD, an enzyme responsible for the production of N-acyl-ethanolamines (NAEs), a class of bioactive lipids.[1][4][6] NAEs, such as palmitoylethanolamide (B50096) (PEA) and anandamide (B1667382) (AEA), have been shown to modulate inflammatory responses and enhance efferocytosis.[1][7] Studies have demonstrated that this compound can enhance the efferocytic capacity of macrophages, suggesting its potential as a therapeutic agent in diseases characterized by defective efferocytosis, such as atherosclerosis.[4][6]
Proposed Signaling Pathway of this compound in Efferocytosis
This compound enhances efferocytosis by activating NAPE-PLD, which in turn increases the production of NAEs. These lipid mediators then act on various cell surface and nuclear receptors on macrophages. For instance, anandamide has been shown to enhance efferocytosis through the cannabinoid receptor 2 (CB2) and GPR18. Other NAEs can activate receptors like peroxisome proliferator-activated receptor alpha (PPARα), GPR119, and GPR55.[4][8] Activation of these receptors is thought to initiate downstream signaling cascades that promote the cytoskeletal rearrangements necessary for the engulfment of apoptotic cells.
Quantitative Data Summary
The following table summarizes the reported effects of this compound and a NAPE-PLD inhibitor on efferocytosis in bone marrow-derived macrophages (BMDMs). This data highlights the crucial role of NAPE-PLD activity in this process.
| Compound | Target | Concentration | Cell Type | Effect on Efferocytosis | Reference |
| This compound | NAPE-PLD Activator | 10 µM | BMDM | Significant Enhancement | [1] |
| Bithionol | NAPE-PLD Inhibitor | 10 µM | BMDM | Marked Reduction | [1] |
| This compound | NAPE-PLD Activator | up to 30 µM | RAW264.7, HepG2 | No reported cytotoxicity | MedchemExpress |
Experimental Protocols
This section provides a detailed protocol for an in vitro efferocytosis assay to quantify the effects of this compound.
Experimental Workflow Overview
Protocol 1: In Vitro Efferocytosis Assay using Flow Cytometry
This protocol is designed to quantify the engulfment of apoptotic cells by macrophages treated with this compound.
Materials:
-
Phagocytic cells: Bone Marrow-Derived Macrophages (BMDMs) or J774A.1 macrophage cell line.
-
Target cells for apoptosis: Jurkat T-cell line.
-
This compound (NAPE-PLD activator).
-
Bithionol (NAPE-PLD inhibitor, for control).
-
Staurosporine (B1682477) (for inducing apoptosis).
-
Fluorescent dyes:
-
pHrodo™ Red, succinimidyl ester (for labeling apoptotic cells, fluoresces in acidic phagolysosomes).
-
Calcein AM (for labeling live apoptotic cells before induction).
-
-
Cell culture media (e.g., RPMI 1640, DMEM), FBS, antibiotics.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
Part A: Preparation of Apoptotic Cells
-
Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Label the Jurkat cells with pHrodo™ Red succinimidyl ester according to the manufacturer's protocol. This dye is pH-sensitive and will only fluoresce brightly upon internalization into the acidic environment of the phagolysosome.
-
After labeling, wash the cells twice with PBS.
-
Resuspend the labeled Jurkat cells in fresh culture medium at 1 x 10^6 cells/mL.
-
Induce apoptosis by adding staurosporine to a final concentration of 1 µM.
-
Incubate for 2-3 hours at 37°C. Apoptosis can be confirmed by morphology (cell shrinkage, membrane blebbing) or by Annexin V staining in a separate aliquot.
Part B: Efferocytosis Assay
-
Plate BMDMs or J774A.1 cells in a 24-well plate at a density that will result in approximately 80-90% confluency on the day of the assay. Allow them to adhere overnight.
-
On the day of the assay, prepare fresh solutions of this compound and Bithionol in culture medium. A suggested concentration range for this compound is 1-30 µM. Bithionol can be used at 10 µM as a negative control. Include a vehicle-only control (e.g., DMSO).
-
Remove the old medium from the macrophages and add the media containing the test compounds. Pre-incubate the macrophages for 1-2 hours at 37°C.
-
After the pre-incubation, add the pHrodo Red-labeled apoptotic Jurkat cells to the macrophage wells at a ratio of 5:1 (apoptotic cells to macrophages).
-
Incubate the co-culture for 45-90 minutes at 37°C to allow for efferocytosis. The optimal time should be determined empirically.
-
Gently wash the wells three times with ice-cold PBS to remove any unengulfed apoptotic cells.
-
Detach the macrophages using a non-enzymatic cell dissociation solution.
-
Analyze the cells by flow cytometry. The percentage of red fluorescent (pHrodo+) macrophages represents the efferocytosis index.
Data Analysis:
-
Gate on the macrophage population based on forward and side scatter.
-
Quantify the percentage of pHrodo Red-positive cells within the macrophage gate for each treatment condition.
-
Compare the efferocytosis index of this compound-treated cells to the vehicle control and the Bithionol-treated control.
Protocol 2: In Vitro Efferocytosis Assay using Fluorescence Microscopy
This protocol allows for the visualization and quantification of efferocytosis.
Materials:
-
Same as Protocol 1, but with Calcein AM as the fluorescent label for apoptotic cells.
-
Hoechst 33342 or DAPI for nuclear staining.
-
Glass coverslips or imaging-bottom plates.
-
Fluorescence microscope.
Procedure:
-
Seed macrophages on glass coverslips in a 24-well plate and allow them to adhere.
-
Prepare apoptotic Jurkat cells as described in Protocol 1 (Part A), but label them with Calcein AM (a green fluorescent dye that stains live cells) before inducing apoptosis with staurosporine. This will result in green-fluorescent apoptotic bodies.
-
Treat the macrophages with this compound, Bithionol, or vehicle control as described in Protocol 1 (Part B, steps 2-3).
-
Add the Calcein AM-labeled apoptotic Jurkat cells to the macrophage wells at a 5:1 ratio.
-
Incubate for 45-90 minutes at 37°C.
-
Wash the wells thoroughly with ice-cold PBS to remove unengulfed cells.
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Stain the nuclei with Hoechst 33342 or DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
Data Analysis:
-
Count the number of macrophages (identified by their nuclei) that have ingested one or more green fluorescent apoptotic bodies.
-
Count the total number of macrophages in several random fields of view.
-
The efferocytosis index can be calculated as: (Number of macrophages with engulfed cells / Total number of macrophages) x 100%.
-
Alternatively, the number of engulfed apoptotic bodies per macrophage can be quantified.
Concluding Remarks
The provided protocols and background information offer a robust framework for investigating the pro-efferocytic effects of this compound. By activating the NAPE-PLD pathway, this compound presents a novel mechanism for enhancing the clearance of apoptotic cells. These studies will be valuable for understanding the therapeutic potential of modulating this pathway in inflammatory and autoimmune diseases.
References
- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemical-mediated efferocytosis and autophagy in inflammation control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proinflammatory Stimuli Control N-Acylphosphatidylethanolamine-Specific Phospholipase D Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Anti-inflammatory Effect of Polyunsaturated Fatty Acid N-Acylethanolamines Mediated by Macrophage Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
VU533: A Chemical Probe for Interrogating N-Acyl Phosphatidylethanolamine Phospholipase D (NAPE-PLD) Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
VU533 is a potent and selective small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). NAEs are a class of lipid signaling molecules, including the endocannabinoid anandamide (B1667382), that play crucial roles in various physiological processes such as inflammation, appetite regulation, and pain perception. As a chemical probe, this compound provides a valuable tool for elucidating the functional roles of NAPE-PLD and the downstream signaling pathways of its NAE products. These application notes provide detailed protocols for the use of this compound in in vitro settings to investigate NAPE-PLD activity and its cellular consequences.
Data Presentation
Table 1: In Vitro Potency of this compound on NAPE-PLD Activity
| Enzyme Source | Assay Substrate | EC50 (µM) | Maximal Activation (Emax, fold-increase) | Reference |
| Recombinant Mouse NAPE-PLD | PED-A1 | 0.30 | > 2.0 | [1] |
| Recombinant Human NAPE-PLD | PED-A1 | 0.20 | 1.9 | [1] |
| RAW264.7 Macrophages | PED-A1 | 2.5 | 2.2 | [2] |
| HepG2 Hepatocytes | flame-NAPE | 3.0 | 1.6 | [1] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time | Observed Effect | Reference |
| RAW264.7 Macrophages | NAPE-PLD Activity | 0.1 - 30 | 24 h | Concentration-dependent increase in NAPE-PLD activity | [3] |
| HepG2 Hepatocytes | NAPE-PLD Activity | 0.1 - 30 | 24 h | Concentration-dependent increase in NAPE-PLD activity | [3] |
| Bone-Marrow Derived Macrophages (BMDM) | Efferocytosis | 10 | 6 h | Enhanced efferocytosis | [3] |
| RAW264.7 Macrophages | Cytotoxicity | up to 30 | 24 h | No significant cytotoxicity | [3] |
| HepG2 Hepatocytes | Cytotoxicity | up to 30 | 24 h | No significant cytotoxicity | [3] |
Signaling Pathways and Experimental Workflows
Figure 1: NAPE-PLD Signaling Pathway Activated by this compound.
Figure 2: Workflow for Cellular NAPE-PLD Activity Assay.
Figure 3: Workflow for Macrophage Efferocytosis Assay.
Experimental Protocols
Protocol 1: In Vitro NAPE-PLD Activity Assay in Cellular Lysates
This protocol describes a fluorescence-based assay to measure NAPE-PLD activity in cell lysates using a fluorogenic substrate.
Materials:
-
This compound (prepared in DMSO)
-
RAW264.7 or HepG2 cells
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic NAPE-PLD substrate (e.g., PED-A1 or flame-NAPE)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture RAW264.7 or HepG2 cells to ~80-90% confluency.
-
Harvest cells and prepare cell lysates using a suitable lysis buffer on ice.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add varying concentrations of this compound (e.g., 0.1 to 30 µM) or vehicle (DMSO) to the wells.
-
Add a standardized amount of cell lysate to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the fluorogenic NAPE-PLD substrate to each well.
-
Immediately begin monitoring the increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for PED-A1, Ex/Em ~485/528 nm).
-
Record fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Normalize the rates of this compound-treated wells to the vehicle control.
-
Plot the normalized activity against the log of this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Macrophage Efferocytosis Assay
This protocol details a method to assess the effect of this compound on the ability of macrophages to engulf apoptotic cells.
Materials:
-
This compound (prepared in DMSO)
-
Bone-Marrow Derived Macrophages (BMDMs)
-
Target cells for apoptosis induction (e.g., Jurkat T cells)
-
Apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation)
-
Fluorescent dye for labeling apoptotic cells (e.g., Calcein-AM or a pH-sensitive dye)
-
Macrophage culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Preparation of Apoptotic Cells:
-
Induce apoptosis in Jurkat cells by treating with staurosporine (e.g., 1 µM for 3-4 hours) or by UV irradiation.[4]
-
Confirm apoptosis using a suitable method (e.g., Annexin V/PI staining).
-
Label the apoptotic cells with a fluorescent dye according to the manufacturer's protocol.
-
-
Efferocytosis Assay:
-
Plate BMDMs in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere.
-
Pre-treat the BMDMs with 10 µM this compound or vehicle (DMSO) for 6 hours.[3]
-
Add the fluorescently labeled apoptotic cells to the BMDM culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-culture for a defined period (e.g., 1-2 hours) to allow for efferocytosis.
-
Gently wash the cells multiple times with PBS to remove non-engulfed apoptotic cells.
-
-
Quantification of Efferocytosis:
-
Microscopy-based:
-
Fix the cells and visualize using a fluorescence microscope.
-
Quantify efferocytosis by determining the phagocytic index: (number of macrophages containing ingested cells / total number of macrophages) x 100.[5]
-
-
Flow cytometry-based:
-
Harvest the macrophages and analyze by flow cytometry.
-
Quantify the percentage of macrophages that are positive for the fluorescent label from the apoptotic cells.
-
-
Protocol 3: Quantification of N-Acylethanolamines by LC-MS/MS
This protocol provides a general workflow for the analysis of NAEs in cell culture supernatants or cell lysates following treatment with this compound.
Materials:
-
This compound-treated and control cell samples (supernatant or lysate)
-
Internal standards (deuterated NAEs)
-
Organic solvents for liquid-liquid extraction (e.g., ethyl acetate, acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To the cell supernatant or lysate, add a known amount of internal standard mixture.
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Separate the NAEs using a gradient elution with appropriate mobile phases (e.g., water and acetonitrile/methanol with formic acid or ammonium (B1175870) acetate).
-
Detect and quantify the NAEs and internal standards using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve for each NAE using known concentrations.
-
Calculate the concentration of each NAE in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.
-
In Vivo Applications (General Guidance)
While specific in vivo protocols for this compound are not yet extensively published, general approaches for administering small molecules to animal models can be adapted.
Considerations for In Vivo Studies:
-
Animal Model: Select an appropriate animal model relevant to the biological question (e.g., a mouse model of inflammation or metabolic disease).
-
Dosing and Administration:
-
Determine the optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection) through preliminary pharmacokinetic and tolerability studies.
-
The vehicle for administration (e.g., corn oil, aqueous solution with a solubilizing agent) should be carefully chosen to ensure solubility and bioavailability.[6]
-
-
Pharmacokinetic Analysis: Conduct studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to inform the dosing regimen.[7][8][9]
-
Pharmacodynamic Assessment:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stress-induced generation of N-acylethanolamines in mouse epidermal JB6 P+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vehicle-dependent oral absorption and target tissue dosimetry of chloroform in male rats and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of in vitro methods to predict in vivo pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma anandamide and other N-acylethanolamines are correlated with their corresponding free fatty acid levels under both fasting and non-fasting conditions in women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing VU533's Effect on Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for assessing the cellular effects of VU533, a potent small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD). This compound enhances the production of N-acylethanolamines (NAEs), a class of bioactive lipids that modulate various physiological processes, including inflammation and cellular clearance. The following protocols detail methods to quantify NAPE-PLD activity, measure resulting NAE levels, and assess the functional consequence of enhanced efferocytosis (the clearance of apoptotic cells) by macrophages. Additionally, a cell viability assay is described to evaluate the cytotoxic potential of this compound. These methods are essential for researchers investigating the therapeutic potential of NAPE-PLD activators in cardiometabolic and inflammatory diseases.
Introduction to this compound
This compound is a small-molecule activator of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs) such as anandamide.[1] By binding to and modulating the conformation of NAPE-PLD, this compound increases its catalytic activity, leading to elevated levels of NAEs.[1] This upregulation of NAE signaling has been shown to influence immune cell function, particularly by enhancing the process of efferocytosis, the clearance of apoptotic cells by phagocytes like macrophages.[1][2] This makes this compound a valuable tool for studying the roles of NAPE-PLD and NAEs in various physiological and pathological contexts, including inflammation and cardiometabolic diseases.[2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity and cellular effects of this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (NAPE-PLD Activation) | ~0.30 µM | Recombinant Enzyme | [1] |
| EC₅₀ (Human NAPE-PLD) | 0.20 µM | Recombinant Human NAPE-PLD | [5] |
| Cytotoxicity | No cytotoxicity observed up to 30 µM | RAW264.7, HepG2 | [2][3] |
| Efferocytosis Enhancement | Significant enhancement at 10 µM | Bone-Marrow Derived Macrophages (BMDMs) | [2][6] |
Signaling Pathway
This compound directly activates NAPE-PLD, initiating a signaling cascade that culminates in enhanced efferocytosis. The diagram below illustrates this proposed pathway.
Caption: this compound activates NAPE-PLD, increasing NAE production and subsequent receptor signaling, leading to enhanced efferocytosis.
Experimental Protocols
NAPE-PLD Activity Assay (Fluorogenic Method)
This protocol describes a cell-based assay to measure NAPE-PLD activity using a fluorogenic substrate.
Workflow Diagram
Caption: Workflow for measuring NAPE-PLD activity in cells treated with this compound.
Materials:
-
Cell line (e.g., RAW264.7 macrophages or HepG2 hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
Fluorogenic NAPE analog substrate (e.g., flame-NAPE)[7]
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed RAW264.7 or HepG2 cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells with this compound for a predetermined time (e.g., 24 hours).[2][3]
-
Cell Lysis and Substrate Addition:
-
Wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol of the chosen lysis buffer.
-
Add the fluorogenic NAPE analog substrate to each well.
-
-
Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence of this compound-treated cells to the vehicle control. Plot the normalized fluorescence against the this compound concentration and use a non-linear regression model to calculate the EC₅₀.
Quantification of N-Acylethanolamines (NAEs) by LC-MS/MS
This protocol provides a method for the extraction and quantification of NAEs from cultured cells.
Workflow Diagram
Caption: Workflow for the extraction and quantification of NAEs from cells.
Materials:
-
Cultured cells (e.g., RAW264.7)
-
This compound
-
Deuterated NAE internal standards (e.g., AEA-d8, OEA-d4)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Solid-phase extraction (SPE) columns
-
UPLC-MS/MS system
Protocol:
-
Cell Culture and Treatment: Culture cells to near confluency and treat with this compound or vehicle for the desired time.
-
Cell Harvesting and Lysis:
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Pellet the cells by centrifugation.
-
Add a solution containing deuterated internal standards to the cell pellet to account for extraction efficiency.[8]
-
-
Lipid Extraction:
-
Sample Preparation for LC-MS/MS:
-
Elute the lipids from the SPE column.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into a UPLC-MS/MS system.
-
Separate the NAEs using a suitable C18 column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).[8]
-
Detect and quantify the NAEs and their corresponding internal standards using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[8]
-
-
Data Analysis: Construct calibration curves for each NAE. Calculate the concentration of each NAE in the samples by comparing their peak areas to those of the internal standards.
Macrophage Efferocytosis Assay
This protocol details a method to assess the effect of this compound on the ability of macrophages to engulf apoptotic cells.
Workflow Diagram
Caption: Workflow for the macrophage efferocytosis assay.
Materials:
-
Macrophages (e.g., bone-marrow derived macrophages - BMDMs)
-
Target cells for apoptosis (e.g., Jurkat T cells)
-
Fluorescent viability dye (e.g., Calcein AM)
-
Method for inducing apoptosis (e.g., UV transilluminator)
-
This compound
-
Microscope with fluorescence capabilities or a flow cytometer
Protocol:
-
Preparation of Apoptotic Cells:
-
Label Jurkat cells with Calcein AM according to the manufacturer's protocol. This dye will only fluoresce in cells that are alive before the induction of apoptosis.[2]
-
Induce apoptosis by exposing the labeled Jurkat cells to UV light (254 nm) for 5-10 minutes.[5]
-
Incubate the irradiated cells at 37°C for 1-2 hours to allow apoptosis to proceed.[2]
-
-
Macrophage Preparation and Treatment:
-
Co-culture and Efferocytosis:
-
Washing: Gently wash the wells with PBS to remove any non-engulfed apoptotic cells.
-
Quantification:
-
Microscopy: Visualize the cells under a fluorescence microscope. Count the number of macrophages that have engulfed fluorescent apoptotic cells. The efferocytosis index can be calculated as (number of macrophages with engulfed cells / total number of macrophages) x 100.
-
Flow Cytometry: Lift the macrophages from the plate and analyze by flow cytometry. Macrophages that have engulfed the fluorescently labeled apoptotic cells will show an increase in fluorescence intensity.[4][9][10]
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to assess whether this compound exhibits cytotoxic effects on the cell lines used in the functional assays.
Workflow Diagram
References
- 1. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tabaslab.com [tabaslab.com]
- 3. A Novel Flow Cytometric Method for Quantifying Phagocytosis of Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry [en.bio-protocol.org]
Troubleshooting & Optimization
VU533 Technical Support Center: Troubleshooting Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with VU533 in cell culture applications. The following information is presented in a user-friendly question-and-answer format to directly address common issues and provide clear, actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule activator of the enzyme N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD). Its primary function is to bind to NAPE-PLD and enhance its catalytic activity, leading to an increased production of N-acylethanolamines (NAEs), such as anandamide. By upregulating NAE signaling pathways, this compound can influence various physiological processes, including inflammation and immune cell function.
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue and is primarily due to its low aqueous solubility. While this compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), its solubility dramatically decreases when diluted into the aqueous environment of the culture medium. This phenomenon, often referred to as "solvent shock" or "crashing out," occurs when the compound is no longer adequately solvated as the concentration of the organic solvent is reduced.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous DMSO. It is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Q4: How can I avoid precipitation when diluting my this compound DMSO stock into cell culture media?
To minimize precipitation, it is crucial to follow a careful dilution protocol. Key strategies include:
-
Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps.
-
Pre-warming the Media: Always use cell culture medium that has been pre-warmed to 37°C.
-
Rapid Mixing: Add the this compound stock solution to the pre-warmed media with vigorous mixing or vortexing to ensure rapid and uniform dispersion. This helps to avoid localized high concentrations of the compound that can trigger precipitation.
-
Controlling Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q5: Is it advisable to filter out the precipitate from my media?
No, filtering the media to remove the precipitate is not recommended. The precipitate is the active compound, and filtering it out will result in an unknown and lower final concentration of this compound in your experiment, leading to inaccurate and irreproducible results. The focus should be on preventing precipitation in the first place.
Data Presentation
Table 1: this compound Stock Solution Preparation in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO | Molar Concentration (mM) |
| 1 mg/mL | 1 mg | ~2.23 |
| 5 mg/mL | 5 mg | ~11.17 |
| 10 mg/mL | 10 mg | ~22.34 |
| 50 mg/mL | 50 mg | ~111.72 |
| 125 mg/mL | 125 mg | ~279.30 |
Note: The molecular weight of this compound is approximately 447.55 g/mol . To aid dissolution, ultrasonic treatment and gentle warming (up to 60°C) may be applied.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (refer to Table 1).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or warm it gently.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
This compound DMSO stock solution
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), supplemented as required for your cell line
-
Sterile conical tubes
-
Vortex mixer
-
Water bath at 37°C
Procedure:
-
Pre-warm the required volume of cell culture medium in a 37°C water bath.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the volume of the stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains below the tolerance level of your cell line (typically ≤ 0.5%).
-
In a sterile conical tube, place the pre-warmed cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the this compound DMSO stock solution drop-wise to the side of the tube. This "reverse dilution" technique promotes rapid mixing.
-
Continue to vortex for another 30 seconds to ensure the compound is evenly dispersed.
-
Visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful preparation.
-
Use the freshly prepared working solution immediately in your cell culture experiments.
Visualizations
Caption: NAPE-PLD signaling pathway activated by this compound.
References
potential off-target effects of VU533
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing VU533, a potent small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD). Due to the absence of publicly available, comprehensive off-target screening data for this compound, this guide focuses on its known on-target pharmacology, provides a framework for assessing potential off-target effects, and offers troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule activator of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD).[1][2][3][4] It enhances the catalytic activity of NAPE-PLD, leading to increased hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) into N-acylethanolamines (NAEs), such as anandamide, and phosphatidic acid.[1][5]
Q2: What is the potency of this compound on its primary target?
A2: this compound has a half-maximal effective concentration (EC50) of approximately 0.30 µM for the activation of mouse NAPE-PLD and 0.20 µM for human NAPE-PLD.[1][6]
Q3: Has this compound been profiled for off-target activities?
A3: As of the latest review of publicly accessible scientific literature and safety pharmacology databases, comprehensive off-target screening results for this compound (e.g., against panels of kinases, GPCRs, ion channels) have not been published. Therefore, researchers should exercise caution and consider performing their own selectivity profiling, especially if unexpected effects are observed in their experimental systems.
Q4: What are the expected downstream effects of this compound treatment in a cellular context?
A4: By activating NAPE-PLD, this compound is expected to increase the intracellular and extracellular levels of various NAEs. This can, in turn, modulate signaling pathways regulated by these lipid mediators, such as those involving cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels. A notable functional outcome is the enhancement of macrophage efferocytosis (the clearance of apoptotic cells).[1][3][5]
Q5: What are some general considerations for designing experiments with this compound?
A5: Key considerations include selecting an appropriate cell line with endogenous NAPE-PLD expression, optimizing the concentration and incubation time of this compound, and ensuring the use of appropriate vehicle controls (e.g., DMSO). It is also crucial to have validated methods for measuring the downstream products of NAPE-PLD activity, such as specific NAEs, to confirm target engagement.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| No significant increase in NAE levels after this compound treatment. | 1. Low or absent NAPE-PLD expression in the chosen cell line. 2. Suboptimal this compound concentration or incubation time. 3. Degradation of this compound in the experimental medium. 4. Issues with the analytical method for NAE quantification. | 1. Confirm NAPE-PLD expression via qPCR or Western blot. Consider using a cell line known to express NAPE-PLD (e.g., RAW264.7 macrophages, HepG2 hepatocytes).[1] 2. Perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course experiment to determine optimal conditions. 3. Prepare fresh stock solutions of this compound and minimize the time between media preparation and application to cells. 4. Validate the sensitivity and specificity of your LC-MS/MS or other detection method for NAEs. Include positive controls. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density. 2. Variability in this compound treatment application. 3. Cell health issues. | 1. Ensure uniform cell seeding across all wells of the microplate. 2. Use calibrated pipettes and ensure thorough mixing of this compound in the culture medium before application. 3. Monitor cell morphology and viability (e.g., using a trypan blue exclusion assay) to ensure consistency across experiments. |
| Unexpected cellular phenotype or toxicity observed. | 1. On-target effects of excessive NAE production. 2. Potential off-target activity of this compound. 3. Solvent (e.g., DMSO) toxicity at high concentrations. | 1. Investigate the effects of directly applying the downstream NAEs (e.g., anandamide) to see if a similar phenotype is produced. 2. Refer to the "Experimental Protocols for Off-Target Assessment" section. Consider screening this compound against a panel of common off-target candidates. 3. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below the threshold for toxicity in your cell line (typically <0.5%). |
| Difficulty reproducing published results. | 1. Differences in experimental conditions (e.g., cell line passage number, serum batch, specific reagents). 2. This compound purity and stability. | 1. Carefully review and align your experimental protocol with the published methodology. 2. Obtain this compound from a reputable supplier and verify its purity. Store the compound as recommended to prevent degradation. |
On-Target Pharmacology Data
The following table summarizes the known on-target activity of this compound.
| Parameter | Species | Value | Assay Type |
| EC50 | Mouse | ~0.30 µM | Biochemical assay with recombinant NAPE-PLD |
| EC50 | Human | ~0.20 µM | Biochemical assay with recombinant NAPE-PLD |
| Maximal Activation (Emax) | Mouse | >2-fold | Biochemical assay with recombinant NAPE-PLD |
| Maximal Activation (Emax) | Human | ~1.9-fold | Biochemical assay with recombinant NAPE-PLD |
Data sourced from Zarrow et al., 2023.[1][6]
Experimental Protocols
Protocol 1: Assessment of this compound Activity in a Cellular Context
This protocol provides a general framework for confirming the on-target activity of this compound in a cell-based assay by measuring the production of N-acylethanolamines (NAEs).
-
Cell Culture: Plate a suitable cell line (e.g., RAW264.7 macrophages) in a multi-well plate and grow to a desired confluency (typically 80-90%).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free media to achieve the desired final concentrations. Include a vehicle-only control.
-
Treatment: Remove the growth media from the cells and replace it with the media containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Lipid Extraction: After incubation, collect both the cell lysate and the conditioned media. Perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.
-
NAE Quantification: Analyze the lipid extracts using a sensitive analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to quantify the levels of specific NAEs (e.g., anandamide, PEA, OEA).
-
Data Analysis: Normalize the NAE levels to a relevant parameter (e.g., total protein concentration in the cell lysate). Compare the NAE levels in this compound-treated samples to the vehicle control to determine the fold-increase in NAE production.
Protocol 2: General Workflow for Off-Target Liability Assessment
Given the lack of public data, this protocol outlines a standard industry approach to assess the potential for off-target effects.
-
In Silico Profiling: Use computational models to predict potential off-target interactions of this compound based on its chemical structure. This can help prioritize targets for experimental validation.
-
Broad Panel Screening (Binding Assays): Submit this compound for screening against a broad panel of receptors, ion channels, transporters, and enzymes. Commercial services (e.g., Eurofins SafetyScreen™, CEREP panels) offer standardized assays for this purpose. A common screening concentration is 10 µM.
-
Kinase Profiling: Screen this compound against a comprehensive panel of kinases (e.g., Eurofins KINOMEscan™) to identify any potential off-target kinase interactions.
-
Hit Confirmation (Functional Assays): For any significant interactions ("hits") identified in the binding assays, perform functional assays to determine if this compound acts as an agonist, antagonist, or modulator of the off-target protein's activity.
-
Dose-Response Analysis: For confirmed off-target hits, conduct dose-response experiments to determine the potency (IC50 or EC50) of this compound at the off-target.
-
Selectivity Assessment: Compare the potency of this compound at its on-target (NAPE-PLD) with its potency at any confirmed off-targets to calculate a selectivity ratio. A higher ratio indicates greater selectivity for the primary target.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for off-target assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Development of Chemical Probes for Detecting and Modulating NAPE-PLD Activity [ir.vanderbilt.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Cytotoxicity of VU533
Disclaimer: The following information is provided as a general guide for researchers investigating the cytotoxic potential of the NAPE-PLD activator, VU533. As of the last update, specific data on this compound-induced cytotoxicity across various cell lines is limited in publicly available literature. Therefore, this guide offers generalized protocols, troubleshooting advice, and theoretical pathway diagrams that are broadly applicable to the in vitro assessment of a novel compound's cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound?
A1: this compound is known as a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), with a reported EC₅₀ of approximately 0.30 µM in biochemical assays. While its primary described function is to enhance the activity of NAPE-PLD, the cytotoxic effects across different cell lines have not been extensively documented. It is plausible that modulation of NAPE-PLD activity could impact cell viability and proliferation, but this must be determined empirically for each cell line of interest.
Q2: Which cell lines should I use to test this compound cytotoxicity?
A2: The choice of cell lines should be guided by your research question. It is advisable to screen this compound against a panel of cell lines representing different tissue origins (e.g., cancer cell lines from various organs, and a non-cancerous cell line to assess specificity). For example, since this compound has been studied in RAW264.7 macrophages and HepG2 hepatocytes, these could be logical starting points.
Q3: What is a typical concentration range to start with for this compound cytotoxicity testing?
A3: Given the biochemical EC₅₀ of ~0.30 µM, a sensible starting range for cell-based cytotoxicity assays would be from nanomolar to micromolar concentrations (e.g., 0.01 µM to 100 µM). A broad dose-response curve is recommended for initial screening to determine the IC50 (half-maximal inhibitory concentration).
Q4: How long should I expose the cells to this compound?
A4: Typical incubation times for cytotoxicity assays are 24, 48, and 72 hours. A time-course experiment is recommended to understand the kinetics of this compound's effect on cell viability.
Data Presentation
Quantitative data from cytotoxicity experiments should be organized to facilitate comparison. Below is a template table for recording IC50 values of this compound in different cell lines.
Table 1: Hypothetical IC50 Values for this compound in Various Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (hours) | Assay Type | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | MTT | Data to be determined |
| e.g., A549 | Lung Carcinoma | 48 | MTT | Data to be determined |
| e.g., HepG2 | Hepatocellular Carcinoma | 48 | MTT | Data to be determined |
| e.g., RAW264.7 | Murine Macrophage | 48 | MTT | Data to be determined |
| e.g., HEK293 | Human Embryonic Kidney | 48 | MTT | Data to be determined |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[1][2]
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at various concentrations for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in MTT assay | - Inconsistent cell seeding- Edge effects in the 96-well plate- Pipetting errors | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Use a multichannel pipette for adding reagents. |
| Low signal or no dose-response in cytotoxicity assay | - this compound is not cytotoxic to the cell line at the tested concentrations.- Insufficient incubation time.- this compound degradation. | - Test a higher concentration range.- Increase the incubation time (e.g., up to 72 hours).- Prepare fresh dilutions of this compound for each experiment. |
| High background in MTT assay | - Contamination of cell cultures.- this compound interferes with the MTT reagent. | - Check for microbial contamination.- Run a cell-free control with this compound and MTT to check for direct reduction of MTT by the compound. |
| High percentage of necrotic cells in Annexin V/PI assay even at low this compound concentrations | - Compound may induce necrosis rather than apoptosis.- Harsh cell handling during harvesting. | - Consider a necrosis-specific assay (e.g., LDH release assay).- Handle cells gently during trypsinization and centrifugation. |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified overview of potential apoptosis signaling pathways.
References
Optimizing VU533 Incubation Time: A Technical Support Guide
Welcome to the technical support center for VU533, a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time of this compound in their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent small-molecule activator of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs).[1][2] NAEs are a class of lipid signaling molecules, including the endocannabinoid anandamide, the anti-inflammatory mediator palmitoylethanolamide (B50096) (PEA), and the anorexic lipid oleoylethanolamide (OEA).[1][3] this compound enhances the catalytic activity of NAPE-PLD, leading to increased production of these bioactive lipids.[1]
Q2: What is a recommended starting incubation time and concentration for this compound?
A2: Based on published data, a pre-incubation time of 6 hours with a concentration of 10 µM has been shown to be effective in enhancing efferocytosis in bone-marrow derived macrophages (BMDMs). For direct measurement of NAPE-PLD activation in cell lines like RAW264.7 macrophages and HepG2 hepatocytes, shorter incubation times may be sufficient. It is recommended to perform a time-course and concentration-response experiment for your specific cell type and assay to determine the optimal conditions.
Q3: How does incubation time affect the activity of this compound?
A3: The effect of this compound is time-dependent. As an enzyme activator, a sufficient incubation period is required for this compound to engage with NAPE-PLD and for the subsequent enzymatic reaction to produce a measurable biological response. The optimal time will vary depending on the downstream effect being measured. For instance, direct measurement of NAPE-PLD activity might require a shorter incubation than a functional assay measuring a downstream cellular process like efferocytosis.
Q4: Is this compound cytotoxic at longer incubation times?
A4: this compound has been tested at concentrations up to 30 µM for 24 hours in RAW264.7 and HepG2 cells without exhibiting significant cytotoxicity. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line and experimental conditions, especially for incubation times longer than 24 hours.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low activity of this compound | - Suboptimal Incubation Time: The incubation period may be too short for the desired biological effect to manifest.- Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.- Compound Instability: this compound may be unstable in the cell culture medium over long incubation periods.- Cell Type Specificity: The expression or activity of NAPE-PLD may be low in your cell line. | - Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to determine the optimal incubation period.- Optimize Concentration: Conduct a concentration-response experiment (e.g., 0.1, 1, 10, 30 µM) to find the effective concentration for your assay.- Check Compound Stability: Prepare fresh stock solutions and consider replenishing the media with fresh this compound for long-term experiments.- Confirm Target Expression: Verify the expression of NAPE-PLD in your cell line via Western blot or qPCR. |
| High variability between replicates | - Inconsistent Incubation Time: Minor variations in the timing of compound addition or assay termination.- Compound Precipitation: this compound, being a lipophilic compound, may precipitate out of solution, leading to inconsistent dosing.[4][5] | - Standardize Workflow: Ensure precise and consistent timing for all experimental steps.- Proper Solubilization: Ensure this compound is fully dissolved in DMSO before diluting in media. Add the DMSO stock to pre-warmed media while vortexing to aid dispersion. Visually inspect for any precipitation.[4][5] |
| Unexpected off-target effects | - Interaction with other pathways: At higher concentrations or longer incubation times, this compound may interact with other cellular targets. | - Use Minimal Effective Concentration: Use the lowest concentration of this compound that gives a robust on-target effect.- Include Proper Controls: Use a structurally similar but inactive analog as a negative control if available. |
Data Presentation
Table 1: Reported EC₅₀ Values for this compound
| Enzyme/Cell Line | EC₅₀ (µM) | Notes |
| Recombinant Mouse NAPE-PLD | ~0.30 | [1][6] |
| Recombinant Human NAPE-PLD | ~0.20 | [6] |
| RAW264.7 Cells | - | Concentration-dependent increase in activity observed.[6] |
| HepG2 Cells | ~3.0 | [7] |
Experimental Protocols
Protocol: Optimizing this compound Incubation Time for Efferocytosis Assay
This protocol provides a framework for determining the optimal incubation time of this compound for enhancing efferocytosis in macrophages.
1. Materials:
- Bone-marrow derived macrophages (BMDMs) or other phagocytic cell line
- This compound (stock solution in DMSO)
- Apoptotic cells (e.g., Jurkat cells treated with staurosporine (B1682477) or UV) labeled with a fluorescent dye (e.g., Calcein-AM or pHrodo)
- Cell culture medium (e.g., RPMI or DMEM)
- 96-well plate
- Fluorescence microscope or flow cytometer
2. Method:
Mandatory Visualization
Caption: Signaling pathway of NAPE-PLD activation by this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for low this compound activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting inconsistent results with VU533
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VU533, a potent N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD).[1] It functions by binding to an allosteric site on the NAPE-PLD enzyme, enhancing its catalytic activity.[1] This leads to an increased hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs), such as anandamide.[1] The primary application of this compound is in studying the biological roles of NAPE-PLD and NAE signaling pathways, particularly in areas like immunology and cardiometabolic diseases.[1][2][3]
Q2: What are the reported effects of this compound in cellular assays?
In cellular models, this compound has been shown to increase NAPE-PLD activity in a concentration-dependent manner in cell lines such as RAW264.7 (murine macrophages) and HepG2 (human liver cancer cells).[2][3][4] A key functional outcome of this activity is the enhancement of efferocytosis, the process by which apoptotic cells are removed by phagocytes like macrophages.[2][3]
Q3: Is this compound cytotoxic?
This compound has been reported to be non-cytotoxic at concentrations up to 30 µM in RAW264.7 and HepG2 cells.[2][3]
Quantitative Data Summary
For ease of reference, key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Cell/System | Source |
| EC₅₀ | 0.30 µM | Mouse recombinant NAPE-PLD | [2][4] |
| 0.2 µM | Human recombinant NAPE-PLD | ||
| 2.5 µM | RAW264.7 cells | ||
| 3.0 µM | HepG2 cells | ||
| Molecular Weight | 447.55 g/mol | N/A | [2][3] |
| Solubility | DMSO: up to 125 mg/mL (279.30 mM) with heating to 60°C | N/A | [2][3] |
| DMSO: 16.67 mg/mL (37.25 mM) with sonication | N/A | [4] | |
| DMSO: 2 mg/mL (clear solution with warming) | N/A |
Troubleshooting Guide
Inconsistent results with small molecule modulators can arise from various factors, from compound handling to experimental design. This guide addresses potential issues you may encounter with this compound.
Problem: I am observing lower-than-expected potency or high variability between experiments.
This is a common issue that often relates to the preparation and storage of the compound.
-
Answer:
-
Ensure Complete Solubilization: this compound has limited aqueous solubility. For stock solutions, use newly opened, anhydrous DMSO.[2] Different suppliers report varying solubility in DMSO, with some recommending warming to 60°C or sonication to achieve higher concentrations.[2][3][4] Visually inspect your stock solution to ensure no precipitation is present before making serial dilutions.
-
Proper Stock Solution Storage: Store DMSO stock solutions at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[2][3] Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Aliquot your stock solution into smaller, single-use volumes.
-
Beware of Precipitation in Media: When diluting your DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent the compound from precipitating out of solution. Prepare fresh dilutions for each experiment.
-
Verify Compound Integrity: If you suspect compound degradation, verify the purity of your this compound sample using a method like HPLC.
-
Problem: My cells are dying at concentrations where this compound should be non-toxic.
While this compound is reported to be non-cytotoxic up to 30 µM, apparent toxicity can be caused by secondary factors.
-
Answer:
-
Check Solvent Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all treatment groups and is at a level tolerated by your specific cell type.
-
Look for Compound Precipitation: At higher concentrations, this compound might precipitate out of your culture medium, especially over longer incubation times. These precipitates can be cytotoxic to cells. Inspect your culture wells for any visible precipitate. If observed, consider lowering the concentration or improving solubilization in your working solution.
-
Rule Out Contamination: Ensure your compound stock or cell cultures have not been contaminated.
-
Problem: I cannot replicate the pro-efferocytosis effect of this compound.
Efferocytosis assays are complex and can be influenced by multiple experimental variables.
-
Answer:
-
Cell Health is Critical: Ensure both the phagocytes (e.g., macrophages) and the apoptotic cells are healthy before starting the assay. Sub-optimal cell health can significantly impact the baseline efferocytosis rate.
-
Optimize Incubation Times: The pro-efferocytosis effect of this compound has been demonstrated with a 6-hour pre-treatment of macrophages at a 10 µM concentration.[2][3] You may need to optimize the pre-treatment time and concentration for your specific cell system.
-
Confirm Apoptosis Induction: Verify that your method for inducing apoptosis in the target cells is efficient and results in a high percentage of apoptotic cells without significant secondary necrosis.
-
Appropriate Controls: Use a vehicle-treated control group to establish a baseline efferocytosis rate. A positive control (if available) can also help validate the assay.
-
Experimental Protocol: In Vitro Macrophage Efferocytosis Assay
This protocol provides a general framework for assessing the effect of this compound on macrophage-mediated efferocytosis.
-
Preparation of Macrophages:
-
Plate macrophages (e.g., bone marrow-derived macrophages or RAW264.7) in a suitable culture plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, serially dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 0.1 µM to 30 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Replace the medium on the adhered macrophages with the medium containing this compound or vehicle control.
-
Pre-treat the macrophages for 6 hours at 37°C.[3]
-
-
Induction of Apoptosis in Target Cells:
-
While the macrophages are being treated, induce apoptosis in a separate population of cells (e.g., Jurkat cells or neutrophils) using a suitable method (e.g., UV irradiation or staurosporine (B1682477) treatment).
-
Confirm apoptosis using a method like Annexin V/Propidium Iodide staining and flow cytometry.
-
-
Efferocytosis Assay:
-
After the 6-hour pre-treatment, gently wash the macrophages to remove excess compound.
-
Add the apoptotic target cells to the macrophage culture at a suitable ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-culture for a defined period (e.g., 90 minutes) to allow for phagocytosis.
-
-
Quantification of Efferocytosis:
-
Gently wash away non-engulfed apoptotic cells.
-
Quantify the extent of efferocytosis. This can be done by:
-
Microscopy: Staining the cells and visually counting the number of engulfed apoptotic bodies per macrophage.
-
Flow Cytometry: Using fluorescently labeled apoptotic cells and quantifying the fluorescence of the macrophages.
-
-
Visual Guides
Signaling Pathway of this compound Action
Caption: this compound allosterically activates NAPE-PLD, increasing NAE production and downstream effects.
Troubleshooting Workflow for Inconsistent Results
Caption: A step-by-step guide to troubleshooting inconsistent results with this compound.
Experimental Workflow for Efferocytosis Assay
Caption: Workflow for assessing the effect of this compound on macrophage efferocytosis.
References
VU533 stability and storage recommendations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of VU533.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid and solvated forms are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in anhydrous DMSO. For dissolving the compound, ultrasonic treatment and warming to 60°C may be necessary. Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened container of solvent to ensure maximal solubility.
Q3: My this compound stock solution has been stored for a while. Is it still viable?
A3: The viability of your stock solution depends on the storage temperature and duration. Adherence to the recommended storage guidelines is critical. If a solution has been stored for longer than the recommended period, its activity may be compromised. It is advisable to prepare fresh stock solutions for critical experiments. To avoid repeated freeze-thaw cycles that can degrade the compound, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q4: I am observing inconsistent or unexpected results in my experiments with this compound. Could this be a stability issue?
A4: Yes, inconsistent results can be a sign of compound degradation. If you suspect that the stability of your this compound sample is compromised, it is recommended to perform a stability assessment. A general protocol for this is provided in the "Experimental Protocols" section. Additionally, the troubleshooting guide below can help you diagnose the issue.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (279.30 mM) | Requires sonication and heating to 60°C. |
| DMSO | 2 mg/mL | Requires warming.[1] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution via HPLC
This protocol provides a general framework for assessing the stability of a this compound stock solution over time.
Objective: To determine the degradation rate of this compound in a specific solvent and storage condition.
Materials:
-
This compound
-
Anhydrous DMSO
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 column
-
Appropriate mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid)
-
Incubator or temperature-controlled storage unit
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound parent compound.
-
Incubation: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one vial from storage.
-
Sample Preparation and Analysis: Allow the vial to come to room temperature. Prepare a dilution for HPLC analysis as in step 2 and inject it into the HPLC system. Record the peak area of the this compound parent compound.
-
Data Analysis: Compare the peak area of the this compound parent compound at each time point to the initial peak area at T=0. A decrease in the peak area over time indicates degradation. The appearance of new peaks may signify the formation of degradation products.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in cellular assays.
This troubleshooting guide will help you determine if the observed issue is related to the stability of your this compound compound.
Caption: Troubleshooting workflow for this compound stability issues.
Visualizations
NAPE-PLD Signaling Pathway
This compound is an activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme plays a key role in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules.
References
how to prevent VU533 precipitation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the NAPE-PLD activator, VU533.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is an enzyme that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. By activating NAPE-PLD, this compound enhances the production of NAEs, which are involved in various physiological processes.
Q2: What is the recommended solvent for dissolving this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).
Q3: How should I store this compound and its stock solution?
-
Powder: Store the solid form of this compound at -20°C for long-term storage.
-
Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 10 mM or higher). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q4: My this compound solution has precipitated. What should I do?
If you observe precipitation in your this compound solution, gently warm the vial in a 37°C water bath and vortex or sonicate until the precipitate is fully redissolved. Visually inspect the solution to ensure it is clear before use. To prevent recurrence, please refer to the troubleshooting guide below.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon dilution into aqueous buffers is a common issue due to its low aqueous solubility. The following guide provides a systematic approach to prevent and resolve this problem.
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer (e.g., cell culture medium, PBS).
Possible Cause: Rapid change in solvent polarity, exceeding the solubility limit of this compound in the final aqueous solution.
Solutions:
-
Optimize the Dilution Method:
-
Correct Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. Add the stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring. This ensures rapid and even dispersion, preventing localized high concentrations of this compound that can lead to precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. For example, first, dilute the high-concentration DMSO stock into a smaller volume of aqueous buffer, ensure it is fully dissolved, and then add this intermediate solution to the final volume of the buffer.
-
-
Lower the Final Concentration: The intended final concentration of this compound in your experiment might be too high for its aqueous solubility. Try using a lower final concentration.
-
Use of a Carrier Protein: For cell culture experiments, the presence of serum (e.g., fetal bovine serum, FBS) in the medium can help to maintain the solubility of hydrophobic compounds like this compound.
Issue: this compound precipitates out of solution over time during the experiment.
Possible Cause: The solution is supersaturated, and the compound is slowly coming out of solution.
Solutions:
-
Maintain Temperature: Ensure the temperature of your experimental setup is consistent. Fluctuations in temperature can affect the solubility of this compound.
-
Check for pH changes: Although less common for this compound, significant shifts in the pH of your buffer during the experiment could potentially affect solubility.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 2 mg/mL (with warming) | Sigma-Aldrich |
| Recommended Storage (Powder) | -20°C | MedChemExpress |
| Recommended Storage (Stock Solution) | -80°C | MedChemExpress |
Experimental Protocol: Preparation of a Stable this compound Working Solution
This protocol describes the preparation of a 10 µM working solution of this compound in a standard aqueous buffer (e.g., PBS or cell culture medium).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium with serum)
-
Sterile, low-adhesion microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh the desired amount of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the 10 mM stock solution into single-use volumes in low-adhesion microcentrifuge tubes and store at -80°C.
-
Prepare the 10 µM Working Solution: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare the required volume of your aqueous buffer in a sterile tube. c. While vigorously vortexing the aqueous buffer, add the required volume of the 10 mM this compound stock solution dropwise to achieve a final concentration of 10 µM (a 1:1000 dilution). d. Continue to vortex for an additional 30-60 seconds to ensure the this compound is evenly dispersed. e. Visually inspect the final working solution to ensure it is clear. If any cloudiness or precipitate is observed, refer to the troubleshooting guide.
Visualizations
Technical Support Center: Assessing VU533 Efficacy in New Cell Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the efficacy of VU533, a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), in novel cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule activator of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD).[1] It functions by binding to NAPE-PLD and inducing a conformational change that enhances its catalytic activity.[1] This leads to an increased production of N-acylethanolamines (NAEs), such as anandamide, which are important lipid signaling molecules involved in processes like inflammation, immune response, and metabolism.[1]
Q2: What are some established cell models for studying this compound activity?
A2: this compound has been shown to be effective in various cell lines, including:
Q3: What are potential new cell models for assessing this compound efficacy?
A3: Given this compound's role in modulating the endocannabinoid system, new cell models could include:
-
Human induced pluripotent stem cell (hiPSC)-derived neurons: These cells possess a complete and functional endocannabinoid system, making them a suitable platform for mechanistic studies and drug discovery in a human-relevant context.[5][6]
-
Primary immune cells: Beyond BMDMs, other primary immune cells could be used to investigate the immunomodulatory effects of this compound.
-
Disease-specific cell lines: Cell lines relevant to diseases where NAPE-PLD dysregulation is implicated, such as atherosclerosis or neuroinflammatory disorders, would be valuable models.
Q4: What is the recommended working concentration for this compound?
A4: The half-maximal effective concentration (EC₅₀) of this compound for NAPE-PLD activation is approximately 0.30 µM for the mouse enzyme and 0.20 µM for the human enzyme.[7][8] However, the optimal concentration for your specific cell model and assay should be determined empirically through a dose-response experiment. Concentrations up to 30 µM have been used in cell culture without significant cytotoxicity in RAW264.7 and HepG2 cells.[2][3]
Q5: How can I measure the activity of NAPE-PLD in my cell model after treatment with this compound?
A5: NAPE-PLD activity can be measured using fluorogenic substrates like PED-A1 or flame-NAPE.[2][3][9] The assay involves incubating cell lysates or membranes with the substrate and measuring the increase in fluorescence over time, which corresponds to the enzymatic activity. LC-MS/MS-based methods can also be used to quantify the formation of specific NAEs from a synthetic NAPE substrate.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No significant increase in NAPE-PLD activity observed after this compound treatment. | 1. Low NAPE-PLD expression in the cell model: Not all cell types express NAPE-PLD at high levels. 2. Suboptimal this compound concentration: The concentration used may be too low to elicit a response. 3. Incorrect assay conditions: The pH, temperature, or substrate concentration in your NAPE-PLD activity assay may not be optimal. 4. Degradation of this compound: The compound may be unstable in your culture medium over long incubation times. | 1. Confirm NAPE-PLD expression: Check for NAPE-PLD expression in your cell model at the mRNA or protein level. 2. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 30 µM) to determine the optimal dose. 3. Optimize assay parameters: Refer to established protocols for NAPE-PLD activity assays and optimize conditions for your specific setup.[3][10] 4. Refresh media with this compound: For long-term experiments, consider replacing the media with fresh this compound every 2-3 days.[11] |
| High variability in NAE measurements between replicates. | 1. Issues with lipid extraction: Inefficient or inconsistent extraction of NAEs from cell lysates. 2. Contamination of solvents: Solvents used for extraction and analysis may contain contaminating NAEs.[12] 3. Degradation of NAEs: NAEs can be unstable and prone to degradation during sample processing. | 1. Validate extraction method: Ensure your lipid extraction protocol is robust and reproducible. 2. Use high-purity solvents: Test different brands of solvents to find one with minimal contamination and report the specific brand used.[12] 3. Minimize sample handling time: Process samples quickly and store them at -80°C to prevent degradation. |
| Observed cytotoxicity at expected therapeutic concentrations. | 1. Off-target effects: this compound may have off-target effects in your specific cell model. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 3. High cell confluency: High cell density can lead to nutrient depletion and increased sensitivity to compounds. | 1. Use a lower concentration range: If possible, use the lowest effective concentration of this compound. 2. Maintain low solvent concentration: Ensure the final solvent concentration is typically ≤ 0.1% and include a vehicle control.[13] 3. Maintain consistent cell density: Subculture cells to maintain a consistent and optimal density.[11] |
| Inconsistent results in efferocytosis assays. | 1. Variability in apoptotic cell generation: The method for inducing apoptosis in target cells may not be consistent. 2. Incorrect macrophage to apoptotic cell ratio: The ratio of phagocytes to target cells can influence the outcome. 3. Suboptimal incubation time: The duration of the co-incubation may be too short or too long. | 1. Standardize apoptosis induction: Ensure a consistent method and time for inducing apoptosis. 2. Optimize cell ratio: Test different ratios of macrophages to apoptotic cells to find the optimal condition for your assay.[14] 3. Perform a time-course experiment: Determine the optimal incubation time for observing changes in efferocytosis.[14] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound on Mouse and Human NAPE-PLD
| Enzyme Source | EC₅₀ (µM) | Eₘₐₓ (fold activation) | Reference |
| Recombinant mouse Nape-pld | 0.30 | > 2.0 | [3][15] |
| Recombinant human NAPE-PLD | 0.20 | 1.9 | [7][8] |
| RAW264.7 cells | - | Significant increase | [3][15] |
| HepG2 cells | 3.0 | 1.6 | [8] |
Table 2: Effect of this compound on Macrophage Efferocytosis
| Cell Type | This compound Concentration (µM) | Effect on Efferocytosis | Reference |
| Bone marrow-derived macrophages (BMDMs) | 10 | Significantly enhanced | [3][4][15] |
Experimental Protocols
Protocol 1: In Vitro NAPE-PLD Activity Assay using a Fluorogenic Substrate
This protocol is adapted from previously described methods.[3][9]
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and scrape into a lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1% Triton X-100, with protease inhibitors).
-
Homogenize the cell suspension and centrifuge to pellet cell debris.
-
Collect the supernatant containing the cell lysate and determine the protein concentration.
-
-
Enzyme Activity Assay:
-
In a 96-well plate, add a defined amount of cell lysate protein to each well.
-
Initiate the reaction by adding the fluorogenic NAPE substrate (e.g., PED-A1 or flame-NAPE) to a final concentration of 0.4 µM.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) at a controlled temperature.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the fluorescence signal over time).
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the activity of this compound-treated samples to the vehicle control.
-
Protocol 2: Macrophage Efferocytosis Assay
This protocol is a generalized procedure based on established methods.[14][16][17][18][19]
-
Preparation of Macrophages:
-
Plate macrophages (e.g., BMDMs or RAW264.7 cells) in a suitable culture plate and allow them to adhere.
-
Treat the macrophages with this compound or vehicle control for a predetermined time (e.g., 6 hours).[3]
-
-
Preparation of Apoptotic Cells:
-
Label target cells (e.g., Jurkat T cells) with a fluorescent dye (e.g., Calcein AM or a pH-sensitive dye like pHrodo-Red).
-
Induce apoptosis in the labeled cells using a suitable method (e.g., UV irradiation or staurosporine (B1682477) treatment).
-
-
Efferocytosis Assay:
-
Wash the pre-treated macrophages to remove any remaining compound.
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Co-incubate the cells for a defined period (e.g., 30-90 minutes) to allow for phagocytosis.
-
-
Quantification:
-
Gently wash the co-culture to remove non-engulfed apoptotic cells.
-
Quantify efferocytosis using either:
-
Fluorescence Microscopy: Visualize and count the number of macrophages that have engulfed fluorescent apoptotic cells.
-
Flow Cytometry: Harvest the cells and analyze the percentage of macrophages that are positive for the fluorescent signal from the apoptotic cells.
-
-
Visualizations
Caption: this compound signaling pathway leading to increased NAE production and downstream effects.
Caption: General experimental workflow for assessing this compound efficacy in a new cell model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Complete Endocannabinoid Signaling System Modulates Synaptic Transmission between Human Induced Pluripotent Stem Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tabaslab.com [tabaslab.com]
- 15. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
refining VU533 concentration for optimal NAPE-PLD activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on using VU533 for the optimal activation of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate NAPE-PLD?
A1: this compound is a potent, small-molecule activator of NAPE-PLD.[1][2] It functions by binding to NAPE-PLD and modulating its conformation to a more active state, which increases the enzyme's substrate turnover and the generation of N-acylethanolamine (NAE) lipid mediators.[1] This allosteric activation mechanism enhances the catalytic activity of NAPE-PLD.[1][3]
Q2: What is the recommended concentration range for this compound in different experimental systems?
A2: The optimal concentration of this compound varies depending on the experimental system. For recombinant NAPE-PLD, the half-maximal activation concentration (EC₅₀) is in the sub-micromolar range. In cell-based assays, higher concentrations are typically required. Refer to the table below for specific examples.
Q3: Is this compound active against both human and mouse NAPE-PLD?
A3: Yes, this compound activates both human and mouse NAPE-PLD, although its potency can differ between the two species.[4][5][6]
Q4: Is this compound cytotoxic?
A4: this compound has shown minimal to no cytotoxicity at concentrations up to 30 μM in cell lines such as RAW264.7 mouse macrophages and HepG2 human hepatoma cells.[3][4][5][7]
Q5: What is the appropriate negative control to use in experiments with this compound?
A5: VU233 is an inactive analog of this compound and is a suitable negative control in NAPE-PLD activation experiments.[3][4]
Q6: How should I prepare a stock solution of this compound?
A6: this compound is soluble in DMSO.[7] For in vitro experiments, a stock solution of 10 mM in DMSO can be prepared.[7] It is recommended to warm the solution and use sonication to ensure complete dissolution.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low NAPE-PLD activation observed | Incorrect this compound concentration: The concentration may be too low for the specific experimental system. | Refer to the quantitative data table for recommended concentration ranges. Perform a concentration-response curve to determine the optimal EC₅₀ in your system. |
| Poor this compound solubility: The compound may not be fully dissolved in the assay buffer. | Ensure complete dissolution of the DMSO stock. When diluting into aqueous assay buffer, ensure the final DMSO concentration is low (typically <1%) and does not affect enzyme activity. Consider pre-incubating this compound with the enzyme before adding the substrate. | |
| Inactive this compound: The compound may have degraded. | Store the this compound stock solution at -20°C or -80°C and protect it from light. Use a fresh aliquot for each experiment. | |
| Issues with the NAPE-PLD enzyme: The recombinant enzyme may be inactive, or the cellular expression of NAPE-PLD may be low. | Verify the activity of the recombinant enzyme using a known activator or substrate. For cell-based assays, confirm NAPE-PLD expression levels by Western blot or qPCR. | |
| Inappropriate assay substrate: The substrate used may not be optimal for detecting NAPE-PLD activity. | Use a validated NAPE-PLD substrate such as PED-A1 or the more specific flame-NAPE.[4][8] | |
| High background signal in the assay | Substrate degradation by other lipases: The fluorescent substrate may be cleaved by other cellular enzymes. | Use a more specific substrate like flame-NAPE, which is resistant to cleavage by PLA1/2.[8] Include appropriate controls, such as a known NAPE-PLD inhibitor like bithionol, to confirm the signal is from NAPE-PLD activity.[4] |
| DMSO interference: High concentrations of DMSO can affect enzyme activity and assay readouts. | Keep the final DMSO concentration in the assay as low as possible, ideally below 1%. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, density, and health can influence NAPE-PLD expression and activity. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Pipetting errors or inaccurate dilutions: | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents where possible to minimize pipetting variability. |
Quantitative Data Summary
| Experimental System | Species | Substrate | EC₅₀ | Eₘₐₓ (Fold Activation) | Reference |
| Recombinant NAPE-PLD | Mouse | PED-A1 | 0.30 µM | >2.0 | [3][4] |
| Recombinant NAPE-PLD | Human | PED-A1 | 0.20 µM (95% CI: 0.12 to 0.32 µM) | 1.9 (95% CI: 1.8 to 2.0) | [4][5][6] |
| RAW264.7 Macrophages | Mouse | PED-A1 | 2.5 µM (95% CI: 1.4 to 6.1 µM) | 2.2 (95% CI: 2.0 to 2.7) | [4] |
| HepG2 Cells | Human | flame-NAPE | 3.0 µM (95% CI: 1.4 to 5.7 µM) | 1.6 (95% CI: 1.5 to 1.8) | [4][6] |
| Bone-Marrow Derived Macrophages (BMDM) | Mouse | N/A | 10 µM (effective concentration) | Enhanced Efferocytosis | [7] |
Experimental Protocols
Protocol 1: In Vitro NAPE-PLD Activity Assay with Recombinant Enzyme
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.005% Triton X-100, pH 7.4).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the fluorescent substrate (e.g., PED-A1 or flame-NAPE) in DMSO.
-
Dilute the recombinant NAPE-PLD to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add graded concentrations of this compound or the vehicle control (DMSO).
-
Add the diluted recombinant NAPE-PLD to each well.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding the fluorescent substrate.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curve.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.
-
Protocol 2: Cell-Based NAPE-PLD Activity Assay
-
Cell Culture and Plating:
-
Culture cells (e.g., RAW264.7 or HepG2) to ~80% confluency.
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours).[7]
-
-
NAPE-PLD Activity Measurement:
-
Wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer.
-
Measure the protein concentration of the cell lysates.
-
Perform the NAPE-PLD activity assay as described in Protocol 1, using the cell lysates as the source of the enzyme.
-
-
Data Analysis:
-
Normalize the NAPE-PLD activity to the total protein concentration in each sample.
-
Further, normalize the data to the vehicle-treated control group.
-
Plot the normalized activity against the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Signaling pathway of NAPE-PLD activation by this compound.
Caption: Workflow for cell-based NAPE-PLD activity assay.
Caption: Troubleshooting logic for low NAPE-PLD activation.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
mitigating potential VU533-induced cellular stress
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU533, a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD). Our goal is to help you mitigate potential cellular stress and ensure the success of your experiments.
Troubleshooting Guides
Unexpected experimental outcomes can arise. This section provides systematic guidance to identify and resolve potential issues related to this compound application and cellular health.
Issue 1: Unexpected Cell Death or Reduced Viability
You observe a significant decrease in cell viability after treating your cells with this compound, which is unexpected given that reports show no cytotoxicity in RAW264.7 or HepG2 cells at concentrations up to 30 μM for 24 hours.[1][2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| High this compound Concentration | Review your dilution calculations and ensure the final concentration is within the recommended range for your cell type. Perform a dose-response curve to determine the optimal non-toxic concentration. | If a calculation error is found, repeat the experiment with the corrected concentration. Otherwise, optimize the concentration for your specific cell line. |
| Solvent Toxicity | Prepare a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound. Assess cell viability in the vehicle control group. | If the vehicle control shows toxicity, reduce the final solvent concentration by preparing a more concentrated stock of this compound. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. The lack of toxicity in one cell line does not guarantee the same for others. | Perform a literature search for your specific cell line and its sensitivity to NAPE-PLD activation or similar compounds. Conduct a cytotoxicity assay (e.g., MTT, LDH) to establish a baseline. |
| Contamination | Culture your cells in antibiotic/antimycotic-free medium and observe for any signs of microbial contamination. Test your cell culture for mycoplasma. | If contamination is detected, discard the contaminated cultures and start with a fresh, tested batch of cells. |
| Prolonged Incubation | The reported non-toxic window is 24 hours.[1][2] Longer incubation times may lead to cellular stress. | Perform a time-course experiment to assess cell viability at different incubation periods with this compound. |
Experimental Workflow for Investigating Unexpected Cell Death:
Caption: Troubleshooting workflow for unexpected this compound-induced cell death.
Issue 2: Inconsistent or Non-reproducible Results
You are observing significant variability in the effects of this compound across different experimental replicates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| This compound Stock Solution Instability | This compound is stable for short periods at 0-4°C and long-term at -20°C.[3] Ensure proper storage of stock solutions. Prepare fresh dilutions for each experiment from a frozen stock. | Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Store as recommended by the manufacturer. |
| Cell Passage Number and Health | High passage numbers can lead to genetic drift and altered cellular responses. Ensure cells are healthy and in the logarithmic growth phase before treatment. | Use cells within a consistent and low passage number range for all experiments. Monitor cell morphology and doubling time. |
| Assay Variability | Inherent variability can exist in assays. Ensure consistent incubation times, reagent concentrations, and instrument settings. | Include positive and negative controls in every experiment to monitor assay performance. Normalize data to controls. |
| Inconsistent this compound Activity | The biological activity of this compound can be influenced by experimental conditions. | Ensure consistent cell density, serum concentration in the media, and other culture conditions across all replicates. |
Logical Diagram for Ensuring Reproducibility:
Caption: Key steps for achieving reproducible results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule activator of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD).[3] It binds to NAPE-PLD, inducing a conformational change that enhances its catalytic activity. This leads to increased production of N-acylethanolamines (NAEs), such as anandamide, which are important lipid signaling molecules involved in processes like inflammation and immune function.[3]
Signaling Pathway of this compound Action:
Caption: this compound activates NAPE-PLD to produce NAEs.
Q2: At what concentration should I use this compound?
A2: The effective concentration (EC50) of this compound for NAPE-PLD activation is approximately 0.30 µM.[1][3][4] In cellular assays with RAW264.7 and HepG2 cells, concentrations up to 30 µM for 24 hours have been shown to be non-cytotoxic.[1][2] For bone marrow-derived macrophages, 10 µM was effective in enhancing efferocytosis.[1][2] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[2] For storage, it is recommended to keep the stock solution at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: I suspect this compound is causing cellular stress in my experiments. How can I confirm this?
A4: To confirm cellular stress, you can measure established markers of stress pathways. Here are some common assays:
| Stress Pathway | Marker | Recommended Assay |
| Oxidative Stress | Reactive Oxygen Species (ROS) | DCFH-DA Assay, CellROX Green/Deep Red |
| Glutathione Levels | GSH/GSSG-Glo Assay | |
| ER Stress | CHOP, BiP, p-eIF2α | Western Blot, qPCR |
| Apoptosis | Caspase-3/7 Activation | Caspase-Glo 3/7 Assay |
| Annexin V Staining | Flow Cytometry | |
| General Cytotoxicity | Membrane Integrity | LDH Release Assay |
| Metabolic Activity | MTT or resazurin-based assays |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Cytotoxicity using MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 2: Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
This protocol measures intracellular ROS levels as an indicator of oxidative stress.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H2O2)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound and controls for the specified duration.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold change in ROS production.
References
Validation & Comparative
A Comparative Guide to VU533 and VU534: Potent Activators of NAPE-PLD
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two novel small molecule activators of N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), VU533 and VU534. These compounds represent a significant advancement in the study of NAPE-PLD, an enzyme implicated in various physiological processes, including the regulation of inflammation and metabolism. The data presented here is derived from peer-reviewed research and aims to assist researchers in selecting the appropriate tool compound for their studies.
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1] By activating NAPE-PLD, this compound and VU534 enhance the production of NAEs, offering a potential therapeutic strategy for conditions associated with reduced NAE signaling, such as cardiometabolic diseases.[1][2] Both compounds belong to a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides and have been shown to increase the activity of both mouse and human NAPE-PLD.[3][4]
Quantitative Comparison of NAPE-PLD Activation
The following table summarizes the in vitro and cell-based potency and efficacy of this compound and VU534 on recombinant and cellular NAPE-PLD.
| Compound | Target | Assay Type | EC50 (µM) | Emax (Fold Activation) |
| This compound | Recombinant Mouse NAPE-PLD | Biochemical | 0.30 | > 2.0 |
| VU534 | Recombinant Mouse NAPE-PLD | Biochemical | 0.30 | > 2.0 |
| This compound | Recombinant Human NAPE-PLD | Biochemical | 0.20 (95% CI: 0.12-0.32) | 1.9 (95% CI: 1.8-2.0) |
| VU534 | Recombinant Human NAPE-PLD | Biochemical | 0.93 (95% CI: 0.63-1.39) | 1.8 (95% CI: 1.8-1.9) |
| This compound | RAW264.7 Macrophage NAPE-PLD | Cell-based | 2.5 (95% CI: 1.4-6.1) | 2.2 (95% CI: 2.0-2.7) |
| VU534 | RAW264.7 Macrophage NAPE-PLD | Cell-based | 6.6 (95% CI: 2.6-11.2) | 1.6 |
| This compound | HepG2 Human Cell NAPE-PLD | Cell-based | 3.0 (95% CI: 1.4-5.7) | 1.6 (95% CI: 1.5-1.8) |
| VU534 | HepG2 Human Cell NAPE-PLD | Cell-based | 1.5 (95% CI: 0.6-2.8) | 1.6 (95% CI: 1.5-1.8) |
NAPE-PLD Signaling Pathway
The activation of NAPE-PLD by this compound and VU534 initiates a signaling cascade that leads to the production of NAEs. This pathway is crucial for various physiological functions, and its modulation has therapeutic potential.
Caption: NAPE-PLD activation by this compound/VU534.
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize this compound and VU534.
Recombinant NAPE-PLD Activity Assay
This biochemical assay measures the direct effect of the compounds on purified recombinant NAPE-PLD enzyme.
Caption: Recombinant NAPE-PLD activity assay workflow.
Methodology:
-
Purified recombinant mouse or human NAPE-PLD is incubated with graded concentrations of this compound or VU534.[5]
-
The fluorescent substrate PED-A1 is added to the reaction mixture.[5]
-
NAPE-PLD-mediated hydrolysis of PED-A1 results in an increase in fluorescence, which is monitored over time.[5]
-
Concentration-response curves are generated to calculate the half-maximal activation concentration (EC50) and maximal efficacy (Emax) for each compound.[5]
Cell-Based NAPE-PLD Activity Assay
This assay measures the ability of the compounds to activate NAPE-PLD within a cellular environment.
Methodology:
-
RAW264.7 (mouse macrophage) or HepG2 (human liver carcinoma) cells are treated with various concentrations of this compound or VU534.[3][5]
-
The cells are then incubated with a specific NAPE-PLD substrate, such as flame-NAPE.[3][5]
-
The level of NAPE-PLD activity is determined by measuring the product of the enzymatic reaction.[3][5]
-
Dose-response curves are plotted to determine the EC50 and Emax values in a cellular context.[3][5]
Summary and Conclusion
Both this compound and VU534 are potent activators of mouse and human NAPE-PLD.[3][4] In biochemical assays using the recombinant human enzyme, this compound displays a higher potency (lower EC50) than VU534.[3][5] In cell-based assays, the relative potency can vary depending on the cell line.[3][5]
The choice between this compound and VU534 will depend on the specific experimental goals. For studies requiring the most potent activator of human NAPE-PLD in a purified system, this compound may be the preferred compound. However, both compounds are valuable tools for investigating the physiological and pathophysiological roles of NAPE-PLD and the therapeutic potential of its activation. Further studies are warranted to explore the in vivo efficacy and pharmacokinetic properties of these promising molecules.
References
- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to VU533 and Other Small Molecule NAPE-PLD Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VU533 and other recently identified small molecule activators of N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). The discovery of these first-in-class activators opens new avenues for investigating the role of NAPE-PLD in various physiological processes and for potential therapeutic interventions in cardiometabolic diseases.[1][2][3][4] Prior to the identification of these compounds, no small molecule activators of NAPE-PLD were reported in the scientific literature.[1][2][4]
Introduction to NAPE-PLD and its Activation
NAPE-PLD is a zinc metallohydrolase that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory mediator palmitoylethanolamide (B50096) (PEA), and the satiety-regulating factor oleoylethanolamide (OEA).[1][2] The enzyme catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[1][2] Dysregulation of NAPE-PLD activity has been implicated in several pathological conditions, including cardiovascular and metabolic diseases.[1][2][3] The development of small molecule activators of NAPE-PLD provides valuable tools to explore the therapeutic potential of enhancing NAE signaling.
The Benzothiazole (B30560) Phenylsulfonyl-piperidine Carboxamide Series
A high-throughput screening effort led to the identification of a novel chemotype of NAPE-PLD activators: the benzothiazole phenylsulfonyl-piperidine carboxamides.[1][2][3] Within this series, this compound emerged as a potent activator. Further structure-activity relationship (SAR) studies identified analogs with comparable or improved activity, such as VU534, as well as inactive analogs like VU233, which serve as valuable negative controls.[1][2]
Quantitative Comparison of NAPE-PLD Activators
The following tables summarize the in vitro potency and efficacy of this compound and its key analogs on both mouse and human recombinant NAPE-PLD.
Table 1: In Vitro Activity of NAPE-PLD Activators on Mouse NAPE-PLD
| Compound | EC50 (µM) | Emax (fold activation) |
| This compound | 0.30 | >2.0 |
| VU534 | 0.30 | >2.0 |
| VU233 | Inactive | <1.2 |
Data sourced from Zarrow et al., 2023.
Table 2: In Vitro Activity of NAPE-PLD Activators on Human NAPE-PLD
| Compound | EC50 (µM) | Emax (fold activation) |
| This compound | 0.20 | 1.9 |
| VU534 | 0.93 | 1.8 |
| VU233 | Not calculable | - |
Data sourced from Zarrow et al., 2023.
Signaling Pathway and Experimental Workflows
NAPE-PLD Signaling Pathway
The activation of NAPE-PLD by small molecules like this compound enhances the production of NAEs, which then act on various downstream receptors to elicit biological effects.
Caption: NAPE-PLD activation by small molecules enhances NAE production.
Experimental Workflow: In Vitro NAPE-PLD Activity Assay
The activity of NAPE-PLD activators is commonly assessed using a fluorescence-based assay with a synthetic substrate like PED-A1.
Caption: Workflow for in vitro NAPE-PLD activity assessment.
Experimental Workflow: Macrophage Efferocytosis Assay
The functional consequence of NAPE-PLD activation, such as enhanced efferocytosis, can be quantified using flow cytometry.
Caption: Workflow for quantifying macrophage efferocytosis.
Experimental Protocols
In Vitro NAPE-PLD Activity Assay
This protocol is adapted from the methods described by Zarrow et al. (2023).[1][2]
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant human or mouse NAPE-PLD enzyme in an appropriate buffer.
-
Dissolve test compounds (e.g., this compound, VU534, VU233) in DMSO to create stock solutions.
-
Prepare a working solution of the fluorogenic substrate PED-A1.
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant NAPE-PLD enzyme.
-
Add graded concentrations of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the PED-A1 substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode using a plate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 530 nm emission for PED-A1).
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each well.
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the compound concentrations to generate a dose-response curve.
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum activation) values from the dose-response curve using non-linear regression analysis.
-
Macrophage Efferocytosis Assay
This protocol is a generalized procedure based on methodologies for assessing efferocytosis.
-
Preparation of Cells:
-
Macrophages: Isolate and culture primary macrophages (e.g., bone marrow-derived macrophages - BMDMs) or use a macrophage cell line (e.g., RAW264.7).
-
Apoptotic Cells: Use a suitable cell line (e.g., Jurkat T cells) and induce apoptosis using a standard method such as UV irradiation or staurosporine (B1682477) treatment.
-
Labeling: Stain the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or Calcein AM) according to the manufacturer's protocol to allow for their detection by flow cytometry.
-
-
Efferocytosis Assay:
-
Plate the macrophages in a multi-well plate and allow them to adhere.
-
Treat the macrophages with the NAPE-PLD activator (e.g., 10 µM this compound) or vehicle control for a specified duration (e.g., 6 hours).
-
Add the fluorescently labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 3:1 apoptotic cells to macrophages).
-
Co-culture the cells for a period that allows for phagocytosis (e.g., 1-2 hours) at 37°C.
-
-
Flow Cytometry Analysis:
-
Gently wash the cells to remove non-engulfed apoptotic cells.
-
Harvest the macrophages by scraping or using a gentle cell dissociation solution.
-
Analyze the cell suspension using a flow cytometer.
-
Gate on the macrophage population and quantify the percentage of macrophages that are positive for the fluorescent signal from the labeled apoptotic cells. This percentage represents the efferocytic index.
-
Conclusion
The benzothiazole phenylsulfonyl-piperidine carboxamide scaffold, represented by compounds like this compound and VU534, constitutes the first and currently only known class of small molecule activators of NAPE-PLD. These molecules have demonstrated potent activation of both mouse and human NAPE-PLD in vitro, leading to enhanced macrophage efferocytosis. This compound and its analogs are invaluable pharmacological tools for elucidating the downstream consequences of NAPE-PLD activation and for exploring the therapeutic potential of targeting this enzyme in diseases characterized by impaired NAE signaling and defective clearance of apoptotic cells. Further research may uncover additional, structurally distinct activators of NAPE-PLD, which would broaden the available toolkit for researchers in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Inactive Analog VU233 as a Negative Control for the NAPE-PLD Activator VU533: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of the N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD) activator, VU533, and its structurally similar but inactive analog, VU233, highlighting the critical role of VU233 as a negative control in validating the on-target effects of this compound.
This compound is a potent small-molecule activator of NAPE-PLD, an enzyme responsible for the production of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1] By enhancing NAPE-PLD activity, this compound serves as a valuable tool to investigate the physiological and pathophysiological roles of NAE signaling in processes such as inflammation, immune response, and metabolism.[1] To ensure that the observed biological effects of this compound are indeed mediated through the activation of NAPE-PLD and not due to off-target interactions, it is essential to use a proper negative control. VU233, an inactive analog of this compound, fulfills this role by allowing researchers to differentiate between specific on-target effects and non-specific or off-target phenomena.
Comparative Efficacy of this compound and VU233 on NAPE-PLD Activity
Experimental data conclusively demonstrates that while this compound robustly activates NAPE-PLD, VU233 exhibits no significant effect on the enzyme's activity across various experimental systems. This differential activity is the cornerstone of VU233's utility as a negative control.
| Assay Type | Organism/Cell Line | Compound | EC₅₀ (µM) | Eₘₐₓ (Fold Activation) |
| Recombinant Enzyme Assay | Human NAPE-PLD | This compound | 0.20 | 1.9 |
| VU233 | Not Calculable | No significant effect | ||
| Cell-Based Assay | RAW264.7 (mouse macrophage) | This compound | 2.5 | 2.2 |
| VU233 | Not Calculable | No significant effect | ||
| Cell-Based Assay | HepG2 (human liver carcinoma) | This compound | 3.0 | 1.6 |
| VU233 | Not Calculable | No significant effect |
Table 1: Summary of quantitative data comparing the in vitro and cell-based activity of this compound and its inactive analog VU233 on NAPE-PLD. Data sourced from Zarrow et al., 2023.[2][3][4][5]
Experimental Protocols
To rigorously validate the on-target activity of this compound using VU233 as a negative control, the following experimental protocol for a fluorescence-based NAPE-PLD activity assay is recommended.
Objective: To measure the direct effect of this compound and VU233 on the enzymatic activity of NAPE-PLD.
Materials:
-
Recombinant human NAPE-PLD
-
Fluorogenic NAPE analog substrate (e.g., PED-A1)
-
Assay buffer
-
This compound and VU233 dissolved in DMSO
-
96-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and VU233 in DMSO. A corresponding vehicle control (DMSO only) must be included.
-
Assay Reaction Setup: In a 96-well plate, add the assay buffer, followed by the test compounds (this compound, VU233) or vehicle control.
-
Enzyme Addition: Add recombinant NAPE-PLD to each well to initiate the reaction.
-
Substrate Addition: Add the fluorogenic NAPE analog substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Normalize the data to the vehicle control to determine the fold activation. Plot the concentration-response curves and calculate EC₅₀ and Eₘₐₓ values for each compound.
Visualizing the NAPE-PLD Signaling Pathway and Experimental Logic
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: The NAPE-PLD signaling pathway activated by this compound.
Caption: Experimental workflow for validating this compound activity using VU233.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating VU533's Mechanism: A Comparative Guide on the Use of NAPE-PLD Inhibitors
This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the validation of VU533's mechanism of action through the use of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibitors, with a specific focus on bithionol (B75329).
Introduction to this compound and NAPE-PLD
This compound is a novel small molecule identified as a positive allosteric modulator (PAM) of NAPE-PLD. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) (AEA). By enhancing NAPE-PLD activity, this compound increases the production of NAEs, which are involved in various physiological processes, including pain, inflammation, and neuroprotection. The validation of this compound's on-target mechanism is crucial for its development as a potential therapeutic agent. A key strategy for this validation is the use of NAPE-PLD inhibitors to demonstrate that the effects of this compound are dependent on the presence of a functional NAPE-PLD enzyme.
The Role of NAPE-PLD Inhibitors in Mechanism Validation
To confirm that this compound exerts its effects specifically through NAPE-PLD, experiments are designed to show that blockade of the enzyme's activity by an inhibitor prevents or reverses the effects of this compound. Bithionol, a known anthelmintic drug, has been identified as a non-competitive inhibitor of NAPE-PLD and serves as a valuable tool for these validation studies. The logic is straightforward: if this compound enhances a biological response, and that enhancement is blocked by a NAPE-PLD inhibitor, it provides strong evidence that the effect is mediated by NAPE-PLD.
Comparative Analysis of this compound and Bithionol
The following table summarizes the key pharmacological parameters of this compound and bithionol in relation to NAPE-PLD activity. This data is essential for designing and interpreting mechanism validation experiments.
| Compound | Mechanism of Action | Potency (EC50/IC50) | Effect on NAPE-PLD Activity |
| This compound | Positive Allosteric Modulator | EC50 ≈ 1.9 µM | Enhances |
| Bithionol | Non-competitive Inhibitor | IC50 ≈ 0.7 µM | Inhibits |
Experimental Protocols for Mechanism Validation
Here are detailed methodologies for key experiments used to validate the mechanism of this compound using NAPE-PLD inhibitors.
In Vitro NAPE-PLD Activity Assay
This assay directly measures the effect of this compound and an inhibitor on the enzymatic activity of NAPE-PLD.
Materials:
-
Recombinant human NAPE-PLD enzyme
-
NAPE substrate (e.g., N-arachidonoyl-phosphatidylethanolamine)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
This compound
-
NAPE-PLD inhibitor (e.g., bithionol)
-
Detection system for the product (e.g., anandamide), such as LC-MS/MS
Procedure:
-
Prepare a reaction mixture containing the NAPE-PLD enzyme in the assay buffer.
-
Add this compound at various concentrations to the reaction mixture to determine its effect on enzyme activity. For validation experiments, a fixed, effective concentration of this compound is used.
-
To a parallel set of reaction mixtures containing this compound, add the NAPE-PLD inhibitor in a dose-response range.
-
Initiate the enzymatic reaction by adding the NAPE substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solvent).
-
Extract the lipid products.
-
Quantify the amount of product (e.g., anandamide) formed using LC-MS/MS.
-
Calculate the percentage of NAPE-PLD activity relative to a vehicle control and plot the dose-response curves.
Cell-Based NAE Biosynthesis Assay
This assay measures the ability of this compound to increase NAE production in a cellular context and the ability of an inhibitor to block this effect.
Materials:
-
Cell line expressing NAPE-PLD (e.g., HEK293 cells overexpressing NAPE-PLD)
-
Cell culture medium and supplements
-
This compound
-
NAPE-PLD inhibitor (e.g., bithionol)
-
Agent to stimulate NAE production (e.g., ionomycin)
-
Lipid extraction solvents
-
LC-MS/MS for NAE quantification
Procedure:
-
Plate the cells and allow them to adhere overnight.
-
Pre-treat the cells with the NAPE-PLD inhibitor or vehicle for a specified time (e.g., 30 minutes).
-
Add this compound or vehicle to the cells and incubate for a further period (e.g., 15 minutes).
-
Stimulate the cells with an agent like ionomycin (B1663694) to induce NAPE substrate formation.
-
After a short incubation (e.g., 10 minutes), stop the reaction and harvest the cells.
-
Perform lipid extraction from the cell pellets.
-
Quantify the levels of specific NAEs (e.g., anandamide) using LC-MS/MS.
-
Compare the NAE levels in different treatment groups (vehicle, this compound alone, inhibitor alone, this compound + inhibitor).
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams illustrate the logical framework for the validation experiments and the underlying signaling pathway.
Caption: Workflow for validating this compound's mechanism using a NAPE-PLD inhibitor.
Caption: The NAPE-PLD pathway showing the points of action for this compound and Bithionol.
Conclusion
The use of NAPE-PLD inhibitors like bithionol is an indispensable strategy for the robust validation of this compound's mechanism of action. By demonstrating that the potentiation of NAE biosynthesis by this compound is nullified in the presence of a NAPE-PLD inhibitor, researchers can confidently attribute the pharmacological effects of this compound to its on-target activity. This rigorous validation is a critical step in the preclinical development of this compound and other NAPE-PLD modulators.
A Head-to-Head Comparison: Pharmacological Activation vs. Genetic Overexpression of NAPE-PLD
For researchers, scientists, and drug development professionals, understanding the nuances of activating N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is critical for investigating its role in various physiological processes and for developing novel therapeutics. This guide provides an objective comparison of two primary methods for augmenting NAPE-PLD activity: pharmacological activation with the novel small molecule VU0810533 and genetic overexpression.
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety-promoting factor oleoylethanolamide (OEA).[1] Dysregulation of NAPE-PLD activity has been implicated in a range of pathologies, including metabolic disorders, inflammation, and neurological diseases.[2][3] Consequently, methods to enhance NAPE-PLD activity are valuable tools for both basic research and drug discovery.
This guide will delve into the quantitative differences, experimental considerations, and mechanistic distinctions between pharmacological activation and genetic overexpression of NAPE-PLD, supported by experimental data from the literature.
Quantitative Comparison of NAPE-PLD Activation Methods
The following tables summarize the quantitative data available for the pharmacological activation of NAPE-PLD with VU0810533 and related compounds, and for the genetic overexpression of NAPE-PLD. It is important to note that the data for these two methods are derived from different studies and experimental systems, which should be taken into consideration when making direct comparisons.
Table 1: Pharmacological Activation of NAPE-PLD with VU Compounds
| Compound | Target | Assay Type | EC50 (µM) | Emax (Fold Increase) | Reference |
| VU0810533 | Recombinant Human NAPE-PLD | Fluorescence-based (PED-A1) | 0.20 (95% CI: 0.12-0.32) | 1.9 (95% CI: 1.8-2.0) | [2] |
| VU534 | Recombinant Human NAPE-PLD | Fluorescence-based (PED-A1) | 0.93 (95% CI: 0.63-1.39) | 1.8 (95% CI: 1.8-1.9) | [2] |
| VU0810533 | HepG2 Cells | Fluorescence-based (flame-NAPE) | 3.0 (95% CI: 1.4-5.7) | 1.6 (95% CI: 1.5-1.8) | [4] |
| VU534 | HepG2 Cells | Fluorescence-based (flame-NAPE) | 1.5 (95% CI: 0.6-2.8) | 1.6 (95% CI: 1.5-1.8) | [4] |
| VU0810533 | Recombinant Mouse NAPE-PLD | Fluorescence-based | 0.30 | >2.0 | [5] |
| VU534 | Recombinant Mouse NAPE-PLD | Fluorescence-based | 0.30 | >2.0 | [5] |
Table 2: Genetic Overexpression of NAPE-PLD
| Expression System | Measurement | Fold Increase | Reference |
| HEK-293 Cells (stable) | NAPE-PLD Specific Activity | ~200 | [6] |
| CHO-K1 Cells (stable) | NAPE-PLD Specific Activity | ~50 | [6] |
| HEK-293 & CHO-K1 Cells (stable) | Total N-Acylethanolamines (NAEs) | ~1.5 | [6] |
| COS-7 Cells (transient) | NAPE-PLD Activity | ~1000 | [1] |
Signaling Pathway and Experimental Workflow
To visualize the context of NAPE-PLD activation, the following diagrams illustrate the canonical NAPE-PLD signaling pathway and a generalized experimental workflow for comparing pharmacological and genetic activation methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian cells stably overexpressing N-acylphosphatidylethanolamine-hydrolysing phospholipase D exhibit significantly decreased levels of N-acylphosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
Validating NAPE-PLD Activation: A Comparison of VU533 and Alternatives Using Knockout Models
For researchers, scientists, and drug development professionals, establishing the on-target effects of a chemical probe is paramount. This guide provides a comparative analysis of VU533, a potent activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), and its cross-validation using Napepld knockout models. We present supporting experimental data, detailed protocols, and a comparison with alternative NAPE-PLD modulators.
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[1][2] NAEs are involved in a wide range of physiological processes, including inflammation, pain, and metabolism, making NAPE-PLD an attractive therapeutic target. This compound has emerged as a valuable tool to study the function of this enzyme.[1][3][4]
Cross-Validation with Napepld Knockout Models: The Gold Standard
The most rigorous method to confirm that the effects of a pharmacological modulator are mediated by its intended target is to test its activity in a biological system lacking that target. In the context of this compound, this involves the use of Napepld knockout (KO) animal models or cells derived from them. The central premise is that a true NAPE-PLD activator should elicit a biological response in wild-type (WT) cells but have no effect in cells genetically deficient in NAPE-PLD.
A pivotal study by Zarrow et al. (2023) demonstrated this principle by examining the effect of a close analog of this compound, termed VU534, on efferocytosis—the process of clearing apoptotic cells by phagocytes.[3] While VU534 significantly enhanced efferocytosis in bone marrow-derived macrophages (BMDMs) from wild-type mice, it failed to produce any effect in BMDMs from Napepld KO mice.[3] This provides strong evidence that the pro-efferocytotic effects of this class of activators are indeed mediated by NAPE-PLD.
Quantitative Comparison of NAPE-PLD Modulators
The following table summarizes the key quantitative data for this compound and its related compounds, as well as an alternative NAPE-PLD inhibitor, LEI-401.
| Compound | Type | Target | EC50 (μM) | Emax (Fold Activation) | Cell-Based Activity | Knockout Validation |
| This compound | Activator | NAPE-PLD | ~0.30[1][3][4] | >2.0[3] | Increases NAPE-PLD activity in RAW264.7 and HepG2 cells[3][4] | Implied by VU534 data[3] |
| VU534 | Activator | NAPE-PLD | ~0.30[3] | >2.0[3] | Increases NAPE-PLD activity in RAW264.7 cells[3] | Yes (efferocytosis assay)[3] |
| VU233 | Inactive Analog | NAPE-PLD | N/A | No effect[3] | No significant effect on NAPE-PLD activity[3] | Not applicable |
| LEI-401 | Inhibitor | NAPE-PLD | IC50 ~0.1 | N/A | Reduces NAE levels in Neuro-2a cells | Yes (biochemical and behavioral assays)[2][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental logic discussed, the following diagrams are provided.
Experimental Protocols
The following are summarized methodologies for key experiments cited in this guide, primarily based on the work of Zarrow et al. (2023).[3]
Recombinant NAPE-PLD Activity Assay
-
Objective: To determine the direct effect of compounds on NAPE-PLD enzyme activity.
-
Procedure:
-
Recombinant mouse or human NAPE-PLD is pre-incubated with varying concentrations of the test compound (e.g., this compound, VU534) or vehicle for 30 minutes.
-
The reaction is initiated by adding a fluorogenic NAPE analog substrate (e.g., PED-A1) or a natural substrate like N-oleoyl-phosphatidylethanolamine (NOPE).
-
For fluorogenic substrates, the increase in fluorescence is monitored over time. For natural substrates, the reaction is stopped after a defined period (e.g., 90 minutes), and the levels of the product (e.g., oleoylethanolamine - OEA) and remaining substrate are quantified by LC/MS.
-
Data are normalized to vehicle controls, and EC50 values are calculated using non-linear regression.
-
Cell-Based NAPE-PLD Activity Assay
-
Objective: To measure the effect of compounds on NAPE-PLD activity in a cellular context.
-
Procedure:
-
Cultured cells (e.g., RAW264.7 macrophages, HepG2 hepatocytes) are treated with various concentrations of the test compound or vehicle for a specified duration.
-
A cell-permeable fluorogenic NAPE substrate is added to the cells.
-
The increase in fluorescence, corresponding to the hydrolysis of the substrate by intracellular NAPE-PLD, is measured over time.
-
Results are normalized to vehicle-treated cells to determine the fold activation.
-
Macrophage Efferocytosis Assay using Napepld WT and KO models
-
Objective: To assess the functional consequence of NAPE-PLD activation on a key cellular process and validate its target dependency.
-
Procedure:
-
Bone marrow-derived macrophages (BMDMs) are isolated from both wild-type (WT) and Napepld knockout (KO) mice.
-
BMDMs are treated with the NAPE-PLD activator (e.g., 10 µM VU534) or vehicle for 6 hours.
-
Apoptotic cells (e.g., thymocytes) are labeled with a pH-sensitive fluorescent dye (e.g., pHrodo Red) and added to the BMDMs.
-
After an incubation period to allow for phagocytosis, the fluorescence of the macrophages is quantified by flow cytometry. Increased fluorescence indicates successful engulfment of apoptotic cells.
-
The extent of efferocytosis is compared between vehicle- and compound-treated cells in both WT and KO backgrounds.
-
Conclusion
The small-molecule activator this compound is a potent tool for studying the biology of NAPE-PLD. The cross-validation of its close analog, VU534, using Napepld knockout macrophages provides compelling evidence for its on-target mechanism of action.[3] This experimental paradigm, where the pharmacological agent's effect is abrogated in the absence of its target, represents the gold standard for validating chemical probes. For researchers investigating the NAPE-PLD pathway, this compound offers a reliable means of activation, with the confidence of target specificity underscored by genetic validation. When designing experiments, the inclusion of inactive controls like VU233 and cross-validation with knockout models, where feasible, will yield the most robust and interpretable data.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Targeted Advantage: A Comparative Guide to VU533 and Non-Specific Lipid Modulators
In the intricate world of cellular signaling and drug discovery, precision is paramount. Researchers require tools that can dissect specific pathways without causing a cascade of unintended consequences. This guide provides a comprehensive comparison between VU533, a specific small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), and non-specific lipid modulators. By examining their mechanisms of action, experimental data, and potential for off-target effects, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions about their experimental tools.
Executive Summary
This compound offers a significant advantage over non-specific lipid modulators by providing a targeted and precise mechanism of action. As a specific activator of the enzyme NAPE-PLD, this compound allows for the controlled study of the N-acylethanolamine signaling pathway. In contrast, non-specific lipid modulators induce broad changes in the biophysical properties of cellular membranes, leading to a wide range of cellular effects that can be difficult to interpret and may produce significant off-target consequences. This guide will delve into the experimental data supporting the specificity of this compound and contrast it with the pleiotropic effects of non-specific lipid modulators.
Data Presentation: this compound Performance
The efficacy and potency of this compound as a NAPE-PLD activator have been quantitatively determined in both biochemical and cellular assays. The following tables summarize key data from studies on this compound.
| Parameter | Recombinant Mouse NAPE-PLD | Recombinant Human NAPE-PLD | RAW264.7 Macrophage Cells | HepG2 Cells |
| EC₅₀ | 0.30 µM | 0.20 µM[1][2][3] | 2.5 µM[1][2][4] | Not explicitly calculated, but concentration-dependent increase observed[1][2] |
| Eₘₐₓ (Fold Activation) | > 2.0-fold[1][2][3] | 1.9-fold[1][2][3] | 2.2-fold[1][2][4] | Concentration-dependent increase in activity[1][2] |
| Substrate Used | PED-A1 / N-oleoyl-phosphatidylethanolamine (NOPE)[1][2] | PED-A1[1][2][3] | PED-A1[1][2][4] | flame-NAPE[1][2] |
Table 1: Quantitative analysis of this compound activity on NAPE-PLD.
| Compound | EC₅₀ (Recombinant Mouse NAPE-PLD) | Eₘₐₓ (Recombinant Mouse NAPE-PLD) | Cytotoxicity (RAW264.7 & HepG2 cells) |
| This compound | 0.30 µM[1][2][3] | > 2.0-fold[1][2][3] | Minimal cytotoxicity reported for most tested analogs in the series[1] |
| VU534 (analog) | 0.30 µM[1][2][3] | > 2.0-fold[1][2][3] | Minimal cytotoxicity reported for most tested analogs in the series[1] |
| VU233 (inactive analog) | Not calculable[1][2] | No significant effect[1][2] | Not reported |
Table 2: Comparison of this compound with a structurally related active and inactive analog.
Mechanism of Action: A Tale of Two Modalities
The fundamental difference between this compound and non-specific lipid modulators lies in their mechanism of action. This compound has a specific molecular target, while non-specific lipid modulators interact broadly with the lipid bilayer.
This compound: A Specific NAPE-PLD Activator
This compound functions by directly binding to the NAPE-PLD enzyme and inducing a conformational change that enhances its catalytic activity.[1] This leads to an increased production of N-acylethanolamines (NAEs), such as anandamide, from their N-acyl-phosphatidylethanolamine (NAPE) precursors.[1] This targeted action allows for the precise investigation of the downstream effects of NAE signaling.
Non-Specific Lipid Modulators: Broad Membrane Perturbation
Non-specific lipid modulators, which include a diverse range of molecules such as certain fatty acids, detergents, and amphiphilic drugs, do not have a single enzyme target. Instead, they intercalate into the lipid bilayer of cell membranes, altering their physical properties.[5] These changes can include modifications to membrane fluidity, thickness, curvature, and the formation of lipid rafts.[5][6] Such alterations can, in turn, non-specifically affect the function of a wide array of membrane-embedded proteins, including ion channels, receptors, and enzymes.[5] This lack of specificity makes it challenging to attribute any observed cellular effect to a single molecular event.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating the activity of any chemical probe.
Experimental Protocol for NAPE-PLD Activity Assay with this compound
This protocol is adapted from the methods used to characterize this compound.[1]
-
Preparation of Reagents:
-
Recombinant NAPE-PLD enzyme.
-
Fluorogenic NAPE analog substrate (e.g., PED-A1 or flame-NAPE).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add this compound at various concentrations (typically a serial dilution) or DMSO as a vehicle control.
-
Add the recombinant NAPE-PLD enzyme and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence increase.
-
Normalize the rates to the vehicle control.
-
Plot the normalized activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ.
-
General Protocol for Assessing Effects of Non-Specific Lipid Modulators on Membrane Properties
Due to their broad mechanism, a variety of techniques are required to characterize the effects of non-specific lipid modulators.
-
Membrane Fluidity Measurement (Fluorescence Anisotropy):
-
Prepare liposomes or isolated cell membranes.
-
Incorporate a fluorescent probe (e.g., DPH) into the membranes.
-
Add the non-specific lipid modulator at various concentrations.
-
Measure fluorescence anisotropy using a fluorometer. A decrease in anisotropy indicates an increase in membrane fluidity.
-
-
Differential Scanning Calorimetry (DSC):
-
Used to measure the phase transition temperature (Tm) of lipid bilayers.
-
Prepare multilamellar vesicles with and without the non-specific lipid modulator.
-
Scan the samples over a temperature range to determine the Tm. A shift in the Tm indicates an alteration of the membrane's physical state.
-
-
Atomic Force Microscopy (AFM):
-
Provides high-resolution imaging of supported lipid bilayers.
-
Allows for the visualization of changes in membrane structure, such as the formation or disruption of lipid domains, in the presence of the modulator.
-
Advantages of this compound Over Non-Specific Lipid Modulators
| Feature | This compound (Specific NAPE-PLD Activator) | Non-Specific Lipid Modulators |
| Mechanism of Action | Targets a single enzyme (NAPE-PLD) for precise modulation of a specific signaling pathway.[1] | Intercalates into the lipid bilayer, causing global changes in membrane properties.[5] |
| Specificity | High specificity for NAPE-PLD, with inactive analogs available as negative controls.[1] | Low specificity, affecting multiple membrane proteins and cellular processes simultaneously.[5] |
| Interpretation of Results | Observed effects can be directly attributed to the activation of NAPE-PLD and the resulting increase in NAEs. | Difficult to attribute observed effects to a single molecular target due to pleiotropic actions. |
| Off-Target Effects | Reduced likelihood of off-target effects due to high specificity. | High potential for off-target effects, complicating data interpretation.[7][8] |
| Reproducibility | High reproducibility due to a well-defined molecular target and mechanism. | Reproducibility can be challenging due to sensitivity to experimental conditions and cell types. |
| Therapeutic Potential | Represents a targeted approach for developing drugs for diseases where NAPE-PLD activity is dysregulated.[6] | Limited therapeutic potential due to lack of specificity and potential for toxicity.[9] |
Table 3: Head-to-head comparison of this compound and non-specific lipid modulators.
Conclusion
For researchers aiming to elucidate the role of the NAPE-PLD/NAE signaling pathway in health and disease, this compound provides a powerful and precise tool. Its specific mechanism of action allows for clear, interpretable results, minimizing the confounding variables associated with non-specific lipid modulators. While non-specific lipid modulators can be useful for studying general membrane biophysics, their lack of a defined molecular target makes them unsuitable for dissecting specific cellular signaling pathways. The use of well-characterized, specific chemical probes like this compound is essential for advancing our understanding of complex biological systems and for the development of targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small-molecule enzyme activators by activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Chemical Probes for Detecting and Modulating NAPE-PLD Activity [ir.vanderbilt.edu]
- 7. Off-target effects of the lysosomal acid lipase inhibitors Lalistat-1 and Lalistat-2 on neutral lipid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evolving targets for lipid‐modifying therapy | EMBO Molecular Medicine [link.springer.com]
Comparative Analysis of VU533's Effects on Macrophage Subtypes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of VU533 on different macrophage subtypes, supported by experimental data and detailed protocols. This compound is a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), an enzyme implicated in the regulation of inflammation and immune cell function.
This guide synthesizes current knowledge on this compound and the broader role of its target, NAPE-PLD, in macrophage biology. While direct, comprehensive studies on this compound's modulation of M1 and M2 macrophage subtypes are emerging, a strong mechanistic link suggests a preferential enhancement of anti-inflammatory M2 macrophage characteristics. This is primarily based on this compound's established function in enhancing efferocytosis, a process intimately linked with M2 polarization, and the known downstream signaling of NAPE-PLD products.
Data Presentation: this compound and Macrophage Function
The following tables summarize the known and inferred effects of this compound on macrophage functions, with a comparative look at typical M1 and M2 macrophage characteristics.
| Parameter | M1 (Pro-inflammatory) Macrophages | M2 (Anti-inflammatory) Macrophages | Effect of this compound (NAPE-PLD Activation) |
| Primary Activating Stimuli | LPS, IFN-γ | IL-4, IL-13, IL-10 | Not an activating stimulus, but modulates response |
| Key Functions | Pathogen killing, pro-inflammatory response | Tissue repair, resolution of inflammation, efferocytosis | Enhancement of efferocytosis[1][2][3][4] |
| NAPE-PLD Expression | Suppressed by pro-inflammatory stimuli (LPS)[5] | Generally higher than in M1 | Activation of existing NAPE-PLD |
| Efferocytosis Capacity | Low | High | Significantly enhanced[1][2][3][4] |
| Key Secreted Cytokines | TNF-α, IL-1β, IL-6, IL-12 | IL-10, TGF-β | Likely promotes an anti-inflammatory cytokine profile |
| NAPE-PLD Signaling Pathway Components | Role in Macrophage Polarization | Implied Effect of this compound |
| NAPE-PLD | Produces N-acylethanolamines (NAEs) | Activates the enzyme to increase NAE production[1] |
| N-Acylethanolamines (NAEs) e.g., PEA, OEA | Enhance M2 polarization and efferocytosis[1][2] | Increased levels of NAEs |
| PPARα | Receptor for NAEs, promotes M2 polarization | Activation of PPARα signaling |
| GPR55 | Receptor for NAEs, involved in enhancing efferocytosis and M2 polarization[2] | Activation of GPR55 signaling |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound and macrophage polarization are provided below.
Protocol 1: In Vitro Macrophage Polarization
This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization into M1 and M2 subtypes.
Materials:
-
Bone marrow cells from mice
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
Procedure:
-
Differentiation of Bone Marrow-Derived Macrophages (BMDMs):
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in DMEM with 10% FBS and 20 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages.
-
-
Macrophage Polarization:
-
M1 Polarization: Treat M0 macrophages with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24-48 hours.
-
M2 Polarization: Treat M0 macrophages with 20 ng/mL IL-4 for 24-48 hours.
-
-
Analysis: Analyze macrophage polarization by examining the expression of specific markers using qPCR (e.g., iNOS for M1, Arg1 for M2) or flow cytometry (e.g., CD86 for M1, CD206 for M2).
Protocol 2: In Vitro Efferocytosis Assay
This protocol details a method to assess the ability of macrophages to engulf apoptotic cells.
Materials:
-
Differentiated macrophages (e.g., BMDMs)
-
Target cells for apoptosis (e.g., Jurkat T cells)
-
Fluorescent dyes (e.g., Calcein AM for target cells, and a fluorescently-labeled antibody for a macrophage marker like F4/80)
-
UV light source or another apoptosis-inducing agent
-
Flow cytometer
Procedure:
-
Induction of Apoptosis in Target Cells:
-
Label Jurkat T cells with Calcein AM.
-
Induce apoptosis by exposing the labeled cells to UV radiation.
-
-
Co-culture:
-
Co-culture the apoptotic Jurkat T cells with the differentiated macrophages at a specific ratio (e.g., 5:1) for a defined period (e.g., 90 minutes).
-
-
Analysis by Flow Cytometry:
-
Harvest the cells and stain for a macrophage-specific surface marker (e.g., F4/80).
-
Analyze the cells using a flow cytometer to quantify the percentage of macrophages that have engulfed the fluorescently labeled apoptotic cells (double-positive cells).
-
-
This compound Treatment: To assess the effect of this compound, pre-incubate the macrophages with the compound for a specified time before adding the apoptotic cells.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound in macrophages.
Caption: Experimental workflow for the efferocytosis assay.
Caption: Experimental workflow for macrophage polarization.
Conclusion
The available evidence strongly suggests that this compound, by activating NAPE-PLD, promotes an anti-inflammatory M2-like phenotype in macrophages. This is primarily evidenced by its ability to enhance efferocytosis, a key function of M2 macrophages, and by the known role of NAPE-PLD products in driving M2 polarization through PPARα and GPR55 signaling. Further direct studies are warranted to fully elucidate the dose-dependent effects of this compound on the expression of specific M1 and M2 markers and the secretion of a comprehensive panel of cytokines. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to investigate the immunomodulatory potential of this compound and other NAPE-PLD activators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Proinflammatory Stimuli Control N-Acylphosphatidylethanolamine-Specific Phospholipase D Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of NAPE-PLD Modulators: VU533 and Key Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the NAPE-PLD activator VU533 and key NAPE-PLD inhibitors, focusing on their specificity and off-target effects. The data presented here is intended to aid in the selection of the most appropriate chemical tool for studying the role of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) in various physiological and pathological processes.
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Modulation of NAPE-PLD activity is a promising therapeutic strategy for a range of disorders. This guide focuses on this compound, a potent activator of NAPE-PLD, and compares its specificity profile with that of commonly used NAPE-PLD inhibitors, including LEI-401 and bithionol (B75329).
Quantitative Comparison of NAPE-PLD Modulators
The following table summarizes the potency and selectivity of this compound and key NAPE-PLD inhibitors against their primary target and major off-targets.
| Compound | Type | Primary Target | Potency (EC50/IC50/Ki) | Key Off-Target(s) | Off-Target Potency (IC50) |
| This compound | Activator | NAPE-PLD | 0.30 µM (EC50)[1] | Fatty Acid Amide Hydrolase (FAAH) | Weak inhibition |
| Soluble Epoxide Hydrolase (sEH) | Modest inhibition | ||||
| LEI-401 | Inhibitor | NAPE-PLD | 27 nM (Ki)[2][3] | Not specified in searches | Not specified in searches |
| Bithionol | Inhibitor | NAPE-PLD | ~2 µM (IC50)[2] | Soluble Adenylyl Cyclase (sAC) | 4.0 µM[4] |
Signaling Pathway of NAPE-PLD
The following diagram illustrates the central role of NAPE-PLD in the biosynthesis of N-acylethanolamines (NAEs). NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid (PA). NAEs then act on various receptors to elicit downstream effects and are subsequently degraded by enzymes such as FAAH.
Caption: NAPE-PLD signaling pathway and points of modulation.
Experimental Protocols
Accurate assessment of the specificity of NAPE-PLD modulators relies on robust and well-defined experimental protocols. Below are methodologies for key assays used to characterize these compounds.
NAPE-PLD Activity Assay
This assay measures the enzymatic activity of NAPE-PLD by monitoring the hydrolysis of a specific substrate.
Principle: A fluorogenic NAPE analog, such as PED-A1 or a more selective substrate like flame-NAPE, is used.[5] Hydrolysis of the substrate by NAPE-PLD results in the release of a fluorescent product, which can be quantified.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add recombinant NAPE-PLD enzyme to the buffer.
-
Introduce the test compound (e.g., this compound, LEI-401, or bithionol) at various concentrations.
-
Pre-incubate the enzyme and compound mixture.
-
Initiate the reaction by adding the fluorogenic NAPE-PLD substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine EC50 (for activators) or IC50 (for inhibitors) values by fitting the data to a dose-response curve.
Off-Target Activity Assays: FAAH and sEH
To determine the specificity of NAPE-PLD modulators, it is essential to assess their activity against related enzymes, such as Fatty Acid Amide Hydrolase (FAAH) and soluble Epoxide Hydrolase (sEH).
FAAH Activity Assay:
Principle: Similar to the NAPE-PLD assay, a fluorogenic substrate for FAAH (e.g., arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide - AAMCA) is used. Cleavage of the substrate by FAAH releases a fluorescent product.
Protocol:
-
Prepare a suitable assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).
-
Add FAAH enzyme (recombinant or from tissue lysates).
-
Add the test compound at various concentrations.
-
Pre-incubate the enzyme and compound.
-
Initiate the reaction by adding the FAAH substrate.
-
Measure the fluorescence kinetically.
-
Calculate the percent inhibition and determine the IC50 value.
sEH Activity Assay:
Principle: A non-fluorescent substrate that is hydrolyzed by sEH to produce a fluorescent product is used.
Protocol:
-
Prepare an assay buffer (e.g., Bis-Tris/HCl buffer).
-
Add recombinant sEH enzyme.
-
Add the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the sEH substrate.
-
Monitor the fluorescence signal over time.
-
Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value.
Experimental Workflow for Specificity Validation
The following diagram outlines a logical workflow for validating the specificity of a novel NAPE-PLD modulator.
Caption: Workflow for validating NAPE-PLD modulator specificity.
Conclusion
The selection of an appropriate chemical probe is critical for accurately dissecting the biological functions of NAPE-PLD. This compound is a potent activator of NAPE-PLD, and while it exhibits some off-target activity, it provides a valuable tool for studying the effects of enhanced NAE production. In contrast, inhibitors such as LEI-401 and bithionol block NAE synthesis. LEI-401 is reported to be a highly potent and selective inhibitor.[2] Bithionol, while an effective NAPE-PLD inhibitor, demonstrates significant off-target effects, notably the inhibition of soluble adenylyl cyclase, which should be considered when interpreting experimental results.[4] Researchers should carefully consider the data presented in this guide to select the modulator best suited for their specific experimental questions, paying close attention to the potential for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. books.rsc.org [books.rsc.org]
- 3. LEI-401 | NAPE-PLD inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic NAPE-PLD Activator VU533 and Endogenous Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) activator, VU533, with its endogenous counterparts. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety-regulating factor oleoylethanolamide (OEA)[1]. The activation of NAPE-PLD presents a promising therapeutic strategy for various pathological conditions. This guide delves into a comparative analysis of a potent synthetic activator, this compound, and naturally occurring activators of this enzyme.
Quantitative Comparison of Activator Potency and Efficacy
The synthetic compound this compound, a member of the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide series, has been identified as a potent activator of both mouse and human NAPE-PLD[2][3]. Endogenous lipids, such as phosphatidylethanolamine (B1630911) (PE) and the bile acid deoxycholic acid (DCA), have also been shown to modulate NAPE-PLD activity[1][4]. The following tables summarize the available quantitative data on the potency (EC50) and maximum efficacy (Emax) of these activators.
| Activator | Target Organism | EC50 (µM) | Emax (Fold Activation) | Reference |
| This compound | Mouse | 0.30 | > 2.0 | [2][3] |
| This compound | Human | 0.20 | 1.9 | [2][3] |
| Phosphatidylethanolamine (PE) | Not Specified | Not Determined | 3.3 (at 100 µM) | [5] |
| Deoxycholic Acid (DCA) | Human | ~2.5 - 3.6 mM (for glyco- and tauro-conjugates) | Not Determined | [4] |
Table 1: Potency and Efficacy of NAPE-PLD Activators. EC50 represents the half-maximal effective concentration, while Emax indicates the maximum fold increase in enzyme activity compared to a vehicle control.
Signaling Pathway of NAPE-PLD
NAPE-PLD is a pivotal enzyme in a two-step pathway for the production of NAEs. The process begins with the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). NAPE-PLD then hydrolyzes NAPE to generate bioactive NAEs and phosphatidic acid (PA)[1]. These NAEs subsequently act on various receptors, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptor alpha (PPARα), and transient receptor potential vanilloid type 1 (TRPV1), to elicit a range of physiological responses.
Caption: NAPE-PLD signaling pathway.
Experimental Protocols
The following are generalized protocols for assessing NAPE-PLD activity, which can be adapted to compare synthetic and endogenous activators.
Fluorescence-Based NAPE-PLD Activity Assay
This assay utilizes a fluorogenic NAPE analog, such as PED-A1 or flame-NAPE, to measure NAPE-PLD activity in real-time.
Materials:
-
Recombinant human or mouse NAPE-PLD
-
Fluorogenic substrate (e.g., flame-NAPE)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound, PE, DCA) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound, PE, DCA) in the assay buffer.
-
In a 96-well plate, add the diluted test compounds. Include a vehicle control (e.g., DMSO).
-
Add the recombinant NAPE-PLD enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for activator binding.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the rate of reaction (initial velocity) from the linear portion of the fluorescence curve.
-
Plot the reaction rates against the concentration of the activators to determine EC50 and Emax values.
Caption: Fluorescence-based assay workflow.
LC-MS/MS-Based NAPE-PLD Activity Assay
This method provides a more direct and quantitative measurement of the NAE product formation.
Materials:
-
Recombinant human or mouse NAPE-PLD
-
NAPE substrate (e.g., N-palmitoyl-phosphatidylethanolamine)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (this compound, PE, DCA)
-
Internal standard (e.g., deuterated NAE)
-
Organic solvents for extraction (e.g., chloroform/methanol)
-
LC-MS/MS system
Procedure:
-
Follow steps 1-3 from the fluorescence-based assay protocol.
-
Initiate the reaction by adding the NAPE substrate.
-
Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an ice-cold organic solvent mixture containing the internal standard.
-
Extract the lipids from the aqueous phase.
-
Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Quantify the amount of NAE product formed by comparing its peak area to that of the internal standard.
-
Calculate enzyme activity and determine the kinetic parameters (EC50 and Emax) for the activators.
Discussion and Conclusion
The synthetic activator this compound demonstrates potent activation of NAPE-PLD at sub-micromolar concentrations, with a greater than two-fold increase in enzyme activity[2][3]. In comparison, the endogenous activators, phosphatidylethanolamine and deoxycholic acid, also enhance NAPE-PLD activity. PE has been shown to cause a 3.3-fold increase in activity at a concentration of 100 µM[5]. Bile acids like DCA appear to act as allosteric modulators, enhancing the enzyme's catalytic efficiency[4].
While this compound offers high potency, the physiological relevance of endogenous activators lies in their natural presence and regulatory roles within specific cellular contexts. For instance, bile acids can link metabolic state to NAE signaling[4].
The choice between using a synthetic activator like this compound and studying the effects of endogenous activators will depend on the specific research question. This compound provides a powerful tool for robust and controlled activation of NAPE-PLD in experimental systems. Understanding the mechanisms and quantitative effects of endogenous activators is crucial for elucidating the physiological regulation of NAE signaling pathways. The experimental protocols provided herein offer a starting point for researchers to conduct their own comparative studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Recognition by NAPE-PLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Safety Operating Guide
Prudent Disposal of VU533 in a Research Environment
Hazard Assessment and Initial Steps
Before beginning any disposal procedure, a thorough hazard assessment is paramount. This assessment should be conducted by qualified personnel and documented.
Chemical Identity:
-
IUPAC Name: N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
-
Molecular Formula: C₂₁H₂₂FN₃O₃S₂
A preliminary analysis of the chemical structure of VU533 suggests the presence of functional groups that warrant careful handling. The benzothiazole, sulfonyl, and fluorophenyl groups may have associated hazards. However, one supplier indicates that the compound is shipped as a non-hazardous chemical under ambient temperatures. Despite this, without a formal SDS, it is best practice to handle it as a hazardous substance.
Step-by-Step Disposal Procedure
The following procedure is a general guideline and should be adapted to comply with institutional and local regulations.
-
Consult Institutional Environmental Health & Safety (EHS): The first and most critical step is to contact your institution's EHS department. They are the primary resource for guidance on chemical waste disposal and can provide specific instructions based on local regulations and the information you provide.
-
Waste Characterization: In consultation with EHS, a hazardous waste determination must be made. This involves evaluating the compound against the primary characteristics of hazardous waste.
Hazard Characteristic Assessment Criteria Action Ignitability (B1175610) Flashpoint < 140°F; potential to cause fire through friction or spontaneous chemical changes. Determine through experimental data if available, or assume ignitable based on structural components if no data exists. Corrosivity (B1173158) pH ≤ 2 or ≥ 12.5. Measure the pH of an aqueous solution or suspension if appropriate and safe to do so. Reactivity Unstable under normal conditions; may react violently with water or form explosive mixtures. Review the chemical structure for functional groups known to be reactive. Toxicity Potential to cause harm if ingested, inhaled, or absorbed through the skin. In the absence of toxicological data, assume the compound is toxic. -
Waste Segregation and Containerization:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS. Incompatible wastes must be kept separate to prevent dangerous reactions.
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original product container is often a suitable choice. The container must be kept closed except when adding waste.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide". Also, include the name of the principal investigator, the laboratory location, and the date accumulation started.
-
-
Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the institutional time limit for accumulation, submit a waste pickup request to your EHS department.
-
Follow all EHS instructions for packaging and preparing the container for transport.
-
Experimental Protocols for Waste Characterization
If required by your institution's EHS for novel compounds, the following are general methodologies for determining hazardous characteristics. These tests should only be performed by trained personnel in a controlled laboratory setting.
-
Flash Point Determination: A small-scale closed-cup flash point tester can be used to determine the ignitability of a liquid waste.
-
pH Measurement: A calibrated pH meter can be used to determine the corrosivity of an aqueous waste solution.
-
Reactivity Assessment: While there isn't a single definitive test, a careful review of the chemical structure by a trained chemist can identify potentially reactive functional groups. Differential Scanning Calorimetry (DSC) can be used to screen for thermal instability.
-
Toxicity Characteristic Leaching Procedure (TCLP): This is a regulatory method used to determine if a waste has the characteristic of toxicity. It is typically performed by a certified environmental testing laboratory.
Disposal Workflow for Research Chemicals without an SDS
The following diagram illustrates the decision-making process for the proper disposal of a research chemical, such as this compound, when a Safety Data Sheet is not available.
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures and maintaining open communication with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other novel research compounds, fostering a culture of safety and environmental stewardship in the laboratory.
Essential Safety and Operational Guidance for Handling VU533
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of novel compounds like VU533 is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure laboratory environment.
This compound is a small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD) and is utilized in research, particularly in studies related to cardiometabolic diseases.[1] While it is shipped as a non-hazardous chemical, prudent laboratory practices are essential due to the compound's novel nature and the absence of comprehensive toxicological data.[2]
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any new experimental protocol involving this compound.[1][3] Based on general best practices for handling powdered chemical compounds of unknown toxicity, the following PPE is recommended.[1][4][5]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields | ANSI Z87.1-compliant | Protects against splashes and airborne particles.[1][4] |
| Chemical Splash Goggles | ANSI Z87.1-compliant | Recommended when handling stock solutions or during procedures with a higher risk of splashing.[4] | |
| Face Shield | - | To be worn in conjunction with goggles when there is a significant splash hazard.[1][4] | |
| Hand Protection | Disposable Nitrile Gloves | Chemically resistant | Provides a barrier against incidental skin contact.[1] Double gloving is recommended for enhanced protection.[1] |
| Body Protection | Laboratory Coat | Flame-resistant | Protects skin and personal clothing from contamination.[3][4] |
| Closed-toe Shoes | - | Prevents exposure from spills and dropped objects.[4] | |
| Long Pants | - | Ensures full leg coverage.[1] | |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation of airborne particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage:
-
Short-term (days to weeks): Store at 0-4°C in a dry, dark environment.[2]
-
Long-term (up to 6 months): For stock solutions, store at -80°C.[1] For the powder, long-term storage at -20°C is also an option.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.[6]
-
Weighing the Powder:
-
Whenever possible, handle the powdered form of this compound within a certified chemical fume hood to control airborne particles.[6][7]
-
If a fume hood is not available for weighing, use an enclosed balance.[7]
-
To minimize exposure, pre-weigh a container with a lid, add the powder inside a fume hood, and then re-weigh the closed container.[6]
-
-
Preparing Stock Solutions:
-
This compound is soluble in DMSO.[4]
-
Prepare solutions in a chemical fume hood.
-
When dissolving, add the solvent to the powder slowly to avoid splashing.
-
Disposal Plan
All waste generated from handling this compound should be considered chemical waste and disposed of in accordance with institutional and local regulations.[8]
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated gloves, bench paper, weighing boats, and any unused this compound powder. |
| Liquid Waste | Labeled Hazardous Waste Container | Includes unused stock solutions and any solvent used for rinsing contaminated glassware. |
| Sharps Waste | Sharps Container | Includes needles and syringes used for transferring solutions. |
Decontamination:
-
Wipe down all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing a this compound stock solution for use in a cell-based assay.
Caption: Workflow for preparing and using this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. resources.psi-bfm.com [resources.psi-bfm.com]
- 3. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. ddpsinc.com [ddpsinc.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. pca.state.mn.us [pca.state.mn.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
